Silymarin
描述
Silymarin has been reported in Saururus chinensis, Lycium chinense, and other organisms with data available.
This compound is a mixture of flavonolignans isolated from the milk thistle plant Silybum marianum. this compound may act as an antioxidant, protecting hepatic cells from chemotherapy-related free radical damage. This agent may also promote the growth of new hepatic cells. (NCI04)
A mixture of flavonoids extracted from seeds of the MILK THISTLE, Silybum marianum. It consists primarily of silybin and its isomers, silicristin and silidianin. This compound displays antioxidant and membrane stabilizing activity. It protects various tissues and organs against chemical injury, and shows potential as an antihepatoxic agent.
属性
IUPAC Name |
3,5,7-trihydroxy-2-[3-(4-hydroxy-3-methoxyphenyl)-2-(hydroxymethyl)-2,3-dihydro-1,4-benzodioxin-6-yl]-2,3-dihydrochromen-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H22O10/c1-32-17-6-11(2-4-14(17)28)24-20(10-26)33-16-5-3-12(7-18(16)34-24)25-23(31)22(30)21-15(29)8-13(27)9-19(21)35-25/h2-9,20,23-29,31H,10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SEBFKMXJBCUCAI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C2C(OC3=C(O2)C=C(C=C3)C4C(C(=O)C5=C(C=C(C=C5O4)O)O)O)CO)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H22O10 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00860287 | |
| Record name | 3,5,7-Trihydroxy-2-[3-(4-hydroxy-3-methoxyphenyl)-2-(hydroxymethyl)-2,3-dihydro-1,4-benzodioxin-6-yl]-2,3-dihydro-4H-1-benzopyran-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00860287 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
482.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Silibinin | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0030583 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
84604-20-6, 65666-07-1, 36804-17-8, 802918-57-6, 22888-70-6 | |
| Record name | Silybum marianum, ext. | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.075.700 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Silymarin | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Silybin (mixture of Silybin A and Silybin B) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 802918-57-6 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Milk Thistle Extract | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8147 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | Silibinin | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0030583 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
167 °C | |
| Record name | Silibinin | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0030583 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Foundational & Exploratory
The Core Hepatoprotective Mechanisms of Silymarin: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Silymarin, a complex of flavonolignans extracted from the seeds of the milk thistle plant (Silybum marianum), has been a subject of extensive research for its therapeutic potential in a spectrum of liver diseases. Its primary active constituent, silybin (or silibinin), is largely credited with its hepatoprotective effects. This technical guide provides an in-depth exploration of the core mechanisms through which this compound exerts its protective effects on the liver, supported by quantitative data, detailed experimental protocols, and visualizations of key signaling pathways.
Multifaceted Hepatoprotection: An Overview
This compound's hepatoprotective activity is not attributed to a single mechanism but rather to a synergistic interplay of various actions at the cellular and molecular levels. These core mechanisms can be broadly categorized as:
-
Antioxidant Activity: Direct scavenging of free radicals and enhancement of endogenous antioxidant defense systems.
-
Anti-inflammatory Effects: Modulation of inflammatory signaling pathways to reduce liver inflammation.
-
Antifibrotic Properties: Inhibition of the processes leading to the excessive deposition of extracellular matrix in the liver.
-
Regenerative and Proliferative Effects: Stimulation of protein synthesis and cellular regeneration to repair damaged liver tissue.
-
Membrane Stabilization and Toxin Blockade: Alteration of hepatocyte membrane structure to prevent the entry of toxins.
-
Modulation of Apoptosis: Regulation of programmed cell death to protect hepatocytes from premature demise.
-
Influence on Drug Metabolism: Interaction with drug-metabolizing enzymes, which can have implications for co-administered therapies.
Quantitative Data Summary
The following tables summarize quantitative data from various preclinical and clinical studies, illustrating the efficacy of this compound in key aspects of hepatoprotection.
Table 1: Effect of this compound on Liver Enzymes in Clinical Trials
| Liver Condition | This compound Dosage | Treatment Duration | Change in Alanine Aminotransferase (ALT) | Change in Aspartate Aminotransferase (AST) | Reference(s) |
| Non-Alcoholic Fatty Liver Disease (NAFLD) | 140 mg - 420 mg/day | 8 weeks - 12 months | Significant reduction | Significant reduction | [1][2] |
| Metabolic Dysfunction-Associated Steatotic Liver Disease (MASLD) | Not specified | Not specified | Mean Difference: -17.12 U/L | Mean Difference: -12.56 U/L | [2] |
| Chronic Liver Disease (various etiologies) | 400 mg/day | 12 weeks | Significantly lower vs. standard care (63.04 ± 22.38 U/L vs. 78.49 ± 22.93 U/L) | Significantly lower vs. standard care (57.08 ± 20.94 U/L vs. 70.43 ± 21.84 U/L) | [3] |
| Drug-Induced Liver Injury | 140 mg - 1120 mg/day | 35 days | Investigated for reduction | Investigated for reduction | [4] |
| Alcoholic Cirrhosis | 420 mg/day | 41 months | Significant improvement | Significant improvement | [5] |
Table 2: Preclinical Data on this compound's Hepatoprotective Effects
| Experimental Model | This compound Dosage | Key Finding(s) | Quantitative Result | Reference(s) |
| CCl4-Induced Liver Fibrosis (Rats) | 200 mg/kg/day | Reduction of liver fibrosis | Significant increase in the restoration of liver architecture | [6] |
| CCl4-Induced Liver Fibrosis (Rats) | Not specified | Reduction in collagen accumulation | 30% reduction | [5] |
| Ethanol-Induced Oxidative Stress (Mice) | 250 mg/kg/day | Normalization of antioxidant enzyme levels | Normalized GST, SOD, CAT, GPx, and GR activities | [5] |
| Apoptosis in HepG2 Cells | 50 µg/mL | Increased apoptosis | 14% apoptotic cells | [7] |
| Apoptosis in HepG2 Cells | 75 µg/mL | Increased apoptosis | 42% apoptotic cells | [7] |
Core Signaling Pathways and Mechanisms
This compound's hepatoprotective effects are mediated through its interaction with several key intracellular signaling pathways.
Antioxidant and Cytoprotective Mechanisms
This compound's primary role as a hepatoprotective agent stems from its potent antioxidant properties. It directly scavenges free radicals and reactive oxygen species (ROS), which are major contributors to liver damage. Furthermore, it enhances the cellular antioxidant defense system by increasing the levels of glutathione, a critical intracellular antioxidant[5].
Anti-inflammatory Pathway: NF-κB Inhibition
Chronic inflammation is a hallmark of many liver diseases. This compound exerts anti-inflammatory effects primarily by inhibiting the Nuclear Factor-kappa B (NF-κB) signaling pathway. NF-κB is a key transcription factor that regulates the expression of numerous pro-inflammatory genes. By blocking NF-κB activation, this compound reduces the production of inflammatory cytokines like TNF-α and interleukins, thereby mitigating hepatic inflammation.
Antifibrotic Pathway: TGF-β1/Smad Signaling Inhibition
Liver fibrosis, the excessive accumulation of extracellular matrix proteins, is a common outcome of chronic liver injury. This compound has demonstrated antifibrotic effects by inhibiting the activation of hepatic stellate cells (HSCs), the primary cell type responsible for collagen production in the liver. A key mechanism is the inhibition of the Transforming Growth Factor-beta 1 (TGF-β1)/Smad signaling pathway, a central regulator of fibrogenesis.
Regulation of Apoptosis
This compound can modulate apoptosis, or programmed cell death, in hepatocytes. In the context of liver injury, where excessive apoptosis contributes to tissue damage, this compound can be protective. It achieves this by regulating the expression of pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins, and modulating the activity of caspases, the key executioners of apoptosis.
Detailed Experimental Protocols
The following are detailed methodologies for key experiments cited in the investigation of this compound's hepatoprotective mechanisms.
Carbon Tetrachloride (CCl4)-Induced Liver Fibrosis Model in Rodents
This model is widely used to study the antifibrotic effects of therapeutic agents.
-
Animal Model: Male Wistar rats or C57BL/6 mice are commonly used.
-
Induction of Fibrosis: Administer CCl4 (typically a 10-20% solution in olive oil or corn oil) via intraperitoneal injection or oral gavage. A common regimen is twice weekly for 4-8 weeks.
-
This compound Treatment: Administer this compound (e.g., 50-200 mg/kg body weight) orally by gavage, either concurrently with CCl4 administration or as a treatment after fibrosis has been established. A vehicle control group (receiving only the oil) and a CCl4-only group are essential.
-
Assessment of Fibrosis:
-
Histopathology: Euthanize animals at the end of the study period, perfuse the liver, and fix in 10% neutral buffered formalin. Embed in paraffin, section, and stain with Masson's trichrome or Sirius Red to visualize collagen deposition.
-
Biochemical Markers: Collect blood via cardiac puncture to measure serum levels of ALT and AST.
-
Gene and Protein Expression: Homogenize liver tissue to extract RNA and protein. Analyze the expression of fibrotic markers such as α-smooth muscle actin (α-SMA), collagen type I, and TGF-β1 using quantitative real-time PCR (qRT-PCR) and Western blotting.
-
Cell Viability Assessment using MTT Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.
-
Cell Culture: Plate hepatocytes or hepatic cell lines (e.g., HepG2) in a 96-well plate at a suitable density (e.g., 1 x 10^4 cells/well) and allow them to adhere overnight.
-
Treatment: Treat the cells with various concentrations of this compound (or silibinin) for a specified period (e.g., 24, 48, or 72 hours). Include a vehicle-treated control group.
-
MTT Incubation: Remove the treatment medium and add 100 µL of fresh medium containing 0.5 mg/mL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well. Incubate for 3-4 hours at 37°C.
-
Formazan Solubilization: After incubation, carefully remove the MTT solution and add 100-150 µL of a solubilizing agent (e.g., dimethyl sulfoxide (DMSO) or a solution of 0.01 M HCl in 10% SDS) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader. The intensity of the purple color is directly proportional to the number of viable cells.
Apoptosis Detection by Fluorescence Microscopy
Dual staining with acridine orange and ethidium bromide allows for the visualization of live, apoptotic, and necrotic cells.
-
Cell Culture and Treatment: Grow cells (e.g., HepG2) on coverslips in a 6-well plate. Treat with this compound at the desired concentrations for the specified time.
-
Staining: Prepare a staining solution containing 100 µg/mL of acridine orange and 100 µg/mL of ethidium bromide in phosphate-buffered saline (PBS).
-
Cell Staining: Remove the culture medium, wash the cells with PBS, and add a small volume (e.g., 20 µL) of the staining solution to the coverslip.
-
Microscopy: Immediately visualize the cells under a fluorescence microscope.
-
Live cells: Uniform green fluorescence in the nucleus.
-
Early apoptotic cells: Bright green, condensed, or fragmented chromatin.
-
Late apoptotic cells: Orange to red, condensed, or fragmented chromatin.
-
Necrotic cells: Uniform orange to red fluorescence in the nucleus.
-
-
Quantification: Count the number of live, apoptotic, and necrotic cells in several random fields to determine the percentage of apoptotic cells.
Western Blotting for Apoptosis-Related Proteins
This technique is used to detect and quantify specific proteins involved in the apoptotic cascade.
-
Protein Extraction: Treat cells with this compound, then lyse the cells in a suitable lysis buffer containing protease inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a protein assay (e.g., BCA or Bradford assay).
-
SDS-PAGE: Separate equal amounts of protein (e.g., 20-40 µg) from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
Blocking: Block the membrane with a blocking solution (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20 - TBST) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for the proteins of interest (e.g., Bcl-2, Bax, cleaved caspase-3) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.
-
Detection: Add an enhanced chemiluminescence (ECL) substrate to the membrane and detect the signal using an imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control protein (e.g., β-actin or GAPDH) to determine the relative changes in protein expression.
Conclusion
This compound's hepatoprotective effects are a result of its ability to act on multiple fronts within the liver. Its strong antioxidant and anti-inflammatory properties form the cornerstone of its action, protecting hepatocytes from initial injury. This is further supported by its antifibrotic activity, which can halt or even reverse the progression of chronic liver disease. The ability of this compound to promote liver regeneration and modulate apoptosis further contributes to its therapeutic potential. The detailed mechanisms and protocols provided in this guide offer a comprehensive resource for researchers and drug development professionals working to further elucidate and harness the hepatoprotective power of this compound. Further research, particularly well-designed clinical trials with standardized this compound formulations, is crucial to fully establish its clinical efficacy and optimal therapeutic applications in various liver pathologies.
References
- 1. Impact of this compound Supplements on Liver Enzyme Levels: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. utppublishing.com [utppublishing.com]
- 3. Impact of this compound Supplementation on Liver Function and Enzyme Profiles in Diverse Chronic Liver Disease Etiologies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ClinicalTrials.gov [clinicaltrials.gov]
- 5. Hepatoprotective effect of this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Effects of this compound on the resolution of liver fibrosis induced by carbon tetrachloride in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound inhibited proliferation and induced apoptosis in hepatic cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to the Antioxidant and Anti-inflammatory Mechanisms of Silymarin
Executive Summary: Silymarin, a complex of flavonolignans extracted from the seeds of the milk thistle plant (Silybum marianum), has garnered significant attention for its therapeutic potential, particularly its hepatoprotective effects. Its biological activities are primarily attributed to its potent antioxidant and anti-inflammatory properties. This document provides a detailed overview of the molecular pathways that underpin these effects, targeting researchers, scientists, and professionals in drug development. We will explore the core signaling cascades, including the activation of the Nrf2 antioxidant response and the inhibition of pro-inflammatory pathways such as NF-κB, MAPK, and JAK-STAT. This guide includes quantitative data, detailed experimental protocols, and pathway visualizations to facilitate a comprehensive understanding of this compound's mechanism of action.
Antioxidant Pathways of this compound
This compound's antioxidant effects are multifaceted, involving both direct radical scavenging and, more significantly, the modulation of endogenous antioxidant systems.[1] The primary mechanism for cellular protection is the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.[2][3]
Nrf2-ARE Pathway Activation
Nrf2 is a master regulator of the cellular antioxidant response.[2] Under basal conditions, Nrf2 is sequestered in the cytoplasm by its inhibitor, Kelch-like ECH-associated protein 1 (Keap1), which facilitates its degradation. In the presence of oxidative stress or Nrf2 activators like this compound, this interaction is disrupted. This compound promotes the dissociation of Nrf2 from Keap1, allowing Nrf2 to translocate into the nucleus.[2][3] Once in the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE) in the promoter regions of various target genes, initiating the transcription of a suite of cytoprotective proteins, including antioxidant enzymes and phase II detoxification enzymes.[1] This leads to an enhanced cellular capacity to neutralize reactive oxygen species (ROS).
Anti-inflammatory Pathways of this compound
Chronic inflammation is a key driver in the progression of numerous diseases. This compound exhibits significant anti-inflammatory activity by modulating several key signaling pathways that regulate the expression of inflammatory mediators.[4][5]
Inhibition of NF-κB Signaling
The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation.[6] In resting cells, NF-κB (typically a heterodimer of p50 and p65 subunits) is held inactive in the cytoplasm by an inhibitor protein called IκBα.[7] Pro-inflammatory stimuli, such as tumor necrosis factor-alpha (TNF-α), trigger the activation of the IκB kinase (IKK) complex, which then phosphorylates IκBα. This phosphorylation marks IκBα for ubiquitination and subsequent degradation, freeing NF-κB to translocate to the nucleus.[7] In the nucleus, NF-κB binds to specific DNA sequences to promote the transcription of pro-inflammatory genes, including cytokines (TNF-α, IL-6, IL-1β) and enzymes like inducible nitric oxide synthase (iNOS).[5][6] this compound exerts its anti-inflammatory effect by inhibiting the phosphorylation and degradation of IκBα, thereby preventing the nuclear translocation of NF-κB and suppressing the expression of its target genes.[8][9]
Modulation of MAPK Signaling
Mitogen-activated protein kinases (MAPKs) are a family of serine/threonine kinases that play a critical role in transducing extracellular signals to the nucleus, regulating processes like inflammation, cell proliferation, and apoptosis.[10] The three major MAPK subfamilies are extracellular signal-regulated kinases (ERK1/2), c-Jun N-terminal kinases (JNK), and p38 MAPKs.[10][11] this compound can modulate these pathways, often in a context-dependent manner. In many inflammatory models, this compound suppresses the activation of ERK, JNK, and p38, leading to a reduction in inflammatory responses.[12] Conversely, in some cancer cell lines, this compound has been shown to inhibit ERK1/2 while activating JNK and p38, a combination that promotes apoptosis.[10][13][14]
Attenuation of JAK-STAT Signaling
The Janus kinase/signal transducer and activator of transcription (JAK-STAT) pathway is crucial for signaling from cytokine receptors and plays a key role in immunity and inflammation.[15] Upon cytokine binding (e.g., interferon-gamma, IFN-γ), receptor-associated JAKs become activated and phosphorylate the receptor, creating docking sites for STAT proteins.[15] STATs are then phosphorylated by JAKs, leading to their dimerization and translocation to the nucleus, where they act as transcription factors.[16] Dysregulation of this pathway is implicated in various inflammatory and autoimmune diseases. This compound has been shown to inhibit the JAK-STAT pathway, specifically by reducing the phosphorylation of JAK2 and STAT3.[16][17] This blockade prevents STAT3 nuclear translocation and subsequent gene transcription, contributing to this compound's anti-inflammatory and, in some contexts, anti-cancer effects.[18]
Quantitative Efficacy Data
The following tables summarize quantitative data from various studies, illustrating the potency of this compound and its components in antioxidant and anti-inflammatory assays.
Table 1: Antioxidant Activity of this compound/Silybin
| Assay Type | Compound | IC50 Value | Cell/System Type | Reference |
|---|---|---|---|---|
| H₂O₂ Scavenging | Silybin | 38 µM | Model System | [1] |
| NO Scavenging | Silybin | 266 µM | Model System |[1] |
Table 2: Anti-inflammatory and Cytoprotective Effects of this compound/Silibinin
| Effect Measured | Compound | Concentration | % Change / Observation | Cell/System Type | Reference |
|---|---|---|---|---|---|
| TNF-α Production | Silibinin | 50 µM | Significant Inhibition | Monocytes from pre-eclamptic women | [1] |
| Hepatic Antioxidant Enzymes | This compound | 50 mg/kg | Significant increase in SOD, CAT, GSH-Px | TAA-treated rats | [1] |
| NF-κB Activation | This compound | Dose-dependent | Inhibition of TNF-induced activation | Human KBM-5 cells | [8] |
| JNK Activation | This compound | Dose-dependent | Inhibition of TNF-induced activation | Human KBM-5 cells | [8] |
| iNOS Expression | this compound | Dose-dependent | Suppression | Human islets |[15] |
Key Experimental Methodologies
Reproducible and standardized protocols are critical for evaluating the bioactivity of compounds like this compound. Below are detailed methodologies for key experiments.
In Vitro Antioxidant Activity Assays
4.1.1 DPPH Radical Scavenging Assay
-
Principle: This assay measures the ability of an antioxidant to donate a hydrogen atom to the stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical, causing a color change from violet to yellow, which is measured spectrophotometrically.[19]
-
Reagents: DPPH solution (in methanol or ethanol), test compound (this compound) dissolved in a suitable solvent, positive control (e.g., Ascorbic acid, Trolox).
-
Protocol:
-
Prepare serial dilutions of the test compound and positive control.
-
Add a fixed volume of the DPPH solution (e.g., 0.5 mL) to a volume of the sample solution (e.g., 0.5 mL).[20]
-
Mix thoroughly and incubate in the dark at room temperature for a defined period (e.g., 10-30 minutes).[19][20]
-
Measure the absorbance at the characteristic wavelength of DPPH (typically 517 nm) using a spectrophotometer.[20]
-
The percentage of scavenging activity is calculated using the formula: [(A_control - A_sample) / A_control] * 100.
-
The IC50 value (concentration required to scavenge 50% of DPPH radicals) is determined by plotting scavenging percentage against concentration.
-
4.1.2 ABTS Radical Cation Decolorization Assay
-
Principle: This assay is based on the ability of antioxidants to scavenge the pre-formed ABTS radical cation (ABTS•+), a blue-green chromophore. The reduction of ABTS•+ by the antioxidant causes a decolorization that is measured spectrophotometrically.[21]
-
Reagents: ABTS solution, potassium persulfate, test compound, positive control (e.g., Trolox).
-
Protocol:
-
Prepare the ABTS•+ stock solution by reacting ABTS with potassium persulfate and allowing it to stand in the dark for 12-16 hours.
-
Dilute the stock solution with a suitable solvent (e.g., ethanol or buffer) to an absorbance of ~0.7-1.0 at 734 nm.[21][22]
-
Add a small volume of the test sample (e.g., 30 µL) to a larger volume of the diluted ABTS•+ solution (e.g., 3 mL).[20]
-
Mix and incubate in the dark for a specific time (e.g., 6 minutes).[20]
-
Measure the absorbance at 734 nm.
-
Calculate the percentage of inhibition and the IC50 value as described for the DPPH assay.
-
Western Blot Analysis for Signaling Proteins
-
Principle: Western blotting is used to detect specific proteins in a sample. It involves separating proteins by size via gel electrophoresis, transferring them to a membrane, and then detecting the protein of interest using specific primary and secondary antibodies. It is essential for studying the phosphorylation status and expression levels of proteins in signaling pathways like NF-κB and MAPK.[23]
-
Protocol:
-
Sample Preparation: Treat cells with this compound and/or an inflammatory stimulus. Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors to extract total protein. For nuclear translocation studies (e.g., NF-κB), perform subcellular fractionation to separate cytoplasmic and nuclear extracts.[24]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE: Load equal amounts of protein (e.g., 40 µg) per lane onto an SDS-polyacrylamide gel and separate them by electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.
-
Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for at least 1 hour to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the target protein (e.g., anti-p-p65, anti-IκBα, anti-p-ERK) overnight at 4°C.
-
Washing: Wash the membrane multiple times with wash buffer (e.g., TBST) to remove unbound primary antibody.
-
Secondary Antibody Incubation: Incubate with an HRP-conjugated secondary antibody that recognizes the primary antibody for 1 hour at room temperature.
-
Detection: Apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.
-
Analysis: Quantify band intensity using densitometry software and normalize to a loading control (e.g., β-actin or GAPDH).
-
Quantification of Inflammatory Cytokines
4.3.1 Quantitative Real-Time PCR (qRT-PCR) for mRNA Expression
-
Principle: qRT-PCR measures the amount of a specific mRNA transcript in a sample in real-time. It is used to determine how this compound affects the gene expression of inflammatory cytokines.[25]
-
Protocol:
-
RNA Extraction: Treat cells as desired, then lyse and extract total RNA using a commercial kit (e.g., QIAamp) or TRIzol method.[26]
-
Reverse Transcription: Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcriptase enzyme and a cDNA synthesis kit.[26]
-
qPCR Reaction: Set up the qPCR reaction by mixing the cDNA template, specific forward and reverse primers for the target gene (e.g., TNF-α, IL-6) and a reference gene (e.g., GAPDH), and a qPCR master mix (containing Taq polymerase and SYBR Green or a TaqMan probe).
-
Amplification and Detection: Run the reaction in a real-time PCR cycler. The instrument measures the fluorescence emitted at each cycle, which is proportional to the amount of amplified DNA.
-
Analysis: Determine the cycle threshold (Ct) for each gene. Calculate the relative gene expression using the ΔΔCt method, normalizing the target gene expression to the reference gene.
-
4.3.2 Enzyme-Linked Immunosorbent Assay (ELISA) for Protein Secretion
-
Principle: A sandwich ELISA is a highly sensitive immunoassay used to quantify the concentration of a secreted protein (e.g., a cytokine) in a liquid sample like cell culture supernatant.[27]
-
Protocol:
-
Sample Collection: After treating cells, collect the cell culture supernatant.
-
Coating: Coat a 96-well plate with a capture antibody specific for the cytokine of interest and incubate.
-
Blocking: Wash the plate and add a blocking buffer to prevent non-specific binding.
-
Sample Incubation: Add standards of known concentration and the collected samples to the wells and incubate. The cytokine in the sample will bind to the capture antibody.
-
Detection Antibody: Wash the plate and add a biotinylated detection antibody that binds to a different epitope on the cytokine.
-
Enzyme Conjugate: Wash the plate and add an enzyme-linked conjugate (e.g., Streptavidin-HRP).
-
Substrate Addition: Wash the plate and add a chromogenic substrate (e.g., TMB). The enzyme will convert the substrate into a colored product.
-
Measurement: Stop the reaction with a stop solution and measure the absorbance at the appropriate wavelength (e.g., 450 nm).
-
Analysis: Generate a standard curve by plotting absorbance versus the concentration of the standards. Use this curve to determine the concentration of the cytokine in the samples.
-
Conclusion
This compound demonstrates robust antioxidant and anti-inflammatory properties through its sophisticated modulation of key cellular signaling pathways. Its ability to activate the cytoprotective Nrf2 pathway while simultaneously inhibiting pro-inflammatory cascades like NF-κB, MAPK, and JAK-STAT underscores its therapeutic potential. The data and methodologies presented in this guide provide a framework for researchers to further investigate and harness the multifaceted pharmacological activities of this promising natural compound for the development of novel therapeutics against diseases with an underlying basis of oxidative stress and inflammation.
References
- 1. This compound as a Natural Antioxidant: An Overview of the Current Evidence and Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Flavolignans from this compound as Nrf2 Bioactivators and Their Therapeutic Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Flavolignans from this compound as Nrf2 Bioactivators and Their Therapeutic Applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The clinical anti-inflammatory effects and underlying mechanisms of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. This compound: Unveiling its pharmacological spectrum and therapeutic potential in liver diseases—A comprehensive narrative review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Silibinin inhibits the production of pro-inflammatory cytokines through inhibition of NF-κB signaling pathway in HMC-1 human mast cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. This compound induces inhibition of growth and apoptosis through modulation of the MAPK signaling pathway in AGS human gastric cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. This compound induces inhibition of growth and apoptosis through modulation of the MAPK signaling pathway in AGS human gastric cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. academic.oup.com [academic.oup.com]
- 16. This compound induces multiple myeloma cell apoptosis by inhibiting the JAK2/STAT3 signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. This compound: a promising modulator of apoptosis and survival signaling in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 19. DPPH Radical Scavenging Assay | MDPI [mdpi.com]
- 20. 2.6. The Antioxidant Activity (DPPH, ABTS, and FRAP) [bio-protocol.org]
- 21. mdpi.com [mdpi.com]
- 22. researchgate.net [researchgate.net]
- 23. Simple Western Analysis of NF-kappaB Signaling Cascade Proteins | Bio-Techne [bio-techne.com]
- 24. NF-kappa B, NF-{kappa}B, NF-kB, Nuclear Factor-Kappa B, Activation Assay Kit (Part No. NFKB-1) [fivephoton.com]
- 25. Approaches to Determine Expression of Inflammatory Cytokines - PMC [pmc.ncbi.nlm.nih.gov]
- 26. mdpi.com [mdpi.com]
- 27. Inflammation and Cytokine Storm ELISA Kits and Multiplex Immunoassays | Thermo Fisher Scientific - HK [thermofisher.com]
An In-depth Technical Guide on the Chemical Composition and Isomers of Silymarin Extract
For Researchers, Scientists, and Drug Development Professionals
Introduction
Silymarin is a complex polyphenolic flavonoid mixture extracted from the seeds of the milk thistle plant (Silybum marianum).[1] For centuries, it has been utilized in traditional medicine for its potent hepatoprotective properties.[1] In modern drug development, this compound is investigated for its antioxidant, anti-inflammatory, and anti-cancer activities.[2] This guide provides a detailed overview of the chemical composition of this compound, its constituent isomers, methodologies for its analysis, and its effects on key cellular signaling pathways.
Chemical Composition and Isomers
This compound is not a single compound but a mixture of flavonolignans, with the primary components being silybin, isosilybin, silychristin, and silydianin.[1] Flavonoids such as taxifolin and quercetin are also present.[3] The empirical formula for the main flavonolignan isomers is C25H22O10.[1][4]
Silybin is the most abundant and biologically active component, accounting for up to 70% of the total this compound content.[5] It exists as a pair of diastereomers, silybin A and silybin B.[3] Similarly, isosilybin also exists as two diastereomers, isosilybin A and isosilybin B.[3] These isomers are crucial as they can exhibit different pharmacokinetic profiles and biological activities.[3]
Isomeric Forms of this compound Flavonolignans
The primary flavonolignans in this compound are isomers, possessing the same molecular formula but differing in the spatial arrangement of their atoms.
-
Silybin (A and B): These are diastereomers, differing in their stereochemistry.[6]
-
Isosilybin (A and B): These are also a pair of diastereomers.[3]
-
Silychristin and Silydianin: These are structural isomers of silybin.[1]
The diagram below illustrates the relationship between the major components of this compound.
Caption: Hierarchical relationship of this compound components.
Quantitative Analysis
The relative abundance of the flavonolignans in this compound extract can vary depending on the plant's origin and the extraction method used.[7] However, typical compositions have been reported in various studies.
| Component | Typical Percentage Range (%) |
| Silybin A & B | 50 - 70 |
| Silychristin | ~20 |
| Silydianin | ~10 |
| Isosilybin A & B | ~5 |
| Taxifolin | Variable, often minor |
Note: These values are approximate and can vary. Silybin is typically the major component.[5] A recent analysis of 42 commercial milk thistle extracts found that the total this compound content ranged from 30.94 ± 2.11 to 57.13 ± 3.61 g/100 g.[5] In these samples, silybin B and silybin A were the most abundant components.[5]
Experimental Protocols
The extraction, separation, and characterization of this compound and its isomers require specific and detailed methodologies.
Extraction of this compound from Silybum marianum seeds
A common method for extracting this compound involves a two-step process of defatting followed by solvent extraction.[8][9]
Protocol:
-
Defatting: Powdered milk thistle seeds are first defatted using a non-polar solvent like n-hexane or petroleum ether in a Soxhlet apparatus for approximately 3 hours to remove lipids.[8][9]
-
Extraction: The defatted seed material is then extracted with a polar solvent, typically methanol or ethanol, to isolate the flavonolignans.[8]
-
Concentration: The resulting extract is concentrated under reduced pressure using a rotary evaporator to yield the crude this compound extract.
High-Performance Liquid Chromatography (HPLC) for Separation and Quantification
HPLC is the most widely used technique for the separation and quantification of this compound isomers.[6][10]
Protocol:
-
Column: A reversed-phase C18 column is commonly used.[11]
-
Mobile Phase: A gradient elution is often employed, typically consisting of a mixture of methanol, water, and an acidifier like formic acid or acetic acid.[9][12] For example, a gradient could start with a higher proportion of aqueous phase and gradually increase the organic phase (methanol) to elute the different flavonolignans based on their polarity.[9]
-
Detection: UV detection at a wavelength of around 288 nm is suitable for the detection of these compounds.[13]
-
Quantification: The concentration of each isomer is determined by comparing the peak area to that of a known standard.[14]
Mass Spectrometry (MS) for Identification
Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a powerful tool for the structural characterization and sensitive detection of this compound components.[12]
Protocol:
-
Ionization: Electrospray ionization (ESI) is a common method used for the analysis of flavonolignans.[12]
-
Analysis: The mass-to-charge ratio (m/z) of the parent ions and their fragmentation patterns are analyzed to identify the specific isomers.[12] This is particularly useful as many of the isomers are isobaric (have the same mass).[15]
Nuclear Magnetic Resonance (NMR) for Structural Elucidation
¹H-NMR and ¹³C-NMR spectroscopy are used to confirm the chemical structures of the isolated isomers.[16] While the NMR spectra of silybin A and silybin B are very similar, subtle differences can be used for their identification.[6][10]
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. An Assessment of Pharmacokinetics and Antioxidant Activity of Free this compound Flavonolignans in Healthy Volunteers: A Dose Escalation Study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. Silybin, a Major Bioactive Component of Milk Thistle (Silybum marianum L. Gaernt.)—Chemistry, Bioavailability, and Metabolism [mdpi.com]
- 7. the-silymarin-composition-and-why-does-it-matter - Ask this paper | Bohrium [bohrium.com]
- 8. Purification identification and standardization of silybin A & B composition from Silybum marianum (L.) Gaertn. - Journal of Medicinal Plants [jmp.ir]
- 9. asianpubs.org [asianpubs.org]
- 10. Silybin, a Major Bioactive Component of Milk Thistle (Silybum marianum L. Gaernt.)—Chemistry, Bioavailability, and Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Simple and Rapid HPLC Separation and Quantification of Flavonoid, Flavonolignans, and 2,3-Dehydroflavonolignans in this compound [mdpi.com]
- 12. Separation and characterization of silybin, isosilybin, silydianin and silychristin in milk thistle extract by liquid chromatography-electrospray tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Simple and Rapid HPLC Separation and Quantification of Flavonoid, Flavonolignans, and 2,3-Dehydroflavonolignans in this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
Silymarin's Impact on Cellular Signaling: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Silymarin, a complex of flavonolignans extracted from the seeds of the milk thistle plant (Silybum marianum), has garnered significant attention for its therapeutic potential, particularly its hepatoprotective, anti-inflammatory, and anti-cancer properties.[1][2][3][4] At the core of its multifaceted biological activity lies its ability to modulate a wide array of cellular signaling cascades. This technical guide provides an in-depth exploration of the molecular mechanisms through which this compound exerts its effects, with a focus on key signaling pathways critical in cellular homeostasis, proliferation, and apoptosis. The information presented herein is intended to serve as a comprehensive resource for researchers and professionals in the field of drug discovery and development.
Core Signaling Pathways Modulated by this compound
This compound's pharmacological effects are attributed to its interaction with several pivotal signaling pathways. The most extensively studied of these include the Nuclear Factor-kappa B (NF-κB), Mitogen-Activated Protein Kinase (MAPK), and Phosphatidylinositol 3-Kinase (PI3K)/Akt signaling cascades. Furthermore, this compound has been shown to be a potent inducer of apoptosis through the modulation of intrinsic and extrinsic pathways.
Nuclear Factor-kappa B (NF-κB) Signaling Pathway
The NF-κB signaling pathway is a central regulator of inflammation, immune responses, cell proliferation, and survival.[5] Aberrant NF-κB activation is implicated in various inflammatory diseases and cancers. This compound has been demonstrated to be a potent inhibitor of this pathway.[1][2][5]
Mechanism of Action:
This compound's inhibitory effect on the NF-κB pathway is multifaceted. It has been shown to prevent the degradation of IκBα, the inhibitory protein that sequesters NF-κB in the cytoplasm. By stabilizing IκBα, this compound prevents the nuclear translocation of the active NF-κB p65 subunit, thereby inhibiting the transcription of NF-κB target genes, which include pro-inflammatory cytokines and anti-apoptotic proteins.[5] Studies have shown that this compound can block the nuclear translocation of NF-κB, which in turn suppresses the activation of IL-2 transcription.[3]
Experimental Evidence:
A study on Huh7 human hepatoma cells demonstrated that this compound treatment inhibits NF-κB transcriptional activity.[6] In this study, cells were transfected with a luciferase reporter gene under the control of an NF-κB response element. Treatment with this compound prior to stimulation with TNF-α, a potent NF-κB activator, resulted in a dose-dependent decrease in luciferase activity.[6] Another study using transgenic mice with an NF-κB-driven luciferase reporter gene showed that this compound reduced carbon tetrachloride-induced hepatic NF-κB activation.[7]
Diagram of this compound's Effect on NF-κB Pathway:
Caption: this compound inhibits the NF-κB signaling pathway.
Mitogen-Activated Protein Kinase (MAPK) Signaling Pathway
The MAPK signaling pathway is a crucial cascade that transduces extracellular signals to the nucleus, regulating cellular processes such as proliferation, differentiation, inflammation, and apoptosis.[8][9] The MAPK family includes three main subfamilies: extracellular signal-regulated kinases (ERK1/2), c-Jun N-terminal kinases (JNKs), and p38 MAPKs.[9] this compound has been shown to modulate the activity of all three subfamilies, often with cell-type and context-dependent effects.[8][9]
Mechanism of Action:
In many cancer cell types, this compound has been observed to inhibit the ERK1/2 pathway, which is often hyperactivated and promotes cell proliferation.[9] Conversely, it can activate the stress-activated JNK and p38 MAPK pathways, leading to the induction of apoptosis.[9] For instance, in human gastric cancer cells, this compound treatment led to a decrease in the phosphorylation of ERK1/2 and an increase in the phosphorylation of p38 and JNK.[9]
Experimental Evidence:
Western blot analysis is a key technique used to assess the phosphorylation status of MAPK proteins. Studies have consistently shown that treatment of various cancer cell lines with this compound leads to a dose-dependent decrease in phosphorylated ERK1/2 (p-ERK1/2) and a concurrent increase in phosphorylated JNK (p-JNK) and phosphorylated p38 (p-p38).[9][10]
Diagram of this compound's Effect on MAPK Pathway:
Caption: this compound differentially modulates MAPK signaling pathways.
PI3K/Akt Signaling Pathway
The PI3K/Akt pathway is a critical intracellular signaling pathway that plays a key role in regulating the cell cycle, proliferation, and survival.[8] Dysregulation of this pathway is a common feature of many cancers. This compound and its primary active component, silybin, have been shown to inhibit the PI3K/Akt signaling cascade.[8][11]
Mechanism of Action:
This compound's inhibitory effect on this pathway is achieved by downregulating the expression and phosphorylation of key components, including PI3K and Akt.[8] Inhibition of Akt phosphorylation prevents the activation of downstream targets such as mTOR, which is a central regulator of cell growth and proliferation.[12][13]
Experimental Evidence:
In U266 multiple myeloma cells, silybin was found to impede the PI3K/Akt/mTOR signaling pathway by reducing the protein expression of p-Akt, PI3K, and p-mTOR.[8] Similarly, in A549 lung cancer cells, silibinin was shown to inhibit the phosphorylation of Akt.[11] Studies have also demonstrated that specific inhibitors of PI3K (LY294002) can mimic the effects of silibinin on cell invasion, further implicating the PI3K/Akt pathway in this compound's anti-cancer activity.[11][14]
Diagram of this compound's Effect on PI3K/Akt Pathway:
Caption: this compound inhibits the PI3K/Akt/mTOR signaling pathway.
Apoptosis Signaling Pathways
Apoptosis, or programmed cell death, is a crucial process for removing damaged or unwanted cells. Many anti-cancer therapies aim to induce apoptosis in tumor cells. This compound has been shown to be a potent inducer of apoptosis through both the intrinsic (mitochondrial) and extrinsic (death receptor-mediated) pathways.[12][15]
Mechanism of Action:
-
Intrinsic Pathway: this compound can modulate the balance of pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins.[12][15] An increased Bax/Bcl-2 ratio leads to mitochondrial outer membrane permeabilization, cytochrome c release into the cytoplasm, and subsequent activation of caspase-9 and caspase-3, culminating in apoptosis.[15] The induction of apoptosis by this compound has been shown to be p53-dependent in some cell types.[15][16]
-
Extrinsic Pathway: this compound can upregulate the expression of death receptors like Fas and its ligand (FasL).[12] This leads to the formation of the death-inducing signaling complex (DISC), activation of caspase-8, and subsequent executioner caspase activation.[12]
Experimental Evidence:
Treatment of JB6 Cl41 preneoplastic epidermal keratinocytes with this compound resulted in a dose-dependent increase in apoptosis, as determined by fluorescence staining and flow cytometry.[15][16] This was accompanied by an increased expression of p53, Bax, and cleaved caspase-3, and a decreased expression of Bcl-2.[15] In multiple myeloma cells, this compound was found to promote apoptosis by inhibiting the JAK2/STAT3 signaling pathway, which is known to regulate the expression of anti-apoptotic genes like Bcl-2 and Bcl-xL.[17]
Diagram of this compound's Effect on Apoptosis Pathways:
Caption: this compound induces apoptosis via intrinsic and extrinsic pathways.
Quantitative Data Summary
The following tables summarize the quantitative data on the effects of this compound on cell viability and protein expression from various studies.
Table 1: IC50 Values of this compound in Various Cell Lines
| Cell Line | Cancer Type | IC50 (µg/mL) | Incubation Time (h) | Reference |
| HepG2 | Hepatocellular Carcinoma | 58.46 (µmol/L) | Not Specified | [18] |
| Hep3B | Hepatocellular Carcinoma | 75.13 (µmol/L) | Not Specified | [18] |
| KB | Oral Carcinoma | 555 | 24 | [18] |
| A549 | Lung Carcinoma | 511 | 24 | [18] |
| HCT116 | Colon Carcinoma | 30.94 | 24 | [19] |
| HCT116 | Colon Carcinoma | 41.50 | 48 | [19] |
| HCT116 | Colon Carcinoma | 46.41 | 72 | [19] |
| Various | Cancer Cells | 19-56.3 | 24 | [20] |
| HepG2 | Hepatocellular Carcinoma | 88.6 (Free SLR) | Not Specified | [21] |
Table 2: Effects of this compound on Protein Expression
| Protein | Cell Line | This compound Concentration | Effect | Reference |
| p-ERK1/2 | AGS | 40, 80 µg/mL | Decreased | [9] |
| p-p38 | AGS | 40, 80 µg/mL | Increased | [9] |
| p-JNK | AGS | 40, 80 µg/mL | Increased | [9] |
| Bax | AGS | 40, 80 µg/mL | Increased | [9] |
| Bcl-2 | AGS | 40, 80 µg/mL | Decreased | [9] |
| Cleaved PARP | AGS | 40, 80 µg/mL | Increased | [9] |
| β-catenin | HepG2 | 50, 75 µg/mL | Decreased | [22] |
| Cyclin D1 | HepG2 | 50, 75 µg/mL | Decreased | [22] |
| c-Myc | HepG2 | 50, 75 µg/mL | Decreased | [22] |
| PCNA | HepG2 | 50, 75 µg/mL | Decreased | [22] |
| Cleaved Caspase-3 | Rat Liver | Low, Middle, High Dose | Decreased (in TP-induced toxicity) | [23] |
| hTERT | HepG2 | 10, 30 µg/mL | Decreased | [20] |
Experimental Protocols
This section provides an overview of the methodologies for key experiments cited in the study of this compound's effects on cellular signaling.
Cell Viability Assay (MTT Assay)
Objective: To determine the cytotoxic effects of this compound on cell lines and to calculate the IC50 value.
Methodology:
-
Cell Seeding: Plate cells (e.g., HepG2, HCT116) in 96-well plates at a density of 1 x 10^4 cells/well and incubate for 24 hours to allow for attachment.
-
Treatment: Treat the cells with various concentrations of this compound (e.g., 10, 25, 50, 75, 100, 200 µg/mL) and a vehicle control (e.g., DMSO) for specified time periods (e.g., 24, 48, 72 hours).
-
MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC50 value (the concentration of this compound that inhibits cell growth by 50%).
Workflow Diagram:
Caption: Workflow for a typical MTT cell viability assay.
Western Blot Analysis
Objective: To detect and quantify the expression levels of specific proteins (e.g., phosphorylated and total forms of MAPK and Akt proteins, apoptosis-related proteins) in cells treated with this compound.
Methodology:
-
Cell Lysis: Lyse the control and this compound-treated cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE: Separate the proteins based on their molecular weight by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the protein of interest overnight at 4°C.
-
Washing: Wash the membrane three times with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Wash the membrane three times with TBST.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize them using an imaging system.
-
Densitometry: Quantify the band intensities using image analysis software and normalize to a loading control (e.g., β-actin or GAPDH).
Workflow Diagram:
Caption: General workflow for Western blot analysis.
Luciferase Reporter Assay for NF-κB Activity
Objective: To quantitatively measure the transcriptional activity of NF-κB in response to this compound treatment.
Methodology:
-
Transfection: Transfect cells (e.g., Huh7) with a luciferase reporter plasmid containing NF-κB response elements upstream of the luciferase gene. A control plasmid (e.g., Renilla luciferase) is often co-transfected for normalization.
-
Treatment: After 24 hours, pre-treat the cells with various concentrations of this compound for a specified time (e.g., 30 minutes).
-
Stimulation: Stimulate the cells with an NF-κB activator, such as TNF-α (e.g., 10 ng/mL).
-
Incubation: Incubate the cells for a further period (e.g., 3.5 hours).
-
Cell Lysis: Lyse the cells using a passive lysis buffer.
-
Luciferase Assay: Measure the firefly and Renilla luciferase activities in the cell lysates using a dual-luciferase reporter assay system and a luminometer.
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity to account for variations in transfection efficiency and cell number.
Workflow Diagram:
Caption: Workflow for an NF-κB luciferase reporter assay.
Conclusion
This compound exhibits a remarkable ability to modulate multiple, interconnected cellular signaling cascades. Its inhibitory effects on pro-inflammatory and pro-proliferative pathways such as NF-κB, MAPK (ERK1/2), and PI3K/Akt, coupled with its capacity to induce apoptosis through the activation of stress-related kinases (JNK, p38) and modulation of apoptosis-regulating proteins, underscore its therapeutic potential in a range of diseases, including cancer and inflammatory disorders. This technical guide provides a foundational understanding of these mechanisms, supported by quantitative data and experimental methodologies, to aid researchers and drug development professionals in their ongoing efforts to harness the therapeutic benefits of this promising natural compound. Further research is warranted to fully elucidate the intricate network of signaling events influenced by this compound and to translate these preclinical findings into effective clinical applications.
References
- 1. This compound Suppresses Cellular Inflammation By Inducing Reparative Stress Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. “this compound”, a Promising Pharmacological Agent for Treatment of Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Hepatoprotective herbal drug, this compound from experimental pharmacology to clinical medicine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound: Unveiling its pharmacological spectrum and therapeutic potential in liver diseases—A comprehensive narrative review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Identification of novel mechanisms of this compound on the carbon tetrachloride-induced liver fibrosis in mice by nuclear factor-κB bioluminescent imaging-guided transcriptomic analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. This compound induces inhibition of growth and apoptosis through modulation of the MAPK signaling pathway in AGS human gastric cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Silibinin inhibits cell invasion through inactivation of both PI3K-Akt and MAPK signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. This compound: a promising modulator of apoptosis and survival signaling in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 13. This compound inhibits cell cycle progression and mTOR activity in activated human T cells: therapeutic implications for autoimmune diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. aacrjournals.org [aacrjournals.org]
- 16. aacrjournals.org [aacrjournals.org]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
- 21. Formulation of this compound surface modified vesicles: In vitro characterization to cell viability assessment - PMC [pmc.ncbi.nlm.nih.gov]
- 22. This compound inhibited proliferation and induced apoptosis in hepatic cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
An Ethnobotanical Deep Dive: Unearthing the Origins of Silybum marianum (Milk Thistle)
A Technical Guide for Researchers and Drug Development Professionals
This whitepaper provides a comprehensive investigation into the ethnobotanical origins of Silybum marianum, commonly known as milk thistle. For centuries, this resilient plant has been a cornerstone of traditional medicine, particularly for its reputed benefits to liver health. This guide delves into its historical usage across various cultures, details the traditional preparation methods, and presents the foundational knowledge that has propelled Silybum marianum into the forefront of modern phytopharmaceutical research.
Historical and Geographical Provenance
Silybum marianum has a rich history of medicinal use that dates back over two millennia.[1][2] Its origins are rooted in the Mediterranean regions of Europe, North Africa, and the Middle East.[3][4][5] The plant's distinctive appearance, with its large, prickly leaves featuring milky-white veins, is the source of its common name, "milk thistle."[3][4][6] According to legend, the white markings on the leaves are believed to be drops of the Virgin Mary's milk, which has also led to names such as "St. Mary's thistle."[3][4][7]
The earliest documented medicinal uses of milk thistle can be traced back to ancient Greece and Rome.[1][8] The Greek physician and botanist Dioscorides (40-90 AD) was among the first to describe its therapeutic properties in his work De Materia Medica.[1][3][9] He noted its use for treating snake bites and other toxic exposures.[1] The Roman naturalist Pliny the Elder (23-79 AD) also praised the plant for its efficacy in treating liver and gallbladder ailments.[1][7]
Throughout the Middle Ages, the use of Silybum marianum continued to be prominent in European herbal medicine.[1][8] Influential herbalists of the time, such as Nicholas Culpeper, lauded its ability to address "obstructions of the liver and spleen."[1] Beyond its medicinal applications, milk thistle also served as a food source, with its leaves, stalks, and flower heads being consumed.[1][10]
Traditional Ethnobotanical Applications
The primary traditional use of Silybum marianum across various cultures has been for the treatment of liver and gallbladder disorders.[1][2][8][11] This includes conditions such as jaundice, cirrhosis, and hepatitis.[2][8][12] The plant was also traditionally employed as an antidote for poisoning, particularly from snake bites and the ingestion of poisonous mushrooms like the death cap (Amanita phalloides).[8][9]
Other traditional applications include the relief of digestive issues like indigestion and bloating, as well as its use as a demulcent and for uterine disorders.[8][13][14] In some cultures, it was also used to stimulate milk production in nursing mothers, a use possibly linked to the plant's milky sap and folklore.[12]
Table 1: Summary of Traditional Ethnobotanical Uses of Silybum marianum
| Ailment/Condition | Traditional Use | Geographical Region/Culture |
| Liver Disorders (Jaundice, Cirrhosis, Hepatitis) | Primary remedy for liver cleansing and support. | Ancient Greece and Rome, Medieval Europe, Traditional European Medicine |
| Gallbladder Disorders | To improve bile flow and prevent gallstones. | Ancient Rome, Traditional European Medicine |
| Poisoning (Snake bites, Mushroom poisoning) | Used as an antidote. | Ancient Greece, Medieval Europe |
| Digestive Complaints (Indigestion, Fullness) | Symptomatic relief. | Traditional Egyptian Medicine, European Folk Medicine |
| Spleen Obstructions | To open and clear obstructions. | Medieval European Herbalism (Culpeper) |
| Melancholy (related to liver imbalance) | As a primary remedy. | 16th Century English Herbalism (Gerard) |
Traditional Preparation and Dosage
The part of the Silybum marianum plant most commonly used for medicinal purposes is the ripe, dried fruit, often referred to as the seed, with the pappus removed.[3][13] Traditional preparations varied, but a common method was the creation of a decoction or tea from the comminuted herbal substance.[13] The seeds were also sometimes powdered and consumed directly.[13]
In some traditions, other parts of the plant were also utilized. The leaves and stalks were consumed as food, suggesting a holistic use of the plant.[1][10]
Table 2: Traditional Preparations of Silybum marianum
| Preparation Method | Plant Part Used | Traditional Application |
| Decoction/Herbal Tea | Dried fruits (seeds) | Liver and gallbladder ailments, digestive support |
| Powder | Dried fruits (seeds) | Internal consumption for various ailments |
| Tincture/Extract | Dried fruits (seeds) | Concentrated form for liver conditions |
| Food | Young leaves, stalks, flower heads | Salads, soups, cooked like artichokes |
Phytochemistry: The Scientific Basis of Traditional Use
Modern scientific investigation has identified the key active constituents of Silybum marianum as a complex of flavonolignans collectively known as silymarin.[2] this compound is primarily concentrated in the seeds and is composed of several compounds, including silybin A and B, isosilybin A and B, silychristin, and silydianin.[13]
The hepatoprotective effects observed in traditional medicine are now largely attributed to the antioxidant and anti-inflammatory properties of this compound.[2][5] These compounds are understood to protect liver cells from damage by scavenging free radicals and inhibiting inflammatory pathways.
Experimental Protocols in Ethnobotanical Research
The investigation of the ethnobotanical origins of a medicinal plant like Silybum marianum involves a multi-faceted approach. Below are generalized methodologies that are typically employed in such studies.
Ethnobotanical Data Collection
A standard protocol for ethnobotanical data collection would involve:
-
Field Site Selection: Identifying communities with a historical use of Silybum marianum.
-
Informant Selection: Engaging with local healers, elders, and community members with knowledge of traditional medicine.
-
Data Collection Instruments: Utilizing semi-structured interviews, questionnaires, and direct observation to document:
-
Local names for the plant.
-
Ailments treated with the plant.
-
Plant parts used.
-
Preparation methods and dosages.
-
Any associated rituals or beliefs.
-
-
Voucher Specimen Collection: Collecting and preserving plant samples for botanical identification and herbarium deposition.
Phytochemical Analysis of Traditional Preparations
To understand the chemical basis of traditional uses, the following experimental workflow is often applied:
Caption: Experimental workflow for phytochemical and bioactivity analysis.
Signaling Pathways and Future Directions
The traditional use of Silybum marianum for liver protection has spurred extensive research into the molecular mechanisms of its active compounds. This compound has been shown to modulate various signaling pathways involved in oxidative stress, inflammation, and cell survival.
Caption: Simplified signaling pathways modulated by this compound.
The rich ethnobotanical history of Silybum marianum provides a compelling foundation for its continued investigation. Future research should focus on further elucidating the mechanisms of action of its individual constituents, exploring potential synergistic effects, and developing standardized formulations for enhanced therapeutic efficacy. The journey of this ancient remedy from traditional folklore to modern medicine is a testament to the enduring value of ethnobotanical inquiry.
References
- 1. dogileptic.com [dogileptic.com]
- 2. phcogrev.com [phcogrev.com]
- 3. Silybum marianum (L.) GAERT. | Milk Thistle | Plant Encyclopaedia | A.Vogel [avogel.ch]
- 4. Silybum - Wikipedia [en.wikipedia.org]
- 5. encyclopedia.pub [encyclopedia.pub]
- 6. Silybum marianum - Wikipedia [en.wikipedia.org]
- 7. flowersinisrael.com [flowersinisrael.com]
- 8. hannasillitoe.com [hannasillitoe.com]
- 9. Milk thistle: early seeds of potential - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Milk Thistle | British Herbal Medicine Association [bhma.info]
- 11. Robert Parker: The Wine Advocate [winejournal.robertparker.com]
- 12. Visit Village [visitvillage.me]
- 13. dev.edaegypt.gov.eg [dev.edaegypt.gov.eg]
- 14. eijppr.com [eijppr.com]
Preliminary in vitro screening of Silymarin derivatives
An In-depth Technical Guide to the Preliminary In Vitro Screening of Silymarin Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
This compound is a complex of flavonolignans extracted from the seeds of the milk thistle plant, Silybum marianum. The major and most biologically active component of this compound is Silybin (also known as silibinin)[1][2]. For decades, this compound has been recognized for its potent antioxidant, anti-inflammatory, and hepatoprotective properties[3][4][5]. However, its clinical application has been hampered by poor water solubility and low bioavailability[2][6]. To overcome these limitations, researchers have focused on synthesizing a variety of this compound derivatives, aiming to enhance their pharmacological profiles.
This technical guide provides a comprehensive overview of the essential preliminary in vitro screening assays used to evaluate and characterize these novel derivatives. We will detail the experimental protocols for assessing cytotoxicity, antioxidant capacity, and anti-inflammatory effects, and present key data from existing literature in a structured format. Furthermore, this guide illustrates the critical cell signaling pathways modulated by these compounds, offering a foundational framework for identifying promising candidates for further preclinical and clinical development.
Experimental Screening Workflow
The preliminary in vitro evaluation of novel this compound derivatives follows a logical progression from general toxicity screening to more specific functional assays. This staged approach ensures that only the most promising and non-toxic compounds advance to more complex and resource-intensive testing.
References
- 1. files.core.ac.uk [files.core.ac.uk]
- 2. tandfonline.com [tandfonline.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Silibinin Derivatives as Anti-Prostate Cancer Agents: Synthesis and Cell-Based Evaluations - PMC [pmc.ncbi.nlm.nih.gov]
The Expanding Arsenal of Milk Thistle: A Technical Guide to the Discovery and Isolation of Novel Flavonolignans
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the discovery, isolation, and characterization of novel flavonolignans from milk thistle (Silybum marianum). As the pharmaceutical and nutraceutical industries continue to explore the therapeutic potential of this ancient medicinal plant, understanding the nuances of its complex chemical profile is paramount. This document details the experimental protocols for the isolation of recently identified flavonolignans, presents quantitative data for comparison, and visualizes the intricate workflows and potential biological pathways associated with these compounds.
Introduction: Beyond the Known Silymarin Complex
Milk thistle has a long-standing history in traditional medicine for treating liver disorders. The therapeutic effects are largely attributed to this compound, a complex mixture of flavonolignans, with silybin being the most abundant and studied constituent. However, recent advancements in chromatographic and spectroscopic techniques have unveiled a growing number of minor and novel flavonolignans within milk thistle extracts. These newly discovered compounds, including isosilybin C, isosilybin D, sonyamandin, and silyamandin, are of significant interest to the scientific community for their potential unique bioactivities and therapeutic applications.[1][2][3][4] This guide focuses on the methodologies employed to uncover these novel molecules and the initial insights into their biological effects.
Experimental Protocols: From Crude Extract to Pure Novel Compounds
The isolation of novel flavonolignans, which are often present in minute quantities, requires multi-step purification strategies. The following sections provide detailed methodologies for the extraction and isolation of these compounds, primarily based on successful large-scale isolation studies.[1][5]
General Extraction of Flavonolignans
A standardized extraction method is the crucial first step to obtaining a flavonolignan-rich fraction from milk thistle seeds.
-
Starting Material: Commercially available powdered extract of milk thistle seeds (Silybum marianum).
-
Initial Processing: The crude extract is subjected to a series of chromatographic separations to isolate the major flavonolignan diastereoisomers. This initial large-scale purification provides fractions that are enriched with less abundant compounds.[1]
-
Alternative Extraction Methods: Pressurized liquid extraction (PLE) has been shown to be a more rapid alternative to traditional Soxhlet extraction, yielding high recoveries of major flavonolignans and potentially enriching novel compounds.[6]
Isolation of Isosilybin C and Isosilybin D
The gram-scale isolation of the major flavonolignans from over 250 g of milk thistle extract enabled the discovery of the novel diastereoisomers, isosilybin C and isosilybin D.[1]
-
Fraction Pooling: Fractions from the initial large-scale chromatography that eluted after the major known flavonolignans were pooled based on their distinctive UV profiles and retention times in reverse-phase high-performance liquid chromatography (RP-HPLC).[1]
-
Semi-Preparative HPLC: The pooled, enriched fractions containing the novel compounds were then subjected to further purification using semi-preparative RP-HPLC.
-
Column: A C18 stationary phase is typically used.
-
Mobile Phase: An isocratic or gradient system of methanol and water is employed. For instance, an isocratic system of 50:50 methanol:water can be effective.[1]
-
Detection: UV detection at 288 nm is suitable for identifying flavonolignans.
-
-
Final Purification: Multiple rounds of semi-preparative HPLC may be necessary to achieve high purity (>99%) of the isolated novel flavonolignans.[1]
Discovery of Sonyamandin and Silyamandin
The discovery of other novel flavonolignans, such as sonyamandin and silyamandin, highlights the diverse chemical landscape of milk thistle.
-
Sonyamandin: This compound was isolated from the aerial parts and seeds of Silybum marianum. Its structure was confirmed using 2D NMR and circular dichroism (CD) analysis.[4]
-
Silyamandin: This novel flavonolignan was identified during stability studies of milk thistle tinctures. Incubation of the tincture at 40°C for three months led to an increased concentration of silyamandin, suggesting it may be a degradation or transformation product of other flavonolignans.[2][3]
Quantitative Data on Novel Flavonolignans
The yields of novel flavonolignans are typically low, underscoring the challenge in obtaining sufficient quantities for extensive biological evaluation. The following table summarizes the available quantitative data from the literature.
| Novel Flavonolignan | Starting Material | Amount of Starting Material | Isolation Method | Final Yield | Purity | Reference |
| Isosilybin C | Milk Thistle Extract | 250 g | Multi-step Chromatography & Semi-preparative RP-HPLC | 21 mg | >99% | [1] |
| Isosilybin D | Milk Thistle Extract | 250 g | Multi-step Chromatography & Semi-preparative RP-HPLC | Not explicitly stated | >99% | [1] |
| Sonyamandin | Aerial parts and seeds | Not specified | Extraction and Chromatography | Not specified | Not specified | [4] |
| Silyamandin | Milk Thistle Tincture | Not applicable | Formation during storage | Not applicable | Not specified | [2][3] |
Visualizing the Discovery Process and Biological Impact
Experimental Workflow for Isolation
The following diagram illustrates the general workflow for the discovery and isolation of novel flavonolignans from milk thistle extract.
References
- 1. This compound as a Natural Antioxidant: An Overview of the Current Evidence and Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Silyamandin, a new flavonolignan isolated from milk thistle tinctures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. A new flavonolignan from milk thistle (Silybum marianum) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Large-scale Isolation of Flavonolignans from Silybum marianum (Milk Thistle) Extract Affords New Minor Constituents and Preliminary Structure-Activity Relationships - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Simplified procedure of this compound extraction from Silybum marianum L. Gaertner - PubMed [pubmed.ncbi.nlm.nih.gov]
Silymarin's Interaction with Cell Membranes: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Silymarin, a complex of flavonolignans extracted from the seeds of milk thistle (Silybum marianum), has long been recognized for its hepatoprotective effects. At the core of its therapeutic efficacy lies a multifaceted interaction with cell membranes. This technical guide provides an in-depth exploration of the basic research on this compound's engagement with cellular membranes, focusing on its membrane-stabilizing, antioxidant, and signaling-modulatory properties. Detailed experimental protocols and quantitative data are presented to offer a comprehensive resource for researchers in the fields of pharmacology, cell biology, and drug development.
Introduction
The cell membrane is a dynamic and complex interface that governs cellular homeostasis and signaling. Its integrity and fluidity are paramount for normal physiological function. Various pathological conditions, including those induced by toxins and oxidative stress, compromise membrane structure and function, leading to cellular injury. This compound has emerged as a potent natural compound capable of mitigating such damage. Its interaction with the lipid bilayer and associated proteins forms the basis of its cytoprotective effects. This guide delves into the fundamental mechanisms of this interaction, providing a technical overview for advanced scientific audiences.
Mechanisms of this compound-Membrane Interaction
This compound's interaction with cell membranes is not a single event but a cascade of related processes that collectively contribute to its therapeutic effects. These can be broadly categorized into direct effects on the lipid bilayer and modulation of membrane-associated proteins and signaling pathways.
Direct Effects on the Lipid Bilayer
2.1.1. Membrane Stabilization and Fluidity Modulation:
This compound inserts itself into the lipid bilayer, where it is thought to be located at the hydrophobic-hydrophilic interface.[1] This positioning allows it to influence the packing of acyl chains within the membrane.[1] This interaction leads to a stabilization of the membrane structure, making it more resistant to damage from toxins and oxidative stress.[2][3][4]
The effect of this compound on membrane fluidity is complex and appears to be context-dependent. Some studies suggest that this compound can increase the fluidity of mitochondrial membranes.[5] Conversely, in the presence of toxins like carbon tetrachloride (CCl4), which can abnormally increase external membrane fluidity, this compound has been shown to restore normal fluidity levels.[6] Another study indicated that this compound can decrease membrane fluidity in fungal plasma membranes.[7] This suggests that this compound may act as a fluidity modulator, helping to maintain an optimal state of membrane viscosity.
2.1.2. Inhibition of Lipid Peroxidation:
One of the most well-documented effects of this compound is its potent antioxidant activity, particularly its ability to inhibit lipid peroxidation.[2][8][9] Reactive oxygen species (ROS) can attack polyunsaturated fatty acids in the cell membrane, initiating a chain reaction of lipid peroxidation that leads to membrane damage and cell death.[5][10] this compound can terminate this chain reaction in several ways:
-
Direct Radical Scavenging: Due to its phenolic nature, this compound can donate electrons to neutralize free radicals.[2]
-
Inhibition of ROS-Generating Enzymes: this compound can inhibit enzymes like monoamine oxidase (MAO) that are responsible for producing ROS.[5]
-
Chelation of Metal Ions: While not a primary mechanism, this compound can bind to iron ions, which can catalyze the formation of ROS.[11]
Modulation of Membrane Proteins and Transporters
This compound can alter the function of various membrane-associated proteins, including transporters and receptors.[11][12] It has been shown to modify the activity of ABC transporters (like P-glycoprotein), organic anion uptake transporter peptides (OATPs), and the bile salt export pump.[11][12][13] This modulation can prevent the entry of toxins into the cell.[2][11][12] For instance, this compound's ability to form a complex with the outer cell membrane of hepatocytes impedes the entry of toxins.[2]
Quantitative Data on this compound-Membrane Interactions
The following tables summarize key quantitative data from various studies investigating the effects of this compound and its components on cell membranes.
Table 1: Antioxidant and Anti-Lipid Peroxidation Activity of this compound
| Parameter | Model System | This compound/Component Concentration | Observed Effect | Reference |
| H₂O₂ Scavenging (IC₅₀) | Chemical Assay | 38 µM | 50% inhibition | [5] |
| NO Scavenging (IC₅₀) | Chemical Assay | 266 µM | 50% inhibition | [5] |
| Lipid Peroxidation Inhibition | Linoleic Acid Emulsion | 30 µg/mL | 82.7% inhibition | [5][10] |
| Inhibition of ROS Formation (IC₅₀) | Isolated Rat Heart Mitochondria | 0.15 µM (Dehydrosilybin) | 50% inhibition | [5] |
| Inhibition of OATP1B1 | Overexpressing Cell Lines | 1.3 µM (this compound) | IC₅₀ value | [13] |
| Inhibition of OATP1B3 | Overexpressing Cell Lines | 2.2 µM (this compound) | IC₅₀ value | [13] |
| Inhibition of OATP2B1 | Overexpressing Cell Lines | 0.3 µM (this compound) | IC₅₀ value | [13] |
Table 2: Effects of this compound on Membrane Fluidity
| Experimental Condition | Membrane Type | This compound Concentration | Effect on Fluidity | Reference |
| Normal | Liver Microsomal and Mitochondrial (External) | Not specified | Increased | [6] |
| Normal | Liver Microsomal and Mitochondrial (Internal) | Not specified | Decreased | [6] |
| CCl₄-induced injury | Liver Microsomal and Mitochondrial (External) | 140, 280 mg/kg | Lowered the increased fluidity | [6] |
| CCl₄-induced injury | Liver Microsomal and Mitochondrial (Internal) | 140, 280 mg/kg | Enhanced the decreased fluidity | [6] |
| Antifungal action | Candida albicans Plasma Membrane | Not specified | Decreased | [7] |
Experimental Protocols
This section provides detailed methodologies for key experiments used to investigate the interaction of this compound with cell membranes.
Measurement of Membrane Fluidity
Membrane fluidity can be assessed using fluorescence polarization with probes like 1,6-diphenyl-1,3,5-hexatriene (DPH) and 1-anilinonaphthalene-8-sulfonic acid (ANS).[1][6]
Protocol: Fluorescence Anisotropy with DPH
-
Cell/Membrane Preparation: Isolate microsomal or mitochondrial membranes from tissue homogenates by differential centrifugation.
-
Labeling: Incubate the isolated membranes (e.g., 100 µg protein/mL) with a solution of DPH (e.g., 1 µM in tetrahydrofuran) in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4) for a specified time (e.g., 30 minutes) at a controlled temperature (e.g., 37°C) in the dark.
-
Treatment: Add different concentrations of this compound to the labeled membrane suspension and incubate for the desired duration.
-
Fluorescence Measurement: Measure the fluorescence anisotropy (or polarization) using a spectrofluorometer equipped with polarizers. Excite DPH at approximately 360 nm and measure the emission at around 430 nm.
-
Calculation: The fluorescence anisotropy (r) is calculated using the formula: r = (Ivv - G * Ivh) / (Ivv + 2 * G * Ivh), where Ivv and Ivh are the fluorescence intensities with the excitation and emission polarizers oriented vertically-vertical and vertically-horizontal, respectively, and G is the grating correction factor. A decrease in anisotropy indicates an increase in membrane fluidity.
Lipid Peroxidation Assay
The extent of lipid peroxidation is commonly quantified by measuring the formation of malondialdehyde (MDA), a byproduct of this process, using the thiobarbituric acid reactive substances (TBARS) assay.[14][15]
Protocol: TBARS Assay
-
Sample Preparation: Homogenize cells or tissues in a lysis buffer containing an antioxidant like butylated hydroxytoluene (BHT) to prevent further oxidation during the assay.[16] Centrifuge to remove debris.
-
Reaction Mixture: To a specific volume of the supernatant (e.g., 200 µL), add a solution of thiobarbituric acid (TBA) in an acidic medium (e.g., 0.5% TBA in 20% trichloroacetic acid).[17]
-
Incubation: Heat the mixture at a high temperature (e.g., 95°C) for a defined period (e.g., 1 hour) to allow the reaction between MDA and TBA to form a colored adduct.[16][17]
-
Cooling and Centrifugation: Cool the samples on ice to stop the reaction and centrifuge to pellet any precipitate.[17]
-
Spectrophotometry: Measure the absorbance of the supernatant at a wavelength of 532 nm.[15][17]
-
Quantification: Calculate the concentration of MDA using a standard curve prepared with known concentrations of MDA.[16]
Signaling Pathways Modulated by this compound-Membrane Interactions
This compound's interaction with the cell membrane can initiate or modulate intracellular signaling cascades that are crucial for cell survival and response to stress.
NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) pathway is a key regulator of inflammation. This compound has been shown to inhibit the activation of NF-κB, which can be triggered by oxidative stress and inflammatory cytokines.[5][18] By stabilizing the cell membrane and reducing ROS production, this compound can prevent the degradation of IκBα, the inhibitory protein of NF-κB, thereby keeping NF-κB in an inactive state in the cytoplasm.[8]
MAPK Signaling Pathway
The Mitogen-Activated Protein Kinase (MAPK) signaling pathways are involved in various cellular processes, including proliferation, differentiation, and apoptosis. This compound has been shown to modulate MAPK pathways, such as the ERK1/2, JNK, and p38 pathways, often in a manner that promotes cell survival and inhibits apoptosis in normal cells, while inducing apoptosis in cancer cells.[19]
Visualizations
Diagrams of Signaling Pathways and Experimental Workflows
Caption: Overview of this compound's Interaction with the Cell Membrane.
Caption: Experimental Workflow for Membrane Fluidity Measurement.
Caption: Experimental Workflow for Lipid Peroxidation (TBARS) Assay.
Caption: this compound's Inhibition of the NF-κB Signaling Pathway.
Conclusion
The interaction of this compound with cell membranes is a cornerstone of its cytoprotective and therapeutic properties. Through direct effects on the lipid bilayer, including membrane stabilization and inhibition of lipid peroxidation, and by modulating the function of membrane-associated proteins and key signaling pathways like NF-κB and MAPK, this compound exerts a powerful influence on cellular integrity and response to stress. The quantitative data and experimental protocols provided in this guide offer a valuable resource for researchers seeking to further elucidate the intricate mechanisms of this compound's action and to explore its potential in the development of novel therapeutic strategies.
References
- 1. Drug-membrane interactions: this compound, silibyn and microsomal membranes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Hepatoprotective effect of this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Silybin | 140 mg | Capsule | সিলিবিন ১৪০ মি.গ্রা. ক্যাপসুল | Square Pharmaceuticals PLC | Indications, Pharmacology, Dosage, Side Effects and more | MedEx [medex.com.bd]
- 4. mdpi.com [mdpi.com]
- 5. This compound as a Natural Antioxidant: An Overview of the Current Evidence and Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. [The effects of this compound on hepatic microsomal and mitochondrial membrane fluidity in mice] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound exerts antifungal effects via membrane-targeted mode of action by increasing permeability and inducing oxidative stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A review on the mechanisms of the effect of this compound in milk thistle (Silybum marianum) on some laboratory animals - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Cardioprotective activity of this compound in ischemia-reperfusion-induced myocardial infarction in albino rats - PMC [pmc.ncbi.nlm.nih.gov]
- 10. tandfonline.com [tandfonline.com]
- 11. “this compound”, a Promising Pharmacological Agent for Treatment of Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Interaction of this compound Flavonolignans with Organic Anion-Transporting Polypeptides - PMC [pmc.ncbi.nlm.nih.gov]
- 14. 4.10. Lipid Peroxidation (MDA) Assay [bio-protocol.org]
- 15. Lipid Peroxidation (TBARS) in Biological Samples | Springer Nature Experiments [experiments.springernature.com]
- 16. Determining Oxidative Damage by Lipid Peroxidation Assay in Rat Serum [bio-protocol.org]
- 17. plant-stress.weebly.com [plant-stress.weebly.com]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
Methodological & Application
Application Notes & Protocols for Silymarin Extraction from Silybum marianum Seeds
Introduction Silybum marianum (L.) Gaertn., commonly known as milk thistle, is a medicinal plant from the Asteraceae family. Its seeds contain Silymarin, a complex mixture of bioactive flavonolignans.[1] The principal components of this mixture include taxifolin, silychristin, silydianin, silybin A, silybin B, isosilybin A, and isosilybin B.[2] this compound is renowned for its hepatoprotective properties and is widely used in pharmaceutical and nutraceutical applications for the treatment of liver diseases.[1][3]
The extraction of this compound is a critical step in its production for research and drug development. Due to the high lipid content (20-30%) in milk thistle seeds, a multi-step process is often required to achieve a high-purity extract.[4][5] This document provides detailed protocols for various extraction methods, from conventional to modern, and summarizes key quantitative parameters to guide researchers in selecting and optimizing their extraction strategy.
General Experimental Workflow
The overall process for extracting this compound from Silybum marianum seeds involves several key stages, from initial preparation of the raw material to the final purified extract. The workflow ensures the efficient removal of interfering substances like lipids and maximizes the yield of the target flavonolignans.
References
Application Notes: In Vivo Experimental Design for Silymarin in Animal Models of Liver Fibrosis
Introduction Silymarin, a flavonoid complex extracted from the seeds of the milk thistle plant (Silybum marianum), has been extensively studied for its hepatoprotective properties.[1] Its primary active component, silibinin, possesses strong antioxidant and antifibrotic capabilities, making it a promising therapeutic agent for chronic liver diseases.[2] Liver fibrosis is a wound-healing response to chronic liver injury, characterized by the excessive accumulation of extracellular matrix (ECM) proteins, which can progress to cirrhosis and liver failure. Animal models are indispensable for evaluating the efficacy of antifibrotic agents like this compound and elucidating their mechanisms of action. These application notes provide detailed protocols and experimental design considerations for investigating this compound in chemically- and surgically-induced animal models of liver fibrosis.
Core Principles of this compound's Action this compound exerts its hepatoprotective effects through multiple mechanisms:
-
Antioxidant Activity: It acts as a free radical scavenger, reduces reactive oxygen species (ROS) production, inhibits lipid peroxidation, and increases the synthesis of the endogenous antioxidant glutathione.[3][4]
-
Anti-inflammatory Effects: this compound can inhibit the activation of nuclear factor-κB (NF-κB), a key regulator of inflammatory responses in the liver.[3][5]
-
Antifibrotic Effects: It directly targets the activation of hepatic stellate cells (HSCs), the primary cell type responsible for collagen deposition in the fibrotic liver.[3][6] this compound has been shown to down-regulate key profibrotic signaling pathways, such as the Transforming Growth Factor-β1 (TGF-β1)/Smad pathway.[7]
Selection of Animal Models
The choice of animal model is critical for studying liver fibrosis. The two most common and well-characterized models are Carbon Tetrachloride (CCl4)-induced chemical injury and Bile Duct Ligation (BDL)-induced cholestatic injury.
-
Carbon Tetrachloride (CCl4) Model: This is a widely used model that recapitulates key features of human toxicant-induced liver fibrosis.[8] Repeated administration of CCl4 causes centrilobular necrosis and inflammation, leading to the activation of HSCs and progressive fibrosis.[9] Significant collagen deposition and bridging fibrosis can be observed within four to eight weeks.[8]
-
Bile Duct Ligation (BDL) Model: This surgical model induces obstructive cholestatic liver injury.[10] The complete obstruction of the common bile duct leads to cholestasis, inflammation, and a strong fibrotic reaction originating from the periportal fields.[10][11] This model is particularly relevant for studying fibrosis associated with biliary diseases and typically induces a strong fibrotic response within 21 to 28 days.[10][12]
Experimental Protocols
Protocol 1: Carbon Tetrachloride (CCl4)-Induced Liver Fibrosis in Rodents
This protocol describes the induction of liver fibrosis using CCl4, followed by treatment with this compound.
Materials:
-
Male Wistar rats or C57BL/6 mice (7-8 weeks old)
-
Carbon Tetrachloride (CCl4)
-
Olive oil or corn oil (vehicle for CCl4)
-
This compound
-
Carboxymethyl cellulose (CMC) or Normal Saline (vehicle for this compound)
-
Gavage needles
-
Syringes and needles for intraperitoneal (i.p.) injection
Procedure:
-
Acclimatization: House animals for at least one week under standard conditions (12h light/dark cycle, 22-24°C) with ad libitum access to food and water.
-
Group Allocation (Example):
-
Group 1: Control: Receives oil vehicle i.p. and this compound vehicle orally.
-
Group 2: CCl4 Model: Receives CCl4 i.p. and this compound vehicle orally.
-
Group 3: CCl4 + this compound (50 mg/kg): Receives CCl4 i.p. and this compound (50 mg/kg) orally.[13]
-
-
Fibrosis Induction:
-
This compound Administration:
-
Monitoring and Termination:
-
Monitor animal body weight and general health status throughout the experiment.
-
At the end of the treatment period (e.g., 4, 8, or 12 weeks), euthanize the animals.
-
-
Sample Collection:
-
Collect blood via cardiac puncture for serum biochemical analysis (ALT, AST, etc.).
-
Perfuse the liver with saline and collect liver tissue. A portion should be fixed in 10% neutral buffered formalin for histology, and the remaining tissue should be snap-frozen in liquid nitrogen and stored at -80°C for molecular analysis.
-
Protocol 2: Bile Duct Ligation (BDL)-Induced Liver Fibrosis in Mice
This protocol details the surgical procedure for inducing cholestatic liver fibrosis.
Materials:
-
Male C57BL/6 mice (8-10 weeks old)
-
Anesthetic (e.g., Isoflurane)
-
Warming plate (37°C)
-
Surgical tools (scissors, forceps)
-
Surgical sutures (e.g., 4-0 silk)
-
This compound and vehicle
Procedure:
-
Acclimatization and Grouping: As described in Protocol 1. A sham-operated group (laparotomy without ligation) should be included as a surgical control.
-
Surgical Procedure:
-
Anesthetize the mouse and place it on a warming plate to maintain body temperature.[19]
-
Perform a midline laparotomy to open the abdominal cavity.[19]
-
Gently expose the common bile duct.
-
Carefully isolate the bile duct from the surrounding tissue.
-
Double-ligate the common bile duct with surgical sutures.[19] In some protocols, the duct is transected between the two ligatures.
-
For the sham group, perform the same procedure but do not ligate the duct.
-
Close the abdominal wall and skin with sutures.
-
-
Post-Operative Care: Provide appropriate analgesia and monitor the animals for recovery.
-
This compound Administration: Begin this compound administration (as described in Protocol 1) one day after surgery and continue for the duration of the experiment (typically 21-28 days).[11]
-
Termination and Sample Collection: Follow steps 5 and 6 from Protocol 1 at the end of the study period (e.g., 28 days).
Assessment of Therapeutic Efficacy
1. Biochemical Analysis: Measure serum levels of liver enzymes Alanine Aminotransferase (ALT) and Aspartate Aminotransferase (AST) to assess hepatocellular injury.
2. Histopathological Analysis:
-
Hematoxylin and Eosin (H&E) Staining: To evaluate overall liver architecture, inflammation, and necrosis.
-
Masson's Trichrome or Sirius Red Staining: To visualize and quantify collagen deposition. Fibrosis can be semi-quantitatively scored using systems like the METAVIR score.[20]
3. Molecular and Immunohistochemical Analysis:
-
Western Blot or Immunohistochemistry (IHC): To measure the protein expression of key fibrotic markers such as α-smooth muscle actin (α-SMA), a marker of HSC activation, and TGF-β1.[13][7]
-
Quantitative RT-PCR (qRT-PCR): To measure the mRNA expression levels of profibrotic genes like Col1a1 (Collagen Type I), Acta2 (α-SMA), and Tgf-β1.[7]
-
Hydroxyproline Assay: A quantitative biochemical method to measure the total collagen content in the liver tissue.[4]
Data Presentation
Table 1: Summary of this compound Effects on Liver Function Markers in CCl4-Induced Fibrosis Models
| Animal Model | This compound Dose | Duration | Serum ALT | Serum AST | Reference |
|---|---|---|---|---|---|
| Wistar Rat | 50 mg/kg/day | 4 weeks | Significantly Decreased | Significantly Decreased | [13][21] |
| Wistar Rat | 200 mg/kg/day | 4 weeks | Decreased (less effective than 50 mg/kg) | Decreased (less effective than 50 mg/kg) | [13][21] |
Table 2: Summary of this compound Effects on Histological and Molecular Markers of Fibrosis
| Animal Model | This compound Dose | Duration | Key Fibrosis Markers | Outcome | Reference |
|---|---|---|---|---|---|
| Wistar Rat | 50 mg/kg/day | 4 weeks | α-SMA, TGF-β1, Histological Score | Significantly reduced expression and fibrosis score | [13][21] |
| Mouse | 50 mg/kg/day | 2 weeks (treatment) | α-SMA, TGF-β1, Collagen I | Significantly reduced expression and collagen deposition | [7] |
| Rat | 200 mg/kg (4x/week) | 3 weeks (treatment) | α-SMA, Collagen Deposition | Reversed α-SMA expression and reduced fibrosis | [14][15] |
| Mouse | 80 days (treatment) | Chronic Schistosomiasis | Hydroxyproline, Collagen | Significantly reduced established fibrosis |[4] |
Visualization of Pathways and Workflows
Signaling Pathway Modulation by this compound
Liver injury triggers the release of signaling molecules like TGF-β1, which activates hepatic stellate cells (HSCs). Activated HSCs transform into myofibroblasts, expressing α-SMA and excessively producing collagen, leading to fibrosis. This compound interferes with this process by inhibiting the TGF-β1/Smad signaling pathway and reducing oxidative stress.
Caption: this compound's anti-fibrotic mechanism of action.
Experimental Workflow Diagram
The following diagram outlines a typical experimental workflow for evaluating this compound in an animal model of liver fibrosis.
Caption: General experimental workflow for in vivo studies.
References
- 1. This compound as an Antioxidant Therapy in Chronic Liver Diseases: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound in the treatment of liver diseases: What is the clinical evidence? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ovid.com [ovid.com]
- 4. journals.asm.org [journals.asm.org]
- 5. Silybin Alleviates Hepatic Steatosis and Fibrosis in NASH Mice by Inhibiting Oxidative Stress and Involvement with the Nf-κB Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound as Supportive Treatment in Liver Diseases: A Narrative Review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Enhancement of this compound Anti-fibrotic Effects by Complexation With Hydroxypropyl (HPBCD) and Randomly Methylated (RAMEB) β-Cyclodextrins in a Mouse Model of Liver Fibrosis [frontiersin.org]
- 8. CCl4-induced liver fibrosis model | SMC Laboratories Inc. [smccro-lab.com]
- 9. Frontiers | A new cirrhotic animal protocol combining carbon tetrachloride with methotrexate to address limitations of the currently used chemical-induced models [frontiersin.org]
- 10. Bile duct ligation in mice: induction of inflammatory liver injury and fibrosis by obstructive cholestasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. [PDF] Bile Duct Ligation in Mice: Induction of Inflammatory Liver Injury and Fibrosis by Obstructive Cholestasis | Semantic Scholar [semanticscholar.org]
- 12. Bile duct ligation in mice: induct ... | Article | H1 Connect [archive.connect.h1.co]
- 13. This compound inhibits the progression of fibrosis in the early stages of liver injury in CCl₄-treated rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Effects of this compound on the resolution of liver fibrosis induced by carbon tetrachloride in rats | Semantic Scholar [semanticscholar.org]
- 16. researchgate.net [researchgate.net]
- 17. Comparison of Two Protocols of Carbon Tetrachloride-Induced Cirrhosis in Rats - Improving Yield and Reproducibility - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Enhancement of this compound Anti-fibrotic Effects by Complexation With Hydroxypropyl (HPBCD) and Randomly Methylated (RAMEB) β-Cyclodextrins in a Mouse Model of Liver Fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Bile Duct Ligation in Mice: Induction of Inflammatory Liver Injury and Fibrosis by Obstructive Cholestasis - PMC [pmc.ncbi.nlm.nih.gov]
- 20. journals.usamvcluj.ro [journals.usamvcluj.ro]
- 21. researchgate.net [researchgate.net]
Application Notes and Protocols: Evaluating the Anti-Cancer Activity of Silymarin Using Cell Culture Assays
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for utilizing common cell culture assays to investigate the anti-cancer properties of Silymarin. This compound, a flavonoid complex extracted from milk thistle (Silybum marianum), has demonstrated promising potential as a chemopreventive and therapeutic agent against various cancers.[1][2] Its multifaceted mechanism of action involves the modulation of key signaling pathways, induction of apoptosis, and cell cycle arrest in cancer cells.[1][3][4]
Overview of this compound's Anti-Cancer Mechanisms
This compound exerts its anti-cancer effects through a variety of mechanisms, making it a subject of significant interest in oncology research. These mechanisms include:
-
Induction of Apoptosis: this compound can trigger programmed cell death in cancer cells through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.[1][3] This involves the upregulation of pro-apoptotic proteins like Bax and downregulation of anti-apoptotic proteins such as Bcl-2, leading to the release of cytochrome c and activation of caspases.[4][5][6]
-
Cell Cycle Arrest: this compound can halt the progression of the cell cycle, primarily at the G1/S or G2/M phases, by modulating the expression and activity of cyclins, cyclin-dependent kinases (CDKs), and CDK inhibitors.[1][3][7]
-
Modulation of Signaling Pathways: It has been shown to interfere with several critical signaling pathways that are often dysregulated in cancer, including the MAPK, PI3K/Akt/mTOR, and JAK/STAT pathways.[4][6][8]
-
Anti-proliferative Effects: By influencing the aforementioned pathways and processes, this compound effectively inhibits the uncontrolled proliferation of cancer cells.[6][9]
-
Chemosensitization: this compound can enhance the efficacy of conventional chemotherapy drugs like doxorubicin and cisplatin, potentially allowing for lower doses and reduced toxicity.[2]
Key Cell Culture Assays
A panel of in vitro assays is essential to comprehensively evaluate the anti-cancer activity of this compound. The following are standard and robust methods to quantify its effects on cancer cell lines.
Cell Viability and Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. As viable cells can convert MTT into purple formazan crystals, the amount of formazan produced is proportional to the number of living cells. This assay is widely used to determine the cytotoxic effects of a compound and to calculate its IC50 (half-maximal inhibitory concentration) value.[10]
Apoptosis Assays
Detecting and quantifying apoptosis is crucial for understanding the mechanism of this compound-induced cell death.
-
Annexin V/Propidium Iodide (PI) Staining: This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane in apoptotic cells, while PI intercalates with the DNA of cells with compromised membranes (late apoptotic and necrotic cells).[11][12]
-
DAPI Staining: 4',6-diamidino-2-phenylindole (DAPI) is a fluorescent stain that binds strongly to A-T rich regions in DNA. When viewed under a fluorescence microscope, DAPI staining can reveal nuclear condensation and fragmentation, which are characteristic features of apoptosis.[6]
Cell Cycle Analysis
Flow cytometry analysis of propidium iodide-stained cells allows for the quantification of cells in different phases of the cell cycle (G0/G1, S, and G2/M). This is based on the principle that the amount of DNA in a cell doubles from the G1 to the G2/M phase. Treatment with this compound may lead to an accumulation of cells in a specific phase, indicating cell cycle arrest.[7][9]
Western Blotting
This technique is used to detect and quantify specific proteins involved in signaling pathways, apoptosis, and cell cycle regulation. By analyzing the expression levels of proteins such as Bax, Bcl-2, caspases, PARP, cyclins, CDKs, and phosphorylated forms of signaling proteins (e.g., p-ERK, p-Akt), researchers can elucidate the molecular mechanisms of this compound's action.[6][11][13]
Data Presentation
Quantitative Effects of this compound on Various Cancer Cell Lines
| Cell Line | Cancer Type | Assay | Concentration (µg/mL) | Effect | Reference |
| HepG2 | Hepatocellular Carcinoma | MTT | 50, 75, 100, 200 | Dose-dependent inhibition of cell proliferation | [9] |
| HepG2 | Hepatocellular Carcinoma | Apoptosis Assay | 50, 75 | Increased percentage of apoptotic cells (14% and 42% respectively) | [9] |
| HepG2 | Hepatocellular Carcinoma | Cell Cycle Analysis | 50, 75 | Increased sub-G0/G1 population (46.86% and 67.14% respectively) | [9] |
| MCF-7 | Breast Cancer | MTT | 50, 75, 100, 150, 200 | Significant decrease in cell viability starting from 50 µg/mL | [14] |
| MDA-MB-231 | Breast Cancer | MTT | 75, 100, 150, 200 | Significant decrease in cell viability starting from 75 µg/mL | [14] |
| AGS | Gastric Cancer | Annexin V/PI | 40, 80 | Increased apoptotic cells (31.72% and 52.13% respectively) | [11] |
| A2780s | Ovarian Cancer | Apoptosis Assay | 40, 80 | Increased apoptotic cells (31.72% and 52.13% respectively) | [15] |
| PA-1 | Ovarian Cancer | Cell Cycle Analysis | 50, 100 | G1/S phase arrest | [16] |
| KB | Oral Cancer | MTT | - | IC50: 555 µg/mL (after 24h) | [17] |
| A549 | Lung Cancer | MTT | - | IC50: 511 µg/mL (after 24h) | [17] |
Experimental Protocols
Protocol for MTT Assay
-
Cell Seeding: Seed cancer cells into a 96-well plate at a density of 2 x 10^4 cells/well and incubate for 24 hours at 37°C with 5% CO2.[14]
-
Treatment: Treat the cells with various concentrations of this compound (e.g., 0, 25, 50, 75, 100, 150, 200 µg/mL) and a vehicle control (e.g., DMSO) for 24, 48, or 72 hours.[14]
-
MTT Addition: After the incubation period, remove the medium and add 50 µL of serum-free medium and 50 µL of MTT solution (5 mg/mL in PBS) to each well.[18]
-
Incubation: Incubate the plate at 37°C for 3-4 hours to allow the formation of formazan crystals.[10]
-
Solubilization: Add 150 µL of MTT solvent (e.g., DMSO or a solution of 4 mM HCl, 0.1% NP40 in isopropanol) to each well to dissolve the formazan crystals.[18]
-
Absorbance Measurement: Shake the plate on an orbital shaker for 15 minutes and measure the absorbance at 570 nm or 590 nm using a microplate reader.[10][18]
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.
Protocol for Annexin V/PI Apoptosis Assay
-
Cell Seeding and Treatment: Seed cells in 6-well plates (1 x 10^6 cells/well) and treat with desired concentrations of this compound for 24 hours.[19]
-
Cell Harvesting: Harvest the cells by trypsinization, and collect both adherent and floating cells. Centrifuge at 1,000 x g for 5 minutes at 4°C.[19]
-
Washing: Wash the cell pellet twice with cold PBS.
-
Resuspension: Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.[11]
-
Staining: Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide to 100 µL of the cell suspension.
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Analysis: Analyze the samples by flow cytometry within one hour.
Protocol for Cell Cycle Analysis
-
Cell Seeding and Treatment: Plate 1 x 10^6 cells in 100-mm petri dishes and treat with this compound for the desired time (e.g., 24, 48, or 72 hours).[9]
-
Cell Harvesting: Collect both floating and adherent cells, wash with PBS, and centrifuge.
-
Fixation: Resuspend the cell pellet in approximately 500 µL of ice-cold PBS and fix the cells by adding 5 mL of cold 70% ethanol dropwise while vortexing. Store at -20°C overnight.[9]
-
Staining: Centrifuge the fixed cells, discard the ethanol, and wash with PBS. Resuspend the cell pellet in a staining solution containing propidium iodide (50 µg/mL) and RNase A (100 µg/mL) in PBS.[7]
-
Incubation: Incubate in the dark at 4°C for at least 20 minutes.[7]
-
Analysis: Analyze the DNA content by flow cytometry.
Protocol for Western Blotting
-
Cell Lysis: After treatment with this compound, wash the cells with cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE: Denature the protein samples by boiling in Laemmli buffer and separate them by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against the target proteins (e.g., Bax, Bcl-2, cleaved caspase-3, p-ERK, total ERK, β-actin) overnight at 4°C.
-
Washing: Wash the membrane three times with TBST.
-
Secondary Antibody Incubation: Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify the band intensities using densitometry software and normalize to a loading control like β-actin.
Visualizations
References
- 1. This compound and Cancer: A Dual Strategy in Both in Chemoprevention and Chemosensitivity [mdpi.com]
- 2. myhealingcommunity.com [myhealingcommunity.com]
- 3. Role of this compound in Cancer Treatment: Facts, Hypotheses, and Questions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound: a promising modulator of apoptosis and survival signaling in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. This compound inhibits proliferation of human breast cancer cells via regulation of the MAPK signaling pathway and induction of apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Effects of this compound on the spontaneous proliferation and cell cycle of human peripheral blood leukemia T cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. This compound inhibited proliferation and induced apoptosis in hepatic cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. This compound induces inhibition of growth and apoptosis through modulation of the MAPK signaling pathway in AGS human gastric cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. aacrjournals.org [aacrjournals.org]
- 13. This compound inhibits proliferation of human breast cancer cells via regulation of the MAPK signaling pathway and induction of apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. spandidos-publications.com [spandidos-publications.com]
- 15. researchgate.net [researchgate.net]
- 16. This compound induces cell cycle arrest and apoptosis in ovarian cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Extraction, Chemical Composition, Antioxidant Property, and In-vitro Anticancer Activity of this compound from Silybum marianum on Kb and A549 Cell Lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. cyrusbio.com.tw [cyrusbio.com.tw]
- 19. This compound induces multiple myeloma cell apoptosis by inhibiting the JAK2/STAT3 signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: The Role of Silymarin in Non-Alcoholic Fatty Liver Disease (NAFLD) Research
Audience: Researchers, scientists, and drug development professionals.
Introduction: Non-alcoholic fatty liver disease (NAFLD) is a prevalent chronic liver condition, characterized by the excessive accumulation of fat in hepatocytes, and can progress from simple steatosis to more severe non-alcoholic steatohepatitis (NASH), fibrosis, and cirrhosis[1][2]. The pathogenesis of NAFLD is complex, involving metabolic dysfunction, oxidative stress, and inflammation[1]. With no currently approved pharmacological treatments, there is a significant need for effective therapeutic strategies[1][3][4].
Silymarin, a flavonolignan complex extracted from the seeds of milk thistle (Silybum marianum), has been widely investigated for its hepatoprotective properties[1][5][6]. It is a potent antioxidant with anti-inflammatory and antifibrotic effects, making it a promising candidate for NAFLD research and therapy[1][2][5]. These application notes provide an overview of this compound's mechanisms, quantitative data from key studies, and detailed protocols for its application in NAFLD research models.
Mechanism of Action in NAFLD
This compound exerts its hepatoprotective effects through multiple pathways. Its primary mechanisms in the context of NAFLD include:
-
Antioxidant Activity: this compound combats oxidative stress by scavenging free radicals, inhibiting lipid peroxidation, and increasing the levels of endogenous antioxidants like glutathione and superoxide dismutase[2][7][8].
-
Anti-inflammatory Effects: It inhibits the pro-inflammatory NF-κB (nuclear factor-κB) signaling pathway, which in turn reduces the production of inflammatory cytokines such as TNF-α and various interleukins[1][8].
-
Metabolic Regulation: this compound improves lipid metabolism by reducing hepatic triglyceride accumulation and modulating cholesterol levels.[5][6] It has also been shown to improve insulin resistance, a key factor in NAFLD development[1][5][7].
-
Antifibrotic Properties: By reducing the activation of hepatic stellate cells, this compound can mitigate the progression of liver fibrosis[1][8].
Quantitative Data from Preclinical and Clinical Studies
The efficacy of this compound has been evaluated in numerous studies. The following tables summarize key quantitative findings.
Table 1: Summary of Clinical Trials on this compound for NAFLD/NASH
| Study Type | No. of Patients | This compound Dosage | Treatment Duration | Key Outcomes | Reference |
|---|---|---|---|---|---|
| Meta-Analysis | 2,375 | Varied | Varied | Significant reduction in ALT, AST, TC, TG, LDL-C; Significant increase in HDL-C. | [1][4] |
| Randomized Trial | 64 | 210 mg/day | 8 weeks | Significant decrease in ALT (from 91.3 to 38.4 IU/L) and AST compared to placebo. | [9] |
| Randomized Trial | 50 | 140 mg | 8 weeks | Marked decrease in ALT (103.1 to 41.4 IU/ml) and AST (53.07 to 29.1 IU/ml). | [2] |
| Clinical Trial | 80 | 280 mg/day | 4 months | Significant reduction in serum ALT levels; 55% of patients' ALT levels returned to normal. | [10] |
| Randomized Trial | 99 | Not specified | 48 weeks | Significantly greater improvement in liver fibrosis compared to placebo. |[11] |
Abbreviations: ALT (Alanine Aminotransferase), AST (Aspartate Aminotransferase), TC (Total Cholesterol), TG (Triglycerides), LDL-C (Low-Density Lipoprotein Cholesterol), HDL-C (High-Density Lipoprotein Cholesterol).
Table 2: Summary of Preclinical (Animal) Studies on this compound for NAFLD
| Animal Model | This compound Treatment | Duration | Key Findings | Reference |
|---|
| High-Fat Diet (HFD) Mouse | Not specified | 4 weeks | Attenuated hepatic steatosis; Significantly reduced hepatic TG level (from 89.8 to 21.7 µmol/g); Reversed HFD-induced elevation of TC; Preserved higher HDL-C and lower LDL-C. |[6] |
Experimental Protocols
Protocol 1: In Vivo Evaluation in a High-Fat Diet (HFD)-Induced NAFLD Mouse Model
This protocol describes a common method for inducing NAFLD in mice and testing the efficacy of this compound.[6][12][13]
1. Model Induction:
- Animals: Use male C57BL/6J mice, 6-8 weeks old.
- Acclimatization: Allow mice to acclimate for one week with standard chow and water ad libitum.
- Diet: Divide mice into groups:
- Control Group: Fed a standard chow diet.
- NAFLD Model Group: Fed a high-fat diet (e.g., 60% kcal from fat) for 12-24 weeks to induce obesity, insulin resistance, and hepatic steatosis.
- Treatment Group: Fed an HFD and treated with this compound.
2. This compound Administration:
- Preparation: Prepare this compound in a suitable vehicle (e.g., 0.5% carboxymethylcellulose).
- Dosage: Administer this compound via oral gavage at a dose range of 50-200 mg/kg body weight, once daily.
- Duration: Treatment typically starts after NAFLD is established (e.g., after 12 weeks of HFD) and continues for an additional 4-8 weeks.
3. Outcome Assessment:
- Blood Sampling: Collect blood via cardiac puncture at the end of the study. Centrifuge to obtain serum and store at -80°C.
- Biochemical Analysis: Measure serum levels of ALT, AST, total cholesterol, triglycerides, HDL-C, and LDL-C using commercial assay kits.
- Liver Histology:
- Harvest and weigh the livers.
- Fix a portion of the liver tissue in 10% neutral buffered formalin for paraffin embedding and Hematoxylin and Eosin (H&E) staining to assess inflammation and ballooning.
- Embed another portion in OCT compound and freeze for Oil Red O staining to visualize and quantify lipid accumulation.[6][14]
- Hepatic Lipid Quantification: Homogenize a portion of the liver tissue to extract and quantify triglyceride content using a colorimetric assay.[6]
4. Gene Expression Analysis (Optional):
- Isolate RNA from liver tissue to perform real-time PCR (RT-PCR) to analyze the expression of genes involved in lipid metabolism (e.g., SREBP-1c, FASn), inflammation (e.g., TNF-α, IL-6), and oxidative stress.[6]
Protocol 2: In Vitro Evaluation in a Cellular Model of Steatosis
This protocol details the induction of lipid accumulation in hepatocytes to screen the effects of this compound.
1. Cell Culture:
- Cell Line: Use human hepatoma cell lines such as HepG2 or Huh7.
- Culture Conditions: Maintain cells in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a 5% CO2 incubator.
2. Induction of Steatosis:
- Fatty Acid Solution: Prepare a stock solution of free fatty acids (FFAs) by dissolving oleic acid and palmitic acid (2:1 molar ratio) in sterile water with fatty-acid-free bovine serum albumin (BSA).
- Treatment: When cells reach 70-80% confluency, replace the culture medium with a medium containing the FFA solution (e.g., 1 mM final concentration) for 24 hours to induce intracellular lipid accumulation.
3. This compound Treatment:
- Preparation: Dissolve this compound in DMSO to create a stock solution and dilute it in the culture medium to the desired final concentrations (e.g., 10-100 µM).
- Application: Co-treat the cells with the FFA solution and different concentrations of this compound for 24 hours. Include a vehicle control (DMSO).
4. Assessment of Intracellular Lipid Accumulation:
- Oil Red O Staining:
- Wash cells with phosphate-buffered saline (PBS).
- Fix cells with 4% paraformaldehyde for 30 minutes.
- Stain with a filtered Oil Red O solution for 1 hour.
- Wash away excess stain and visualize lipid droplets under a microscope.
- Lipid Quantification: To quantify, elute the Oil Red O stain from the cells using isopropanol and measure the absorbance at ~510 nm.
5. Cell Viability Assay:
- Perform an MTS or MTT assay to ensure that the observed effects of this compound are not due to cytotoxicity.
Experimental Workflow & Signaling Diagrams
References
- 1. Administration of this compound in NAFLD/NASH: A systematic review and meta-analysis | Annals of Hepatology [elsevier.es]
- 2. ffhdj.com [ffhdj.com]
- 3. Efficacy of this compound in patients with non-alcoholic fatty liver disease — the Siliver trial: a study protocol for a randomized controlled clinical trial - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ABC Herbalgram Website [herbalgram.org]
- 5. researchgate.net [researchgate.net]
- 6. This compound attenuated hepatic steatosis through regulation of lipid metabolism and oxidative stress in a mouse model of nonalcoholic fatty liver disease (NAFLD) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound in non alcoholic fatty liver disease - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ovid.com [ovid.com]
- 9. This compound in treatment of non-alcoholic steatohepatitis: A randomized clinical trial - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. youtube.com [youtube.com]
- 12. In Vitro and In Vivo Models of Non-Alcoholic Fatty Liver Disease: A Critical Appraisal - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. researchgate.net [researchgate.net]
Application Notes & Protocols for the Encapsulation of Silymarin in Liposomes
Introduction
Silymarin, a flavonoid complex extracted from the seeds of the milk thistle plant (Silybum marianum), is renowned for its potent antioxidant, anti-inflammatory, and hepatoprotective properties.[1][2] Its primary active constituent is silibinin. Despite its therapeutic potential, this compound's clinical application is often hindered by its poor aqueous solubility and low oral bioavailability.[2][3] Liposomal encapsulation is a highly effective strategy to overcome these limitations. Liposomes, which are microscopic vesicles composed of one or more lipid bilayers, can encapsulate both hydrophobic and hydrophilic compounds, thereby improving the stability, solubility, and bioavailability of therapeutic agents like this compound.[2]
These application notes provide researchers, scientists, and drug development professionals with detailed protocols and comparative data for the most common techniques used to encapsulate this compound in liposomes.
Thin-Film Hydration (TFH) Method
The Thin-Film Hydration (TFH) method, also known as the Bangham method, is the most established technique for liposome preparation.[4] It involves the dissolution of lipids and the drug in an organic solvent, which is then evaporated to create a thin lipid film. Subsequent hydration of this film with an aqueous medium leads to the spontaneous formation of multilamellar vesicles (MLVs).[5][6]
Advantages:
-
Simple and widely used.
-
High encapsulation efficiency for lipophilic drugs.[4]
Disadvantages:
-
Typically produces heterogeneous, large, multilamellar vesicles (MLVs).[4][5]
-
Often requires additional post-processing steps like sonication or extrusion to achieve a uniform size distribution of unilamellar vesicles.[5]
Experimental Protocol: Thin-Film Hydration
-
Lipid & Drug Dissolution: Dissolve phospholipids (e.g., soy phosphatidylcholine, DPPC) and cholesterol in a suitable volatile organic solvent (e.g., chloroform, methanol, or a mixture) in a round-bottom flask. Add this compound to this organic solution.
-
Film Formation: Evaporate the organic solvent using a rotary evaporator under vacuum at a temperature above the lipid's phase transition temperature (Tc). This process deposits a thin, uniform lipid-drug film on the inner wall of the flask.[4][6]
-
Film Drying: To ensure complete removal of residual organic solvent, place the flask under a high vacuum for at least 1-2 hours.
-
Hydration: Hydrate the dried lipid film by adding an aqueous phase (e.g., phosphate-buffered saline, PBS pH 7.4) to the flask. Agitate the flask gently (e.g., by manual swirling or using a vortex mixer) at a temperature above the Tc. This allows the lipid film to peel off the flask wall and self-assemble into MLVs.[5][6]
-
Size Reduction (Optional but Recommended): To obtain smaller, unilamellar vesicles (SUVs or LUVs) with a more uniform size distribution, the resulting MLV suspension can be subjected to sonication or extrusion.[5][7]
References
- 1. This compound Encapsulated Liposomal Formulation: An Effective Treatment Modality against Copper Toxicity Associated Liver Dysfunction and Neurobehavioral Abnormalities in Wistar Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Formulation of this compound surface modified vesicles: In vitro characterization to cell viability assessment - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Thin-Film Hydration Method for Liposome Preparation - CD Formulation [formulationbio.com]
- 5. mdpi.com [mdpi.com]
- 6. Thin Film Hydration Method for Liposome and LNP formulation - Inside Therapeutics [insidetx.com]
- 7. Thin-Film Hydration Followed by Extrusion Method for Liposome Preparation - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Overcoming the Low Oral Bioavailability of Silymarin in Preclinical Models
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during preclinical studies aimed at enhancing the oral bioavailability of Silymarin.
Frequently Asked Questions (FAQs)
Q1: Why is the oral bioavailability of this compound inherently low?
A1: The low oral bioavailability of this compound, a mixture of flavonolignans, is attributed to several factors. Primarily, its poor aqueous solubility limits its dissolution in gastrointestinal fluids, which is a prerequisite for absorption.[1][2][3][4] Additionally, this compound undergoes extensive phase II metabolism in the intestine and liver, and is subject to efflux by transporters like P-glycoprotein, which pump it back into the intestinal lumen.[5][6] These factors combined result in only a small fraction of orally administered this compound reaching systemic circulation.[5][7][8]
Q2: What are the most common formulation strategies to improve this compound's oral bioavailability in preclinical models?
A2: Several advanced formulation strategies have been successfully employed in preclinical models to overcome the bioavailability challenges of this compound. These include:
-
Self-Emulsifying Drug Delivery Systems (SEDDS): These are isotropic mixtures of oils, surfactants, and co-surfactants that spontaneously form fine oil-in-water emulsions in the gastrointestinal tract, enhancing this compound's solubilization and absorption.[8][9][10][11][12][13]
-
Solid Lipid Nanoparticles (SLNs) and Nanostructured Lipid Carriers (NLCs): These are lipid-based nanoparticles that encapsulate this compound, protecting it from degradation and facilitating its transport across the intestinal barrier.[14][15][16][17][18][19][20][21][22][23][24][25]
-
Phytosomes: These are complexes formed between this compound and phospholipids, which improve its lipophilicity and ability to permeate biological membranes.[3][5][11][15][16][21][26][27][28][29][30][31]
-
Solid Dispersions: In this approach, this compound is dispersed in a carrier matrix at the molecular level, which enhances its dissolution rate.[1][10]
Q3: What kind of fold-increase in bioavailability can I expect with these advanced formulations?
A3: The reported fold-increase in bioavailability varies depending on the formulation, the preclinical model used (e.g., rats, dogs), and the comparator (e.g., pure this compound, commercial product). Generally, significant improvements have been observed, ranging from a 1.3-fold to over 48-fold increase in the area under the curve (AUC) and maximum plasma concentration (Cmax). For a detailed comparison, please refer to the data summary tables below.
Q4: What are the critical parameters to consider when developing a this compound nanoformulation?
A4: Key parameters for the successful development of this compound nanoformulations include particle size, polydispersity index (PDI), zeta potential, and entrapment efficiency.[19]
-
Particle Size: A smaller particle size generally leads to a larger surface area, which can improve the dissolution rate and absorption.[15]
-
Polydispersity Index (PDI): A low PDI indicates a narrow and uniform particle size distribution, which is crucial for consistent performance and stability.
-
Zeta Potential: This measures the surface charge of the nanoparticles and is an indicator of their physical stability. A higher absolute zeta potential value generally corresponds to better stability.[19]
-
Entrapment Efficiency: This refers to the percentage of this compound that is successfully encapsulated within the nanoparticles and is a key determinant of the formulation's efficacy.[31]
Troubleshooting Guides
Issue 1: Low Drug Loading or Entrapment Efficiency in Lipid-Based Formulations (SLNs/NLCs)
-
Possible Cause: Poor solubility of this compound in the selected lipid matrix.
-
Troubleshooting Steps:
-
Screen Different Lipids: Test a variety of solid lipids with different chemical structures to find one that better solubilizes this compound.
-
Optimize Drug-to-Lipid Ratio: Systematically vary the ratio of this compound to the lipid to find the optimal concentration that maximizes loading without causing drug expulsion.
-
Incorporate a Co-solvent: In some cases, a small amount of a pharmaceutically acceptable co-solvent can be added to the lipid melt to improve this compound's solubility.
-
Consider NLCs over SLNs: Nanostructured Lipid Carriers (NLCs), which are a blend of solid and liquid lipids, often have a less ordered crystal structure, which can accommodate more drug and reduce expulsion during storage.
-
Issue 2: Physical Instability of the Formulation (e.g., Particle Aggregation, Creaming of Emulsions)
-
Possible Cause: Insufficient surfactant concentration or inappropriate surfactant selection.
-
Troubleshooting Steps:
-
Optimize Surfactant Concentration: Increase the concentration of the surfactant to provide better steric or electrostatic stabilization.
-
Screen Different Surfactants: Evaluate a range of surfactants with different Hydrophilic-Lipophilic Balance (HLB) values to find the one that is most effective for your specific oil/lipid and aqueous phase.
-
Use a Combination of Surfactants: Sometimes, a mixture of two or more surfactants can provide superior stability compared to a single surfactant.
-
Check Zeta Potential: For SLNs and NLCs, a low zeta potential can indicate a higher tendency for aggregation. Consider adding a charged surfactant or a polymer coating to increase the surface charge.
-
Issue 3: High Variability in Pharmacokinetic Data (Large Standard Deviations in Cmax and AUC)
-
Possible Cause: Inconsistent dosing procedure or physiological variability in the animals.
-
Troubleshooting Steps:
-
Refine Oral Gavage Technique: Ensure that the oral gavage procedure is consistent for all animals. Use appropriate needle size and length, and administer the formulation slowly and carefully to avoid stress and potential regurgitation.[32][33][34][35]
-
Fasting: Standardize the fasting period for all animals before dosing, as the presence of food can significantly affect the absorption of lipid-based formulations.
-
Increase the Number of Animals: A larger sample size can help to reduce the impact of individual animal variability on the overall results.
-
Check Formulation Homogeneity: Ensure that the formulation is homogenous and that the drug is evenly dispersed before each administration.
-
Issue 4: Poor In Vitro-In Vivo Correlation (Good In Vitro Dissolution but Low In Vivo Bioavailability)
-
Possible Cause: The formulation may be susceptible to degradation in the gastrointestinal tract or may not be effectively transported across the intestinal epithelium.
-
Troubleshooting Steps:
-
Assess Stability in Simulated Gastric and Intestinal Fluids: Test the stability of your formulation in simulated gastric fluid (SGF) and simulated intestinal fluid (SIF) to ensure that the encapsulated this compound is protected.
-
Investigate Mucoadhesion: Consider incorporating mucoadhesive polymers into your formulation to increase its residence time at the site of absorption.
-
Evaluate Cellular Uptake: Use in vitro cell culture models (e.g., Caco-2 cells) to study the uptake and transport of your formulation across an intestinal epithelial barrier. This can provide insights into the absorption mechanism.
-
Data Presentation: Summary of Preclinical Bioavailability Enhancement
| Formulation Type | Preclinical Model | Fold Increase in AUC (Compared to Control) | Fold Increase in Cmax (Compared to Control) | Reference |
| Solid Nanoparticles | Rats | ~1.3 | ~1.44 | [7] |
| Solid Lipid Nanoparticles (150 nm) | Rats | 2.54 (vs 1000 nm SLN) | - | [15] |
| Solid Lipid Nanoparticles (cold-homogenized) | Rats | 2.79 | - | [16][30] |
| Self-Microemulsifying Drug Delivery System (SMEDDS) | Dogs | ~2.2 | - | [8][9] |
| Solid Dispersion | Rats | ~3 | - | [1][10] |
| Phytosomes | Rats | ~6 | - | [11][19][26] |
| Supersaturatable SEDDS (S-SEDDS) | - | ~3 (vs SEDDS) | ~2.8 (vs SEDDS) | [1][4] |
| SEDDS | - | 3.6 (vs Legalon®) | - | [3] |
| This compound with Piperine | Rats | 3.65 | 1.21 | [5] |
| This compound with Fulvic Acid | Rats | 5.35 | 3.90 | [5] |
| This compound with Fulvic Acid and Piperine | Rats | 14.47 | 10.0 | [5] |
Experimental Protocols
Protocol 1: Preparation of this compound-Loaded Solid Lipid Nanoparticles (SLNs) by Hot Homogenization
-
Lipid Phase Preparation: Melt the solid lipid (e.g., Glyceryl monostearate) at a temperature approximately 5-10°C above its melting point.[24]
-
Drug Incorporation: Disperse or dissolve a predetermined amount of this compound into the molten lipid with continuous stirring until a clear solution or homogenous dispersion is formed.
-
Aqueous Phase Preparation: In a separate beaker, dissolve the surfactant (e.g., Poloxamer 188) in distilled water and heat it to the same temperature as the lipid phase.[24]
-
Pre-emulsion Formation: Add the hot aqueous phase to the hot lipid phase dropwise under high-speed stirring (e.g., 10,000 rpm) for a defined period (e.g., 10-15 minutes) to form a coarse oil-in-water emulsion.
-
Homogenization: Subject the pre-emulsion to high-pressure homogenization (e.g., 500-1500 bar for 3-5 cycles) at the same elevated temperature.[21]
-
Cooling and Nanoparticle Formation: Cool down the resulting nanoemulsion to room temperature under gentle stirring. The lipid will recrystallize and form solid lipid nanoparticles.[21]
-
Characterization: Characterize the SLN dispersion for particle size, PDI, and zeta potential.
Protocol 2: Preparation of this compound Self-Emulsifying Drug Delivery System (SEDDS)
-
Component Selection: Based on solubility studies, select an oil (e.g., ethyl linoleate), a surfactant (e.g., Cremophor EL), and a co-surfactant (e.g., Transcutol P).[9][12][36]
-
Formulation Preparation: Accurately weigh the selected oil, surfactant, and co-surfactant in a glass vial.
-
Drug Solubilization: Add the required amount of this compound to the mixture.
-
Mixing: Vortex the mixture and then place it in a water bath at a slightly elevated temperature (e.g., 40°C) with gentle stirring until the this compound is completely dissolved and a clear, homogenous solution is obtained.
-
Self-Emulsification Test: To assess the self-emulsifying properties, add a small volume of the prepared SEDDS formulation to a larger volume of distilled water under gentle agitation and observe the formation of a clear or slightly bluish-white emulsion.
-
Characterization: Characterize the resulting emulsion for droplet size, PDI, and clarity.
Protocol 3: Preparation of this compound Phytosomes by Solvent Evaporation Method
-
Complex Formation: Dissolve this compound and a phospholipid (e.g., phosphatidylcholine) in a 1:1 or 1:2 molar ratio in a suitable organic solvent (e.g., acetone or ethanol) in a round-bottom flask.[15][27]
-
Refluxing: Reflux the mixture for a specified period (e.g., 2 hours) at a controlled temperature to facilitate the formation of the this compound-phospholipid complex.[3]
-
Solvent Evaporation: Remove the organic solvent under reduced pressure using a rotary evaporator to form a thin film of the complex on the inner wall of the flask.[15][16]
-
Hydration: Hydrate the thin film with a phosphate buffer (pH 7.4) by rotating the flask at room temperature. The lipid film will peel off to form a vesicular suspension.[15][16]
-
Sonication: To reduce the particle size and improve homogeneity, sonicate the phytosomal suspension using a probe or bath sonicator.[16]
-
Characterization: Characterize the prepared phytosomes for particle size, PDI, entrapment efficiency, and morphology (e.g., using Transmission Electron Microscopy).
Protocol 4: Quantification of Silybin in Rat Plasma by HPLC
-
Plasma Sample Preparation:
-
To a 100 µL aliquot of rat plasma, add an internal standard solution (e.g., diclofenac).
-
Precipitate the plasma proteins by adding a suitable organic solvent (e.g., acetonitrile) and vortexing vigorously.[37][38][39][40]
-
Centrifuge the mixture at high speed (e.g., 10,000 x g) to pellet the precipitated proteins.
-
Transfer the supernatant to a clean tube and evaporate it to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in the mobile phase and inject it into the HPLC system.
-
-
Chromatographic Conditions (Example):
-
Column: C18 reversed-phase column.[39]
-
Mobile Phase: A gradient mixture of an acidic buffer (e.g., phosphate buffer pH 5.0) and an organic solvent (e.g., acetonitrile).[39][40]
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector at a specified wavelength (e.g., 288 nm).
-
Quantification: Construct a calibration curve using known concentrations of silybin spiked into blank plasma and analyzed using the same procedure.
-
Visualizations
Caption: High-level experimental workflow for developing and evaluating a novel this compound formulation.
Caption: A logical workflow for troubleshooting common issues in this compound bioavailability studies.
Caption: Mechanism of bioavailability enhancement by Self-Emulsifying Drug Delivery Systems (SEDDS).
References
- 1. public-pages-files-2025.frontiersin.org [public-pages-files-2025.frontiersin.org]
- 2. This compound-loaded solid nanoparticles provide excellent hepatic protection: physicochemical characterization and in vivo evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ijrpc.com [ijrpc.com]
- 4. researchgate.net [researchgate.net]
- 5. globalresearchonline.net [globalresearchonline.net]
- 6. researchgate.net [researchgate.net]
- 7. The challenges of oral drug delivery via nanocarriers - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. tandfonline.com [tandfonline.com]
- 10. jddtonline.info [jddtonline.info]
- 11. researchgate.net [researchgate.net]
- 12. ijcrt.org [ijcrt.org]
- 13. researchgate.net [researchgate.net]
- 14. rroij.com [rroij.com]
- 15. jpionline.org [jpionline.org]
- 16. researchgate.net [researchgate.net]
- 17. Phytosomes: Innovative Formulation Strategies for Herbal Medicines [wisdomlib.org]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
- 21. japsonline.com [japsonline.com]
- 22. researchgate.net [researchgate.net]
- 23. Preparation and characterization of solid lipid nanoparticles containing silibinin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Preparation of Solid Lipid Nanoparticles and Nanostructured Lipid Carriers for Drug Delivery and the Effects of Preparation Parameters of Solvent Injection Method - PMC [pmc.ncbi.nlm.nih.gov]
- 25. researchgate.net [researchgate.net]
- 26. sid.ir [sid.ir]
- 27. Preparation and characterization of this compound synchronized-release microporous osmotic pump tablets - PMC [pmc.ncbi.nlm.nih.gov]
- 28. wjpmr.com [wjpmr.com]
- 29. ijper.org [ijper.org]
- 30. researchgate.net [researchgate.net]
- 31. Phytosome Technology: A Novel Breakthrough for the Health Challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 32. animalcare.ubc.ca [animalcare.ubc.ca]
- 33. instechlabs.com [instechlabs.com]
- 34. research.sdsu.edu [research.sdsu.edu]
- 35. researchanimaltraining.com [researchanimaltraining.com]
- 36. Preparation of this compound Self-Microemulsifying Capsules and Its Pharmacokinetic Study in Rats [journal11.magtechjournal.com]
- 37. researchgate.net [researchgate.net]
- 38. researchgate.net [researchgate.net]
- 39. mdpi.com [mdpi.com]
- 40. A Simple HPLC Method for the Quantitative Determination of Silybin in Rat Plasma: Application to a Comparative Pharmacokinetic Study on Commercial this compound Products - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Silymarin Dosage for Long-Term Animal Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in designing and conducting long-term animal studies with Silymarin.
Frequently Asked Questions (FAQs)
Q1: What is a good starting dose for this compound in a long-term rodent study?
A1: Selecting a starting dose depends on the specific research question and animal model. For general hepatoprotective effects in rats, doses often range from 50 to 200 mg/kg/day administered orally.[1][2][3] In models of chronic inflammation in rats, intraperitoneal doses of 250 and 500 mg/kg have shown significant effects.[4][5] For long-term cancer studies in mice, dietary concentrations of 12,500 to 50,000 ppm have been used.[6] It is crucial to conduct a literature review for doses used in similar models and potentially perform a pilot dose-ranging study to determine the optimal dose for your specific experimental conditions.
Q2: How can I address the low oral bioavailability of this compound?
A2: this compound's poor water solubility and extensive first-pass metabolism lead to low oral bioavailability (20-50%).[7][8][9] To enhance this, consider the following strategies:
-
Formulation with Phospholipids: Complexing silybin (the main active component of this compound) with phosphatidylcholine can improve absorption.
-
Nanoparticle Delivery Systems: Nanostructured systems, such as nanoemulsions, solid lipid nanoparticles, and liposomes, can improve solubility, protect this compound from degradation, and enhance bioavailability.[7][9][10]
-
Self-Microemulsifying Drug Delivery Systems (SMEDDS): These formulations have been shown to significantly increase the oral bioavailability of this compound in animal models and humans.[8][11]
Q3: What are the primary routes of administration for this compound in animal studies?
A3: The most common route of administration is oral gavage, which mimics the intended route of administration in humans.[1][2] Intraperitoneal (IP) injections are also used, particularly in studies focusing on anti-inflammatory effects, as this route bypasses first-pass metabolism.[4][5] For long-term studies, administration via medicated feed or drinking water can be a less stressful alternative to daily gavage, though it may be harder to ensure precise dosing.
Q4: What is the toxicity profile of this compound in long-term studies?
A4: this compound has a very low toxicity profile. The oral 50% lethal dose (LD50) in rats is reported to be as high as 10,000 mg/kg.[7][9][12] In a two-year study in rats and mice, no major toxicity was observed, although some reduction in mean body weight was noted at the highest concentrations (25,000 and 50,000 ppm).[6][13] The maximum tolerated dose in dogs is approximately 300 mg/kg.[7][12] Despite its general safety, it is essential to monitor animals for any signs of adverse effects throughout a long-term study.
Q5: How is this compound metabolized and excreted?
A5: After oral administration, this compound is absorbed and undergoes extensive phase II conjugation (glucuronidation and sulfation) in the intestinal cells and liver.[14] The metabolites are primarily excreted in the bile and are subject to enterohepatic circulation.[12] Urinary excretion is minimal (around 3-8%).[15][16][17] Peak plasma concentrations are typically reached within 2 hours, and the elimination half-life is approximately 6-8 hours.[15][16]
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| High variability in plasma concentrations between animals. | 1. Inconsistent administration technique (oral gavage).2. Low and variable oral bioavailability.3. Food effects on absorption. | 1. Ensure all technicians are properly trained and consistent in their gavage technique.2. Consider using a bioavailability-enhanced formulation (e.g., SMEDDS, phospholipid complex).3. Standardize the feeding schedule relative to dosing times. Fasting before dosing may increase consistency, but consider the potential for stress in long-term studies. |
| Observed signs of toxicity (e.g., weight loss, lethargy) at a dose previously reported as safe. | 1. Differences in animal strain, age, or health status.2. Vehicle/solvent toxicity.3. Purity and composition of the this compound extract. | 1. Review the specifications of the animal model used in the reference study and compare them to your own.2. Run a vehicle-only control group to rule out effects from the solvent.3. Obtain a certificate of analysis for your this compound extract to confirm its purity and composition. Different extracts can have varying profiles of flavonolignans. |
| Difficulty in preparing a stable and homogenous formulation for administration. | 1. Poor solubility of this compound in common vehicles. This compound is insoluble in water. | 1. For oral gavage, create a suspension in a vehicle like corn oil, or use suspending agents such as carboxymethylcellulose.2. Explore the use of specialized formulations like Self-Microemulsifying Drug Delivery Systems (SMEDDS) which can improve solubility.[8][11] |
| Lack of a clear dose-response relationship in the observed biological effect. | 1. Doses selected are not in the therapeutic range (either too low or on the plateau of the dose-response curve).2. High inter-animal variability.3. Saturation of absorption or metabolic pathways. | 1. Conduct a pilot study with a wider range of doses to identify the dynamic portion of the dose-response curve.2. Increase the number of animals per group to improve statistical power.3. Measure plasma concentrations of this compound and its metabolites to correlate exposure with the observed effect. |
Data Summary Tables
Table 1: Selected this compound Dosages in Long-Term Animal Studies
| Animal Model | Condition | Dosage | Route of Administration | Study Duration | Reference(s) |
| Rats | Alcoholic Fatty Liver | 150-200 mg/kg/day | Oral Gavage | 6 weeks | [3] |
| Rats | CCl4-induced Liver Fibrosis | 200 mg/kg/day | Oral Gavage | 6 weeks | [1] |
| Rats | Type 2 Diabetes | 60-120 mg/kg/day | Oral Gavage | 60 days | [2] |
| Rats | Chronic Inflammation | 125-500 mg/kg/day | Intraperitoneal | 7 days | [4][5] |
| Mice | Cancer (long-term) | 12,500-50,000 ppm in diet | Dietary | 2 years | [6] |
| Laying Hens | Performance Enhancement | 500-750 mg/kg in diet | Dietary | 12 weeks | [18] |
Table 2: Acute Toxicity of this compound in Different Animal Species
| Animal Species | Route of Administration | LD50 / MTD | Reference(s) |
| Rats | Oral | >10,000 mg/kg (LD50) | [7][9][12] |
| Rats | Intravenous | 385 mg/kg (LD50) | [15][16] |
| Mice | Intravenous | 400 mg/kg (LD50) | [15][16] |
| Rabbits | Intravenous | 140 mg/kg (LD50) | [15][16] |
| Dogs | Oral | 300 mg/kg (MTD) | [7][12] |
| Dogs | Intravenous | 140 mg/kg (LD50) | [15][16] |
| LD50: Lethal Dose, 50%; MTD: Maximum Tolerated Dose |
Experimental Protocols
Protocol: General Methodology for a 12-Week Oral Gavage Study in Rats
-
Animal Model: Select a relevant strain of rat (e.g., Sprague-Dawley or Wistar), typically 6-8 weeks old at the start of the study. House animals in standard conditions (12-h light/dark cycle, 22±2°C) with ad libitum access to standard chow and water.[2]
-
Acclimatization: Allow animals to acclimatize to the facility for at least one week before the start of the experiment.
-
Group Allocation: Randomly assign animals to experimental groups (e.g., Vehicle Control, this compound Low Dose, this compound High Dose). A typical group size is 8-10 animals per sex.
-
This compound Formulation:
-
Obtain this compound extract with a certificate of analysis.
-
Prepare the formulation fresh daily or weekly (stability permitting).
-
For oral gavage, suspend this compound powder in a suitable vehicle (e.g., 0.5% carboxymethylcellulose or corn oil) to the desired concentrations.
-
Ensure the suspension is homogenous by vortexing or stirring before each administration.
-
-
Administration:
-
Administer the formulation via oral gavage once daily.
-
The volume should be consistent across groups (e.g., 5 mL/kg).
-
The vehicle control group receives the vehicle only.
-
-
Monitoring and Data Collection:
-
Clinical Signs: Observe animals daily for any signs of toxicity or distress.
-
Body Weight: Record body weight twice weekly.
-
Food/Water Consumption: Measure weekly to monitor for any treatment-related effects.
-
Blood Sampling: Collect blood (e.g., via tail vein) at baseline and selected time points (e.g., 4, 8, and 12 weeks) for hematology and serum biochemistry analysis (e.g., ALT, AST, ALP to assess liver function).[2][3]
-
-
Terminal Procedures:
-
At the end of the study (12 weeks), euthanize animals using an approved method.
-
Perform a gross necropsy, examining all major organs.
-
Collect organs (especially the liver) and weigh them.
-
Preserve tissues in 10% neutral buffered formalin for histopathological examination.
-
Visualizations
Caption: A general experimental workflow for optimizing and testing this compound dosage in long-term animal studies.
Caption: this compound exerts its hepatoprotective effects through antioxidant, anti-inflammatory, and antifibrotic pathways.
References
- 1. researchgate.net [researchgate.net]
- 2. Hepatoprotective Effects of this compound on Liver Injury via Irisin Upregulation and Oxidative Stress Reduction in Rats with Type 2 Diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound’s Protective Effects and Possible Mechanisms on Alcoholic Fatty Liver for Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 4. internationalscholarsjournals.com [internationalscholarsjournals.com]
- 5. researchgate.net [researchgate.net]
- 6. ru.goldaruco.com [ru.goldaruco.com]
- 7. mdpi.com [mdpi.com]
- 8. The Bioavailability and Pharmacokinetics of this compound SMEDDS Formulation Study in Healthy Thai Volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Formulation Strategies for Enhancing the Bioavailability of this compound: The State of the Art - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 12. researchgate.net [researchgate.net]
- 13. Investigating the potential for toxicity from long-term use of the herbal products, goldenseal and milk thistle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Systematic review of pharmacokinetics and potential pharmacokinetic interactions of flavonolignans from this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. jpccr.eu [jpccr.eu]
- 16. jpccr.eu [jpccr.eu]
- 17. Potential applications and effects of this compound in domestic animals – a review - CROATIAN VETERINARY JOURNAL [veterinarska-stanica-journal.hr]
- 18. Dietary this compound improves performance by altering hepatic lipid metabolism and cecal microbiota function and its metabolites in late laying hens - PMC [pmc.ncbi.nlm.nih.gov]
Addressing the stability issues of Silymarin in aqueous solutions
Welcome to the Silymarin Stability Solutions Center. This resource is designed for researchers, scientists, and drug development professionals to address the common challenges associated with the stability of this compound in aqueous solutions. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data to ensure the reliability and reproducibility of your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary stability issues with this compound in aqueous solutions?
A1: this compound, a complex of flavonolignans from milk thistle, exhibits poor stability in aqueous solutions primarily due to its low water solubility, susceptibility to oxidative degradation, pH sensitivity, and thermal degradation.[1][2] These factors can lead to precipitation, loss of biological activity, and inconsistent experimental results.
Q2: Why does my this compound solution appear cloudy or form a precipitate?
A2: The poor aqueous solubility of this compound is a major reason for the formation of cloudiness or precipitate in aqueous solutions.[2] Its hydrophobic nature makes it difficult to dissolve and maintain in solution, especially at higher concentrations or upon storage. Changes in temperature and pH can also decrease its solubility and lead to precipitation.
Q3: How does pH affect the stability of this compound?
A3: this compound's stability is pH-dependent. While it is relatively stable in acidic to neutral pH (pH 1.0 to 7.8), its degradation can be accelerated in alkaline conditions.[3] The ionization state of the molecule can change with pH, potentially leading to different degradation pathways.[4]
Q4: Can temperature impact the stability of my this compound solution?
A4: Yes, temperature significantly affects this compound's stability. Elevated temperatures can accelerate its degradation. Studies have shown that the degradation rate of this compound in water increases substantially with rising temperature.[5][6] For example, the half-life of its components can decrease dramatically at higher temperatures.
Q5: How can I prepare a stable stock solution of this compound for my experiments?
A5: Due to its poor water solubility, it is recommended to prepare a high-concentration stock solution of this compound in an organic solvent like dimethyl sulfoxide (DMSO) or ethanol and then dilute it to the final working concentration in your aqueous medium just before use.[7] Ensure the final concentration of the organic solvent in your experimental setup is low enough (typically <0.1%) to not affect the cells or assay.[7]
Troubleshooting Guides
Issue 1: Precipitation of this compound in Cell Culture Media
Problem: After adding my this compound stock solution to the cell culture medium (e.g., DMEM, RPMI), I observe a precipitate, either immediately or after a short incubation period.
Possible Causes and Solutions:
-
Cause: The final concentration of this compound exceeds its solubility limit in the aqueous medium.
-
Solution: Decrease the final working concentration of this compound. Perform a dose-response experiment to find the optimal concentration that is both effective and soluble.
-
-
Cause: The concentration of the organic solvent (e.g., DMSO) from the stock solution is too high, causing the drug to crash out when diluted in the aqueous medium.
-
Solution: Prepare a more diluted stock solution so that the final solvent concentration in the medium is minimal (ideally ≤ 0.1%).[7] Always run a vehicle control with the same final solvent concentration to account for any solvent effects.
-
-
Cause: Interaction with components in the cell culture medium, such as proteins in fetal bovine serum (FBS), leading to precipitation.
-
Solution: Try pre-complexing this compound with a carrier molecule like β-cyclodextrin to enhance its solubility before adding it to the medium. Alternatively, consider using a serum-free medium for the duration of the treatment if your experimental design allows.
-
Issue 2: Inconsistent or No Biological Effect of this compound
Problem: I am not observing the expected biological effects of this compound in my in vitro or in vivo experiments, or the results are highly variable.
Possible Causes and Solutions:
-
Cause: Degradation of this compound in the aqueous experimental solution.
-
Solution: Prepare fresh this compound working solutions immediately before each experiment. Avoid storing diluted aqueous solutions. If storage is necessary, keep them at 4°C for a short period and protect them from light. For longer-term storage, use a stabilized formulation.
-
-
Cause: The actual concentration of soluble, active this compound is lower than intended due to precipitation.
-
Solution: After preparing your working solution, centrifuge it and measure the concentration of this compound in the supernatant using HPLC to determine the actual soluble concentration. Adjust your preparation method or concentration accordingly.
-
-
Cause: The chosen stabilization method is interfering with the biological activity of this compound.
-
Solution: When using stabilizing agents like cyclodextrins or polymers, ensure they are used at concentrations that do not have their own biological effects. Run appropriate controls with the stabilizing agent alone.
-
Data Presentation: Summary of this compound Stability and Solubilization
Table 1: Thermal Degradation of this compound Components in Water at pH 5.1
| Temperature (°C) | Component | Degradation Rate Constant (min⁻¹) | Half-life (min) |
| 100 | Silychristin | 0.0104 | 58.3 |
| 160 | Silybin B | 0.0840 | 6.2 |
Data extracted from studies on thermal degradation kinetics.[5][6]
Table 2: Efficacy of Different Stabilization Methods on this compound Solubility
| Stabilization Method | Carrier/System | Solvent(s) | Key Finding | Reference |
| Solid Dispersion | PEG 6000 | Fusion method | Significantly improved dissolution rate compared to pure drug. | [8] |
| Solid Dispersion | PVP K30 | Homogenization | 5-fold increase in solubility; 83% drug release in 2 hours. | [9] |
| Cyclodextrin Complex | β-cyclodextrin | Co-precipitation | Formation of a 1:1 molar inclusion complex. | [6] |
| Nanoemulsion | Sefsol-218 (oil), Tween 80 (surfactant), Ethanol (co-surfactant) | Aqueous titration | Stable nanoemulsion with a droplet size of ~41 nm. | [10] |
| Phytosomes | Phospholipids | Solvent evaporation | ~4.5-fold increase in lipid solubility. | [8] |
Experimental Protocols
Protocol 1: Preparation of this compound-β-Cyclodextrin Inclusion Complex (Co-precipitation Method)
Objective: To enhance the aqueous solubility and stability of this compound by forming an inclusion complex with β-cyclodextrin.
Materials:
-
This compound
-
β-cyclodextrin
-
Methanol
-
Distilled water
-
Mortar and pestle
-
Magnetic stirrer
-
Filtration apparatus
Procedure:
-
Determine the required molar quantities of this compound and β-cyclodextrin for a 1:1 molar ratio.
-
Dissolve the accurately weighed β-cyclodextrin in distilled water with the aid of gentle heating and stirring to obtain a clear solution.
-
Dissolve the accurately weighed this compound in a minimal amount of methanol.
-
Slowly add the methanolic solution of this compound to the aqueous solution of β-cyclodextrin under constant stirring.
-
Continue stirring for 24 hours at room temperature to allow for complex formation and precipitation.
-
Collect the precipitate by filtration and wash it with a small amount of cold distilled water to remove any uncomplexed drug or cyclodextrin.
-
Dry the collected complex at 40-50°C until a constant weight is achieved.
-
Store the dried this compound-β-cyclodextrin complex in a desiccator.
Protocol 2: Preparation of this compound Solid Dispersion (Solvent Evaporation Method)
Objective: To improve the dissolution rate of this compound by dispersing it in a hydrophilic polymer matrix.
Materials:
-
This compound
-
Polyvinylpyrrolidone K30 (PVP K30)
-
Methanol
-
Rotary evaporator or water bath
-
Sieve
Procedure:
-
Accurately weigh this compound and PVP K30 in a desired ratio (e.g., 1:1, 1:2, 1:4).
-
Dissolve both this compound and PVP K30 in a suitable volume of methanol in a round-bottom flask.
-
Ensure complete dissolution by gentle vortexing or sonication.
-
Evaporate the solvent using a rotary evaporator at a controlled temperature (e.g., 40°C) until a solid mass is formed. Alternatively, evaporate the solvent in a water bath at room temperature for 24 hours.[11]
-
Further dry the solid dispersion in a vacuum oven to remove any residual solvent.
-
Pulverize the dried solid dispersion using a mortar and pestle and pass it through a fine sieve to obtain a uniform particle size.
-
Store the prepared solid dispersion in an airtight container protected from moisture.
Protocol 3: Stability Assessment of this compound by HPLC
Objective: To quantify the concentration of this compound over time under specific conditions (e.g., different pH, temperature) to determine its stability.
Materials and Equipment:
-
This compound solution to be tested
-
HPLC system with a UV or PDA detector
-
C18 analytical column
-
Mobile phase (e.g., a gradient of acetonitrile and acidified water)
-
This compound analytical standard
-
Volumetric flasks and pipettes
Procedure:
-
Preparation of Standard Solutions: Prepare a series of standard solutions of this compound of known concentrations in the mobile phase to generate a calibration curve.
-
Sample Preparation: At specified time points (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot of the this compound solution being tested. Dilute the sample with the mobile phase to a concentration that falls within the range of the calibration curve.
-
HPLC Analysis:
-
Set the HPLC conditions (e.g., mobile phase composition, flow rate, column temperature, and detector wavelength - typically around 288 nm for this compound).
-
Inject a fixed volume of the standard and sample solutions into the HPLC system.
-
Record the chromatograms and identify the peak corresponding to this compound based on the retention time of the standard.
-
-
Quantification:
-
Construct a calibration curve by plotting the peak area of the this compound standards against their concentrations.
-
Determine the concentration of this compound in the test samples at each time point by interpolating their peak areas from the calibration curve.
-
-
Data Analysis: Plot the concentration of this compound as a function of time. The rate of degradation can be determined from the slope of this plot, and the half-life can be calculated.
Visualizations: Signaling Pathways and Workflows
Caption: this compound's inhibitory effects on the NF-κB and JAK/STAT signaling pathways.
Caption: Troubleshooting workflow for this compound stability issues in aqueous solutions.
Caption: General workflow for preparing and validating a stabilized this compound solution.
References
- 1. researchgate.net [researchgate.net]
- 2. Formulation Strategies for Enhancing the Bioavailability of this compound: The State of the Art - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A comparative study on the stability of silybin and that in this compound in buffers and biological fluids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Solubility Enhancement and Antioxidant Potential of this compound: A Poorly Water-soluble Drug [ouci.dntb.gov.ua]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. In vitro Dissolution Testing and Pharmacokinetic Studies of this compound Solid Dispersion After Oral Administration to Healthy Pigs - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Technical Support Center: Strategies to Reduce Variability in Commercial Silymarin Extracts
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on minimizing variability in commercial Silymarin extracts. This compound, a complex mixture of flavonolignans from the milk thistle plant (Silybum marianum), is known for its therapeutic properties. However, the inherent variability in its composition can pose significant challenges in research and development. This resource offers troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address these challenges directly.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its main components?
A1: this compound is not a single compound but a complex mixture of flavonolignans extracted from the seeds of the milk thistle plant.[1][2] The primary active components include:
-
Silybin (or Silibinin): The most abundant and biologically active component, making up 50-70% of the this compound complex.[1][3][4] It exists as a pair of diastereomers, Silybin A and Silybin B.[5]
-
Isosilybin: Another flavonolignan with similar antioxidant properties to silybin.[1]
-
Silychristin: A significant component of the extract.
-
Silydianin: Present in smaller proportions but contributes to the overall anti-inflammatory properties.[1]
-
Taxifolin: A flavonoid that is also present in the mixture.[3]
The exact composition and ratio of these components can vary significantly between different commercial extracts.[6][7]
Q2: What are the primary sources of variability in commercial this compound extracts?
A2: The variability in this compound extracts can be attributed to several factors throughout the production process:
-
Plant Genetics and Cultivar: Different genetic varieties (ecotypes) of Silybum marianum naturally produce different concentrations and ratios of this compound components.[8]
-
Growing and Harvesting Conditions: Environmental factors such as climate, soil composition, sowing time, and harvest time significantly impact the phytochemical profile of the plant.[8][9][10] The this compound content increases as the seed matures.[8][10]
-
Extraction Method and Solvents: The technique used to extract this compound from the plant material (e.g., maceration, percolation, Soxhlet, ultrasonic-assisted extraction, accelerated solvent extraction) and the choice of solvent (e.g., ethanol, methanol) have a profound effect on the yield and composition of the final extract.[11][12][13]
-
Post-Harvest Processing and Storage: How the seeds are dried, stored, and handled after harvesting can lead to degradation or alteration of the flavonolignans.
Q3: Why is the standardization of this compound extracts important for research?
A3: Standardization is crucial for ensuring the reproducibility and reliability of experimental results.[7] Given that the biological activity of this compound is attributed to its various components, variations in their concentration and ratios can lead to inconsistent pharmacological effects.[7] For preclinical and clinical studies, a well-characterized and standardized extract is essential to correlate specific dosages with observed activities.[14]
Q4: What are the recommended analytical methods for characterizing this compound extracts?
A4: Several analytical techniques can be used to analyze this compound extracts, with High-Performance Liquid Chromatography (HPLC) being the most common and reliable method for separating and quantifying the individual flavonolignans.[15][16][17] For higher sensitivity and specificity, Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS) is recommended.[18][19] UV-Vis spectrophotometry can be used for a simpler, albeit less specific, estimation of the total flavonolignan content.[16]
Troubleshooting Guides
This section addresses specific issues that researchers may encounter during their experiments with commercial this compound extracts.
Issue 1: High variability in experimental results between different batches of the same commercial extract.
-
Question: I am observing significant differences in the biological effects of a this compound extract, even though I am using the same product from the same supplier. What could be the cause?
-
Answer: This is a common issue stemming from batch-to-batch variability. While a supplier may market a product under the same name, the raw plant material and processing conditions can differ between production lots.
-
Troubleshooting Steps:
-
Request a Certificate of Analysis (CoA) for each batch: The CoA should provide a profile of the major flavonolignans. Compare the composition of different batches to identify any significant variations.
-
Perform in-house analytical validation: Do not solely rely on the supplier's CoA. Use a standardized analytical method, such as HPLC, to quantify the main components (Silybin A, Silybin B, Silychristin, etc.) for each new batch you receive.
-
Pool batches if possible: If you anticipate needing a large quantity of extract for a long-term study, purchase it all at once from the same batch to ensure consistency. If this is not feasible, you may consider pooling smaller batches after conducting your own analysis to create a more homogenous stock.
-
Normalize dosage based on the concentration of the main active component: If Silybin is the primary driver of the biological effect you are studying, you can normalize the dose of the extract based on its Silybin content rather than the total extract weight.
-
-
Issue 2: Poor solubility of the this compound extract in aqueous media.
-
Question: I am having difficulty dissolving my commercial this compound extract in my aqueous cell culture medium, leading to inconsistent results. How can I improve its solubility?
-
Answer: this compound and its components are lipophilic and have very low water solubility, which can hinder their bioavailability and lead to precipitation in aqueous solutions.[6]
-
Troubleshooting Steps:
-
Use a co-solvent: Prepare a concentrated stock solution in an organic solvent like DMSO or ethanol and then dilute it to the final concentration in your aqueous medium. Be sure to include a vehicle control in your experiments to account for any effects of the solvent.
-
Consider formulated this compound: For in vivo studies, consider using commercially available formulations designed to enhance bioavailability, such as liposomal or nanoparticle-based formulations.
-
Sonication: Briefly sonicating the final diluted solution can help to disperse the extract and transiently improve its solubility.
-
Complexation with cyclodextrins: Cyclodextrins can be used to encapsulate lipophilic molecules and improve their aqueous solubility.
-
-
Issue 3: Discrepancy between the declared and actual content of this compound components.
-
Question: My in-house analysis of a commercial this compound extract shows a significantly different composition from what is stated on the product label. Why is this, and what should I do?
-
Answer: Discrepancies between the declared and actual content of dietary supplements are unfortunately common.[20] This can be due to a lack of stringent regulation, variations in analytical methods, or degradation of the product over time.
-
Troubleshooting Steps:
-
Validate your analytical method: Ensure that your analytical method is properly validated for accuracy and precision. Use certified reference standards for the individual this compound components for accurate quantification.
-
Contact the supplier: Share your analytical results with the supplier and request their own analytical data and methodology for the specific batch .
-
Consider a different supplier: If you consistently find significant discrepancies with a particular supplier, it may be necessary to source your this compound extract from a more reputable vendor that provides comprehensive and accurate quality control data.
-
Report your findings: Publishing your findings on the quality of commercial extracts can contribute to better overall quality control in the industry.
-
-
Quantitative Data on this compound Composition
The composition of this compound can vary significantly. The following table summarizes the typical range of the main flavonolignans found in this compound extracts.
| Flavonolignan | Typical Percentage Range in Extract |
| Silybin (A + B) | 50% - 70% |
| Silychristin | ~20% |
| Silydianin | ~10% |
| Isosilybin (A + B) | ~5% |
Note: These are approximate values, and the actual composition can vary significantly depending on the factors mentioned previously.
Experimental Protocols
Protocol 1: Quantification of this compound Components by High-Performance Liquid Chromatography (HPLC)
This protocol provides a general guideline for the separation and quantification of the main flavonolignans in a this compound extract.
-
Instrumentation:
-
HPLC system with a UV-Vis or Diode-Array Detector (DAD)
-
C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size)
-
-
Reagents:
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Water (HPLC grade)
-
Formic acid or phosphoric acid
-
Certified reference standards for Silybin A, Silybin B, Silychristin, Silydianin, and Isosilybin.
-
-
Preparation of Standard Solutions:
-
Accurately weigh and dissolve each reference standard in methanol to prepare individual stock solutions of 1 mg/mL.
-
Prepare a mixed standard working solution by diluting the stock solutions with methanol.
-
Prepare a series of calibration standards by further diluting the mixed standard working solution to cover a suitable concentration range (e.g., 1-100 µg/mL).
-
-
Preparation of Sample Solution:
-
Accurately weigh approximately 10 mg of the commercial this compound extract.
-
Dissolve the extract in 10 mL of methanol.
-
Sonicate for 15 minutes to ensure complete dissolution.
-
Filter the solution through a 0.45 µm syringe filter before injection.
-
-
Chromatographic Conditions:
-
Mobile Phase: A gradient elution is typically used. For example:
-
Solvent A: Water with 0.1% formic acid
-
Solvent B: Acetonitrile with 0.1% formic acid
-
Gradient: Start with a higher proportion of Solvent A, and gradually increase the proportion of Solvent B over 20-30 minutes.
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 288 nm
-
Injection Volume: 10 µL
-
-
Data Analysis:
-
Identify the peaks in the sample chromatogram by comparing their retention times with those of the reference standards.
-
Construct a calibration curve for each component by plotting the peak area against the concentration of the calibration standards.
-
Quantify the amount of each flavonolignan in the sample by using the regression equation from the calibration curve.
-
Visualizations
Caption: Workflow for the quantification of this compound components.
Caption: Troubleshooting logic for inconsistent experimental results.
References
- 1. Deciphering this compound: A Deep Dive into its Chemical Composition and Health Benefits [greenskybio.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. This compound | 65666-07-1 [chemicalbook.com]
- 5. nmppdb.com.ng [nmppdb.com.ng]
- 6. mdpi.com [mdpi.com]
- 7. The this compound composition… and why does it matter??? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. academicjournals.org [academicjournals.org]
- 11. The influence of the extraction method on the content of this compound in Silybi mariani fructus | Lekovite Sirovine [lekovitesirovine.rs]
- 12. researchgate.net [researchgate.net]
- 13. Comparative analysis of this compound using different extraction techniques [morressier.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Simple and Rapid HPLC Separation and Quantification of Flavonoid, Flavonolignans, and 2,3-Dehydroflavonolignans in this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 16. jocpr.com [jocpr.com]
- 17. asianpubs.org [asianpubs.org]
- 18. Chemical Standardization of Milk Thistle (Silybum marianum L.) Extract Using UHPLC-MS/MS and the Method of Standard Addition - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Chemical Standardization of Milk Thistle (Silybum marianum L.) Extract Using UHPLC-MS/MS and the Method of Standard Addition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. poor-chemical-and-microbiological-quality-of-the-commercial-milk-thistle-based-dietary-supplements-may-account-for-their-reported-unsatisfactory-and-non-reproducible-clinical-outcomes - Ask this paper | Bohrium [bohrium.com]
Refinement of extraction protocols to maximize Silymarin yield
This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting advice and frequently asked questions to refine silymarin extraction protocols.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its main components?
A1: this compound is a complex mixture of active compounds extracted from the seeds of the milk thistle plant (Silybum marianum). It is composed of seven major flavonolignans (silybin A and B, isosilybin A and B, silychristin, isosilychristin, and silydianin) and one flavonoid, taxifolin. Silybin is the most abundant and biologically active component, making up 60-70% of the this compound complex. These compounds are known for their antioxidant, antiviral, and anti-inflammatory properties, traditionally used in treating liver and gallbladder disorders.
Q2: What are the common methods for extracting this compound?
A2: this compound extraction techniques range from traditional to modern methods. Conventional solvent extraction (like maceration or Soxhlet) is widely used due to its cost-effectiveness. However, advanced techniques are gaining prominence for their efficiency and reduced environmental impact. These include:
-
Microwave-Assisted Extraction (MAE): Uses microwave energy to heat the solvent and sample, accelerating extraction.
-
Ultrasound-Assisted Extraction (UAE): Employs acoustic cavitation to break plant cell walls, enhancing solvent penetration.
-
Supercritical Fluid Extraction (SFE): Uses a supercritical fluid, typically CO₂, as a highly selective and non-toxic solvent.
-
Enzyme-Assisted Extraction (EAE): Utilizes enzymes like cellulase to break down the plant's cell wall matrix, improving release of target compounds.
Q3: Why is pre-treatment of milk thistle seeds, such as defatting, often recommended?
A3: Milk thistle seeds contain a significant amount of fatty acids (oils), which can be co-extracted with this compound, leading to lower purity of the final product. The European Pharmacopoeia recommends a two-step process involving a defatting step with a lipophilic solvent (like n-hexane or petroleum ether) prior to this compound extraction. This pre-treatment removes the lipids, which can double the this compound concentration in the subsequent extract. With most solvents, defatting leads to a higher yield of phenolic compounds.
Q4: How does the choice of solvent affect this compound yield?
A4: The choice of solvent is critical, as its polarity significantly impacts extraction efficiency. Polar solvents are effective at extracting polar compounds like flavonoids. Methanol and ethanol are commonly used and have been shown to be highly effective. Studies have indicated that methanol may be the best solvent for extracting this compound and all its components. However, 95% ethanol at 50°C has also been shown to produce the highest yield of phenolics-rich this compound extract from defatted seeds. Acetone is another effective solvent, extracting comparable amounts of most flavonolignans to methanol.
Troubleshooting Guide
Problem 1: Low this compound Yield
Possible Cause: Inefficient cell wall disruption.
-
Solution: The majority of this compound is located in the plant's cell walls, which are composed of a rigid cellulose matrix. Ensure the milk thistle seeds are properly ground to a fine powder to increase the surface area for solvent interaction. For more effective cell wall disruption, consider advanced techniques like Ultrasound-Assisted Extraction (UAE), which uses acoustic cavitation to break the cell matrix.
Possible Cause: Sub-optimal extraction parameters.
-
Solution: Systematically optimize key parameters, as they significantly interact to affect yield.
-
Solvent-to-Solid Ratio: A low ratio may result in incomplete extraction. An optimal ratio for MAE has been identified as 16:1 mL/g. For UAE combined with enzymatic extraction, a liquid-solid ratio of 6:1 was found to be optimal.
-
Temperature: Higher temperatures can enhance extraction efficiency but also risk thermal degradation of this compound compounds. For hot water extraction, yields increased with temperature up to 100°C but did not improve at higher temperatures due to significant degradation. An optimal temperature for MAE was found to be 146 W, while for a specific solvent extraction it was 112°C.
-
Extraction Time: Longer extraction times can increase yield but may also lead to the co-extraction of unwanted compounds or degradation. For MAE, an optimal time was 117 seconds. For hot water extraction, increasing the temperature from 100°C to 140°C reduced the time to reach maximum yield from 200 to 55 minutes.
-
Problem 2: this compound Degradation During Extraction
Possible Cause: High extraction temperatures.
-
Solution: this compound is sensitive to heat and can degrade at elevated temperatures, especially in the presence of water. The half-life of silychristin, for example, drops from 58.3 minutes at 100°C to just 6.2 minutes at 160°C in water. When using methods involving heat, carefully control the temperature and duration. Pure ethanol showed no degradation at 140°C, but degradation increased exponentially as the concentration of water in ethanol/water mixtures increased. Non-thermal methods like ultrasonic extraction can prevent thermal degradation.
Possible Cause: Presence of high-energy processes.
-
Solution: High-energy waves in UAE can generate localized heat and free radicals, potentially degrading sensitive flavonolignans. It is essential to control ultrasound parameters like intensity and duration to minimize this effect.
Problem 3: Low Purity of Final this compound Extract
Possible Cause: Co-extraction of lipids.
-
Solution: Milk thistle seeds are rich in fatty acids, which can be co-extracted, reducing the purity of the this compound. Implement a defatting step using a non-polar solvent like n-hexane or petroleum ether before the main extraction. This is a standard recommendation in the European Pharmacopoeia.
Possible Cause: Ineffective purification method.
-
Solution: After extraction, impurities may still be present. Use purification techniques to isolate this compound. A common and effective method is using macroporous resin adsorption technology, which reduces solvent use and allows for rapid regeneration of the resin. Further purification can be achieved through column chromatography using stationary phases like Diaion HP-20, silica gel, or Sephadex LH-20. Crystallization using a solvent like 70% ethanol can also be employed, as the solubility of impurities is much higher than that of silybin in this medium.
Data Presentation: Comparison of Extraction Parameters
Table 1: Optimal Conditions for Advanced Extraction Methods
| Extraction Method | Parameter | Optimal Value | Resulting Yield | Source |
| Microwave-Assisted (MAE) | Microwave Power | 146 W | 6.83 ± 0.57 mg/g | |
| Extraction Time | 117 s | |||
| Liquid-to-Solid Ratio | 16:1 mL/g | |||
| Ethanol Concentration | 43% (v/v) | |||
| Ultrasound-Assisted (UAE) | Ethanol Concentration | 81.5% (v/v) | 56.67 ± 1.36 mg/g | |
| Temperature | 112 °C | |||
| Solid-to-Liquid Ratio | 1:38 g/mL | |||
| Extraction Time | 60 min | |||
| Ultrasonic-Assisted Enzymatic (UAEE) | Ethanol Concentration | 50% | 7.86% (extraction rate) | |
| Enzyme Concentration | 30 U/mg | |||
| Liquid-to-Solid Ratio | 6:1 | |||
| Extraction Time | 120 min | |||
| Ultrasonic Power | 180 W |
Table 2: Effect of Solvent and Defatting on this compound Component Yield (mg/g of defatted seed)
| Solvent | Taxifolin | Silychristin | Silydianin | Silybinin A | Silybinin B | Total Yield | Source |
| Ethanol | 0.6 | 4.0 | 0.4 | 4.0 | 7.0 | 16.0 | |
| Methanol | |||||||
| Acetone | |||||||
| Hot Water (100°C) | 1.2 | 5.0 | - | 1.8 | 3.3 | 11.3 | |
| Note: Specific component yields for Methanol and Acetone were not fully detailed in the provided search results, but both were noted as effective solvents. |
Experimental Protocols
Protocol 1: Conventional Two-Step Soxhlet Extraction
This protocol is based on the European Pharmacopoeia recommendation.
-
Defatting:
-
Grind dried milk thistle seeds to a coarse powder.
-
Place the powder (e.g., 30 g) into a Soxhlet thimble.
-
Extract with a non-polar solvent like n-hexane or petroleum ether for 4-6 hours to remove lipids.
-
Remove the thimble and allow the defatted seed meal to air-dry completely to evaporate residual solvent.
-
-
This compound Extraction:
-
Place the dried, defatted seed meal back into the Soxhlet apparatus.
-
Extract with a polar solvent such as methanol or 95% ethanol for 5 hours.
-
After extraction, concentrate the resulting solution using a rotary evaporator under reduced pressure.
-
Dry the concentrated extract to obtain the crude this compound product.
-
Protocol 2: Optimized Microwave-Assisted Extraction (MAE)
This protocol is based on an optimized method for extracting this compound from S. marianum straws.
-
Preparation:
-
Grind dried plant material to a consistent particle size.
-
-
Extraction:
-
Mix the powdered material with 43% (v/v) aqueous ethanol at a liquid-to-solid ratio of 16:1 mL/g in a microwave-safe extraction vessel.
-
Place the vessel in a microwave extractor.
-
Apply microwave power of 146 W for an extraction time of 117 seconds.
-
-
Recovery:
-
After the extraction is complete, allow the mixture to cool.
-
Separate the extract from the solid residue by filtration or centrifugation.
-
The supernatant contains the this compound extract, which can then be purified.
-
Protocol 3: Optimized Ultrasound-Assisted Extraction (UAE)
This protocol is based on an optimized method using glycerol/water mixtures.
-
Preparation:
-
Grind dried milk thistle seeds.
-
-
Extraction:
-
Prepare a 40% (w/w) glycerol-in-water solution to act as the solvent.
-
Mix the ground seeds with the solvent.
-
Place the vessel into an ultrasonic bath or use an ultrasonic probe.
-
Apply ultrasonication for 60 minutes at a controlled temperature of 80°C.
-
-
Recovery:
-
Separate the liquid extract from the solid plant debris via filtration.
-
The filtrate can be taken for analysis or further purification steps.
-
Visualizations
Caption: General workflow for this compound extraction and purification.
Caption: Decision tree for troubleshooting low this compound yield.
Caption: Key parameters influencing this compound extraction outcomes.
Adjusting pH to improve Silymarin solubility in cell culture media
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Silymarin in cell culture, with a focus on improving its solubility by adjusting pH.
Frequently Asked Questions (FAQs)
Q1: Why is this compound difficult to dissolve in my cell culture media?
A1: this compound is a complex of flavonolignans, with its primary active component being silybin. These compounds are inherently hydrophobic, leading to poor water solubility (less than 50 µg/mL).[1][2] Cell culture media are aqueous-based, making it challenging to dissolve this compound directly.
Q2: I've dissolved this compound in DMSO, but it precipitates when added to the media. Why does this happen and how can I prevent it?
A2: This is a common issue known as "precipitation upon dilution." While this compound is soluble in organic solvents like DMSO, adding this stock solution to the aqueous cell culture medium drastically reduces the solvent's strength, causing the poorly soluble this compound to precipitate out. To prevent this, it is crucial to work with a high-concentration stock in DMSO and add it to the media with vigorous mixing to ensure rapid dispersion. The final concentration of DMSO in the culture medium should be kept to a minimum (typically below 0.5%) to avoid solvent-induced cytotoxicity.
Q3: Can I use solvents other than DMSO to dissolve this compound?
A3: Yes, this compound is also soluble in other organic solvents like ethanol and methanol. However, these are generally more cytotoxic to cells than DMSO. If you must use an alternative, it is critical to determine the maximum tolerated concentration of that solvent for your specific cell line.
Q4: How does adjusting the pH of the cell culture media help in dissolving this compound?
A4: The solubility of this compound, and specifically its main component silybin, is pH-dependent.[3] Silybin acts as a weak acid, and its solubility in aqueous solutions increases significantly as the pH becomes more alkaline.[3][4] By carefully increasing the pH of the media, you can enhance the solubility of this compound.
Q5: What is the optimal pH for dissolving this compound in cell culture media?
A5: While the solubility of silybin increases with pH, there is a trade-off with the optimal pH for cell viability (typically pH 7.2-7.4). It is recommended to adjust the pH of your this compound stock solution or the final culture medium to a point where solubility is improved without compromising cell health. A pH of around 7.4 to 7.8 has been shown to be effective for silybin stability in buffers.[5] However, the optimal pH should be determined empirically for your specific experimental setup.
Q6: Will adjusting the pH of the media affect my cells?
A6: Most cell lines have a narrow optimal pH range for growth and viability. A significant deviation from this range can induce stress and affect experimental outcomes. Therefore, it is crucial to monitor the final pH of the culture medium after adding the pH-adjusted this compound solution and ensure it remains within the acceptable range for your cells. It is also advisable to include a vehicle control with the same pH adjustment to account for any pH-induced effects.
Troubleshooting Guides
Issue 1: this compound Precipitates in the Media Immediately Upon Addition
| Possible Cause | Troubleshooting Step |
| High concentration of this compound stock solution. | Prepare a more diluted stock solution in DMSO. |
| Insufficient mixing. | Add the this compound stock dropwise to the media while vortexing or stirring vigorously. |
| Low pH of the media. | Prepare a pH-adjusted this compound stock solution before adding it to the media. (See Experimental Protocols) |
| Temperature shock. | Ensure both the this compound stock and the cell culture media are at the same temperature (e.g., 37°C) before mixing. |
Issue 2: this compound Precipitates Over Time in the Incubator
| Possible Cause | Troubleshooting Step |
| Media evaporation. | Ensure proper humidification of the incubator. Use filter-capped flasks or seal plates with breathable membranes to minimize evaporation.[6] |
| Interaction with media components. | Some components in serum-free media can precipitate with certain compounds. Consider using a different media formulation or adding a stabilizing agent like a small percentage of serum if your experiment allows. |
| pH shift during incubation. | The metabolic activity of cells can alter the pH of the medium. Ensure your medium has adequate buffering capacity (e.g., HEPES buffer) if you are not using a CO2 incubator. |
Issue 3: High Cell Death Observed After Treatment with pH-Adjusted this compound
| Possible Cause | Troubleshooting Step |
| Final pH of the media is too high. | Measure the pH of the final culture medium after adding the this compound solution. Adjust the pH of your stock solution so that the final pH in the well is within the optimal range for your cells (typically 7.2-7.4). |
| Cytotoxicity of the solubilizing agent. | If using a base like NaOH to adjust the pH, ensure the final concentration is not toxic to the cells. Always include a vehicle control with the same amount of the pH-adjusting agent. |
| This compound concentration is too high. | Perform a dose-response experiment to determine the optimal, non-toxic concentration of this compound for your cell line. |
Quantitative Data on this compound Solubility
The solubility of silybin, the main active component of this compound, is highly dependent on the pH of the aqueous solution. While specific data in complex cell culture media is limited, the following table, based on studies in aqueous buffers, illustrates this trend.
| pH | Approximate Silybin Solubility (µg/mL) | Reference |
| 5.0 | ~20 | [4] |
| 6.0 | ~50 | [4] |
| 7.0 | >200 | [3] |
| 7.4 | Significantly increased compared to acidic pH | [5] |
Note: These values are approximations derived from graphical data and studies in simple aqueous buffers. The actual solubility in complex cell culture media may vary.
Experimental Protocols
Protocol 1: Preparation of a pH-Adjusted this compound Stock Solution
This protocol describes how to prepare a 10 mM this compound stock solution in DMSO with an adjusted pH to improve its solubility in cell culture media.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
1 M Sodium Hydroxide (NaOH), sterile
-
Sterile microcentrifuge tubes
-
Vortex mixer
Procedure:
-
Weigh out the appropriate amount of this compound powder to prepare a 10 mM stock solution (Molecular Weight of Silybin ~482.44 g/mol ).
-
Add the this compound powder to a sterile microcentrifuge tube.
-
Add the required volume of DMSO to achieve a 10 mM concentration.
-
Vortex thoroughly until the this compound is completely dissolved. This is your initial stock solution.
-
To a new sterile microcentrifuge tube, add a small volume of your initial stock solution (e.g., 100 µL).
-
Carefully add a very small, dropwise amount of 1 M NaOH to the 100 µL of this compound stock. A good starting point is 0.1-0.5 µL.
-
Vortex the tube immediately after adding the NaOH.
-
Visually inspect the solution for any precipitation. The goal is to have a clear solution.
-
This pH-adjusted stock is now ready for further dilution in your cell culture medium. Remember to calculate the final concentration of both this compound and DMSO in your experiment.
-
Crucially, prepare a vehicle control containing the same concentrations of DMSO and NaOH that are in your final experimental condition.
Protocol 2: Determining the Optimal pH for this compound Solubilization in Your Media
This protocol provides a workflow to determine the highest concentration of this compound that can be solubilized in your specific cell culture medium at a physiological pH.
Materials:
-
This compound powder
-
DMSO, cell culture grade
-
Your specific cell culture medium (e.g., DMEM)
-
1 M NaOH, sterile
-
Sterile, clear microcentrifuge tubes
-
Spectrophotometer or plate reader
Procedure:
-
Prepare a high-concentration stock solution of this compound in DMSO (e.g., 100 mM).
-
Create a series of dilutions of your cell culture medium with varying small amounts of 1 M NaOH to generate a pH gradient (e.g., pH 7.2, 7.4, 7.6, 7.8).
-
Add a fixed, high concentration of your this compound stock solution to each of the pH-adjusted media tubes (e.g., a final concentration of 200 µM).
-
Vortex each tube vigorously for 1 minute.
-
Incubate the tubes at 37°C for 1 hour to allow for equilibration.
-
After incubation, centrifuge the tubes at high speed (e.g., 10,000 x g) for 10 minutes to pellet any undissolved precipitate.
-
Carefully collect the supernatant from each tube.
-
Measure the absorbance of the supernatant at the wavelength of maximum absorbance for this compound (approximately 288 nm).
-
The pH that yields the highest absorbance without visible precipitation is the optimal pH for solubilizing that concentration of this compound in your medium.
-
Always perform a cell viability assay (e.g., MTT or Trypan Blue exclusion) to ensure that the chosen pH and this compound concentration are not toxic to your cells.
Visualizations
References
- 1. Formulation Strategies for Enhancing the Bioavailability of this compound: The State of the Art - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pubs.rsc.org [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Cell Culture Academy [procellsystem.com]
Validation & Comparative
Comparative analysis of Silymarin versus silybin in hepatocyte protection
A detailed examination of the scientific evidence reveals nuances in the hepatoprotective capabilities of Silymarin, a complex extract from milk thistle, and its principal active component, Silybin. While Silybin is the primary driver of this compound's therapeutic effects, emerging research and pharmacokinetic data suggest that the synergistic action of the entire this compound complex may offer superior protection in certain contexts.
This guide provides a comprehensive comparison for researchers, scientists, and drug development professionals, delving into the experimental data that differentiates the hepatoprotective performance of this compound and its most prominent constituent, Silybin (also known as silibinin).
At a Glance: Key Differences in Hepatoprotective Efficacy
| Parameter | This compound | Silybin | Key Insights |
| Composition | A complex mixture of flavonolignans (silybin, silychristin, silydianin), flavonoids, and other bioactive compounds.[1] | The most abundant and biologically active single compound within the this compound complex, typically comprising 50-70% of the extract.[1] | The presence of other compounds in this compound may lead to synergistic effects not observed with Silybin alone. |
| In Vitro Potency | Demonstrated greater efficacy in preventing cell death, reducing lipid peroxidation, and restoring glutathione levels in isolated rat hepatocytes exposed to toxins in some studies.[2] | Required a significantly higher concentration to achieve comparable protection against toxin-induced cell death in the same in vitro model.[2] | Early in vitro evidence suggests the complete this compound extract may be more potent than purified Silybin in a direct cellular protection context. |
| Bioavailability | Generally low due to poor water solubility and extensive first-pass metabolism. | When formulated as a phytosome (complexed with phosphatidylcholine), Silybin exhibits significantly higher plasma and bile concentrations compared to Silybin from this compound. | Enhanced bioavailability of Silybin formulations could lead to greater in vivo efficacy, a critical consideration for therapeutic applications. |
| Mechanism of Action | Multifaceted: acts as an antioxidant, anti-inflammatory, antifibrotic, and membrane-stabilizing agent. Modulates key signaling pathways like Nrf2 and NF-κB. | Shares the same mechanisms as this compound and is considered the primary mediator of these effects. It has been shown to activate the Nrf2 antioxidant response pathway. | Both substances protect hepatocytes through multiple pathways, with Silybin being the key effector. The contribution of other this compound components to the overall effect is an area of ongoing research. |
Quantitative Data from Experimental Studies
In Vitro Hepatocyte Protection
A foundational study directly comparing the two substances on isolated rat hepatocytes exposed to pro-oxidant toxins provided the following key results:
| Treatment Group (in the presence of 0.2 mM Allyl Alcohol) | Hepatocyte Viability | Lipid Peroxidation Inhibition | Glutathione (GSH) Restoration |
| 0.01 mM this compound | Prevention of cell death | >90% | Dose-dependent restoration |
| 2 mM Silybin | Comparable prevention of cell death | Much less effective than this compound | No restorative effect |
Data sourced from Miguez et al., 1994, Toxicology in Vitro.[2]
This in vitro data suggests that, at the cellular level, the complete this compound extract was significantly more potent than purified Silybin in protecting against specific toxic insults.[2]
Apoptotic Effects in Hepatocellular Carcinoma Cells
A comparative study on a human hepatocellular carcinoma cell line (HepG2) indicated that a natural milk thistle tincture exhibited a stronger pro-apoptotic effect than a commercial this compound product. This suggests that the combined effect of all compounds in the natural extract may be more potent in inducing cancer cell death.
| Parameter | Milk Thistle Tincture-treated HepG2 cells | This compound-treated HepG2 cells |
| Apoptosis | Higher percentage of early and late apoptotic cells | Significant apoptotic effect, but lower than the tincture |
| p53, Bax, Cytochrome C, Caspase 3 levels | Significantly increased | Increased, but to a lesser extent than the tincture |
Data adapted from a study on the apoptotic effects on HepG2 cells.
Experimental Protocols
Isolation and Treatment of Rat Hepatocytes
This protocol is based on the methodology described by Miguez et al. (1994).
-
Hepatocyte Isolation: Hepatocytes are isolated from male Sprague-Dawley rats by a two-step collagenase perfusion method.
-
Cell Culture: Isolated hepatocytes are suspended in Krebs-Henseleit buffer supplemented with 2% bovine serum albumin.
-
Pre-incubation: Cells are pre-incubated for 30 minutes with varying concentrations of this compound or Silybin.
-
Toxin Induction: Hepatotoxicity is induced by adding pro-oxidant toxins such as allyl alcohol (AA) or tert-butyl hydroperoxide (t-BuOOH).
-
Incubation and Sampling: The cell suspensions are incubated for 1-2 hours, with samples taken at various time points for analysis.
-
Analysis:
-
Cell Viability: Assessed by the trypan blue exclusion test.
-
Lipid Peroxidation: Measured by the formation of thiobarbituric acid reactive substances (TBARS).
-
Glutathione (GSH) Levels: Determined using a spectrophotometric assay.
-
Cell Viability and Apoptosis Assays in Cell Lines (e.g., HepG2)
This is a generalized protocol based on common methodologies.
-
Cell Culture: HepG2 cells are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum and antibiotics.
-
Treatment: Cells are seeded in multi-well plates and treated with different concentrations of this compound or Silybin for 24, 48, or 72 hours.
-
Cell Viability Assay (MTT Assay):
-
MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well and incubated.
-
The resulting formazan crystals are dissolved in a solubilization solution (e.g., DMSO).
-
Absorbance is measured at a specific wavelength (e.g., 570 nm) to determine the percentage of viable cells relative to an untreated control.
-
-
Apoptosis Assay (e.g., Annexin V/Propidium Iodide Staining):
-
Treated cells are harvested and washed.
-
Cells are resuspended in a binding buffer and stained with Annexin V-FITC and Propidium Iodide (PI).
-
The stained cells are analyzed by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.
-
-
Western Blot Analysis for Apoptotic Markers:
-
Protein lysates from treated cells are separated by SDS-PAGE and transferred to a membrane.
-
The membrane is probed with primary antibodies against apoptotic proteins (e.g., Caspase-3, Bcl-2, Bax) and a loading control.
-
Horseradish peroxidase-conjugated secondary antibodies are used for detection via chemiluminescence.
-
Signaling Pathways and Mechanisms of Action
Both this compound and Silybin exert their hepatoprotective effects through the modulation of critical signaling pathways. Their antioxidant and anti-inflammatory actions are, in part, mediated by their influence on the Nrf2 and NF-κB pathways.
Figure 1. Simplified signaling pathway for the hepatoprotective effects of this compound and Silybin.
The activation of the Nrf2 pathway by this compound and Silybin leads to the increased expression of antioxidant enzymes, which helps to mitigate oxidative stress.[3] Concurrently, the inhibition of the NF-κB pathway reduces the production of pro-inflammatory cytokines, thereby dampening the inflammatory response that contributes to liver damage.
Figure 2. General experimental workflow for comparing this compound and Silybin in vitro.
Conclusion
The existing body of evidence presents a compelling, yet complex, picture of the comparative hepatoprotective effects of this compound and Silybin. In vitro studies suggest that the synergistic combination of compounds within the this compound extract may offer a more potent protective effect at the cellular level than Silybin alone. However, the significantly enhanced bioavailability of Silybin when formulated as a phytosome suggests a potential for greater in vivo efficacy.
For researchers and drug development professionals, the choice between this compound and Silybin for further investigation may depend on the specific application. For topical or direct cellular applications, the complete this compound complex may be advantageous. For oral therapeutic strategies, highly bioavailable forms of Silybin are likely to deliver a more potent and reliable dose to the liver.
Further in vivo studies that directly compare standardized this compound extracts with advanced Silybin formulations are warranted to definitively elucidate their relative therapeutic potential in various models of liver disease. Such studies will be crucial in guiding the development of next-generation hepatoprotective agents.
References
Validating the Anti-inflammatory Effects of Silymarin Through Gene Expression Analysis: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Silymarin's anti-inflammatory performance, supported by experimental data from gene expression analysis. We delve into the molecular mechanisms, present quantitative data, and detail the experimental protocols used to validate this compound's efficacy in modulating inflammatory pathways.
Introduction
This compound, a flavonoid complex extracted from the seeds of milk thistle (Silybum marianum), has a long history of use in traditional medicine, particularly for liver ailments.[1] Modern research has increasingly focused on its potent anti-inflammatory and antioxidant properties.[2][3] Accumulating evidence demonstrates that this compound and its primary active constituent, Silibinin, exert these effects by modulating the expression of key genes involved in the inflammatory response.[2] This is primarily achieved through the inhibition of critical pro-inflammatory signaling pathways, including Nuclear Factor-kappa B (NF-κB), Mitogen-Activated Protein Kinase (MAPK), and Janus Kinase/Signal Transducer and Activator of Transcription (JAK-STAT).[4][5] This guide synthesizes findings from multiple studies to provide a comprehensive overview of this compound's impact on the genetic markers of inflammation.
Comparative Gene Expression Analysis
This compound's anti-inflammatory activity is characterized by its ability to suppress the expression of numerous pro-inflammatory genes. Transcriptional profiling and targeted gene expression studies have consistently shown that this compound treatment leads to the downregulation of cytokines, chemokines, and enzymes that drive inflammatory processes.
Table 1: Effect of this compound on Pro-inflammatory Gene Expression (In Vitro Models)
| Gene | Cell Line | Treatment/Stimulus | Result | Reference |
| NF-κB Pathway & Targets | ||||
| NF-κB | Human Gastric Cancer MKN-1 | Silibinin treatment after H. pylori infection | Suppressed expression | [2] |
| CXCL10 | Human Hepatoma Huh7.5.1 | 80 μM this compound for 24h | Most down-regulated mRNA | [6] |
| IL-1β, IL-6, IL-8, IL-12p70, IL-23, TNF-α | Monocytes from preeclamptic women | 50 μM Silibinin | Downregulation of synthesis | [2] |
| iNOS | Mouse Mesangial Cells | This compound + Cytokine Mixture (CM) | Dose-dependent inhibition of mRNA and protein expression | [7] |
| MAPK Pathway & Targets | ||||
| p-ERK1/2 | Human Gastric Cancer AGS | This compound (100 mg/kg) in xenografted mice | Decreased expression | [3][8] |
| p-JNK, p-p38 | Human Gastric Cancer AGS | This compound (100 mg/kg) in xenografted mice | Increased expression | [3][8] |
| JAK/STAT Pathway & Targets | ||||
| p-JAK2, p-STAT3 | Multiple Myeloma (MM) Cells | This compound treatment | Decreased phosphorylation | [9] |
| Bcl-2, Bcl-xL | Multiple Myeloma (MM) Cells | This compound treatment | Reduced expression | [9] |
Table 2: Effect of this compound on Pro-inflammatory Gene Expression (In Vivo Models)
| Gene | Animal Model | Treatment/Stimulus | Result | Reference |
| NF-κB | Male Wister Rats | This compound administration after CCl4 injection | Significant decline in gene expression | [10] |
| TNF-α | Male Wister Rats | This compound administration after CCl4 injection | Significant decline in gene expression | [10] |
| IL-6 | Male Wister Rats | This compound administration after CCl4 injection | Significant decline in gene expression | [10] |
| COX-2 | Male Wister Rats | This compound administration after CCl4 injection | Significant decline in gene expression | [10] |
| p38 | Mice | This compound administration after D-galactosamine/LPS exposure | Significant reduction in expression | [4] |
Molecular Mechanisms: Impact on Signaling Pathways
This compound's ability to alter gene expression stems from its interaction with key upstream signaling pathways that orchestrate the inflammatory response.
1. NF-κB Signaling Pathway
The NF-κB pathway is a pivotal regulator of inflammation.[2] this compound has been shown to inhibit this pathway by preventing the phosphorylation and subsequent degradation of IκBα, the inhibitory protein that sequesters NF-κB in the cytoplasm.[11] This action blocks the translocation of the active NF-κB subunit (p65) to the nucleus, thereby preventing the transcription of a wide array of pro-inflammatory genes, including TNF-α, various interleukins, and chemokines like CXCL10.[2][11]
Caption: this compound's inhibition of the NF-κB signaling pathway.
2. MAPK Signaling Pathway
The MAPK pathway, which includes kinases like ERK, JNK, and p38, is crucial for regulating cellular responses to environmental stressors, including inflammation.[4] this compound has been shown to modulate this pathway, although its effects can be context-dependent. In some cancer models, it decreases the phosphorylation of pro-proliferative ERK1/2 while increasing the phosphorylation of pro-apoptotic JNK and p38.[3][8] In inflammatory models, this compound can inhibit the phosphorylation of both p44/42 (ERK) and p38, leading to reduced expression of downstream targets like iNOS.[7]
Caption: this compound's modulatory effects on the MAPK signaling pathway.
3. JAK-STAT Signaling Pathway
The JAK-STAT pathway is critical for cytokine signaling. Aberrant activation of this pathway is linked to various inflammatory diseases and cancers.[9] Studies in multiple myeloma cells show that this compound can inhibit the phosphorylation of both JAK2 and its downstream target STAT3.[9] This inhibition prevents STAT3 from translocating to the nucleus and activating the transcription of anti-apoptotic genes like Bcl-2 and Bcl-xL, thereby promoting apoptosis and potentially reducing inflammatory cell survival.[9][12]
Caption: this compound's inhibitory action on the JAK-STAT signaling pathway.
Experimental Protocols
The validation of this compound's effects on gene expression relies on standardized molecular biology techniques. Below is a generalized protocol based on methodologies cited in the literature.[6][13][14]
1. Cell Culture and Treatment:
-
Cell Lines: Human cell lines such as hepatoma (Huh7.5.1, HepG2), T-cells (Jurkat), or animal-derived cells are commonly used.[6][14]
-
Culture Conditions: Cells are maintained in appropriate media (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics at 37°C in a 5% CO2 incubator.
-
Inflammatory Stimulus: To induce an inflammatory state, cells are often pre-treated with agents like lipopolysaccharide (LPS), tumor necrosis factor-alpha (TNF-α), or a cytokine mixture.[4][11]
-
This compound Treatment: A non-toxic dose of this compound (e.g., 80 μM) or its vehicle control (e.g., DMSO) is added to the cell culture for a specified duration, typically ranging from 4 to 24 hours.[6]
2. RNA Extraction and Quantification:
-
Total RNA is extracted from treated and control cells using a commercial kit (e.g., RNeasy Kit, Qiagen) following the manufacturer's protocol.
-
The concentration and purity of the extracted RNA are determined using a spectrophotometer (e.g., NanoDrop).
3. Gene Expression Analysis:
-
Quantitative Real-Time PCR (qRT-PCR): This is the gold standard for validating the expression of specific genes.
-
cDNA is synthesized from the extracted RNA using a reverse transcription kit.
-
The qRT-PCR reaction is performed using a thermal cycler with SYBR Green or probe-based chemistry.
-
Gene-specific primers for target genes (e.g., TNF-α, IL-6, COX-2) and a housekeeping gene (e.g., GAPDH, β-actin) for normalization are used.
-
The relative gene expression is calculated using the ΔΔCt method.
-
-
Microarray Analysis: For a global view of transcriptional changes, microarray analysis is performed. This allows for the simultaneous analysis of thousands of genes, revealing broad patterns of up- and down-regulation following this compound treatment.[6]
Caption: General workflow for gene expression analysis of this compound's effects.
Comparison with Other Natural Compounds
While direct head-to-head gene expression comparisons are limited in the literature, some studies provide context. Research has shown that other natural products, such as EGCG (from green tea) and curcumin (from turmeric), induce similar cellular stress responses that correlate with their ability to suppress inflammation.[6] These compounds, like this compound, are known to modulate the NF-κB and MAPK pathways, suggesting a convergent mechanism among certain classes of polyphenols for achieving an anti-inflammatory cellular state.[6]
Conclusion
Gene expression analysis provides compelling evidence for the anti-inflammatory effects of this compound at the molecular level. Data consistently demonstrates this compound's ability to suppress the transcription of key pro-inflammatory mediators. This is achieved through the targeted inhibition of major inflammatory signaling cascades, including the NF-κB, MAPK, and JAK-STAT pathways. The detailed protocols and quantitative data presented in this guide offer a solid foundation for researchers and drug development professionals to understand and further investigate this compound as a potent, naturally-derived anti-inflammatory agent.
References
- 1. tandfonline.com [tandfonline.com]
- 2. This compound and Inflammation: Food for Thoughts - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound induces inhibition of growth and apoptosis through modulation of the MAPK signaling pathway in AGS human gastric cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The clinical anti-inflammatory effects and underlying mechanisms of this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. This compound Suppresses Cellular Inflammation By Inducing Reparative Stress Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 7. KoreaMed Synapse [synapse.koreamed.org]
- 8. This compound induces inhibition of growth and apoptosis through modulation of the MAPK signaling pathway in AGS human gastric cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. This compound induces multiple myeloma cell apoptosis by inhibiting the JAK2/STAT3 signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Effect of this compound on the relative gene expressions of some inflammatory cytokines in the liver of CCl4-intoxicated male rats - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Silibinin downregulates MMP2 expression via Jak2/STAT3 pathway and inhibits the migration and invasive potential in MDA-MB-231 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Effect of this compound on Expression of micro-RNA-21 and Matrix Metalloproteinase (MMP) 2 and 9 and Tissue Inhibitors of Matrix Metalloproteinase (TIMP) 1 and 2 in Hepatocellular Carcinoma Cell Line (HepG2) - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to HPLC and LC-MS Methods for the Quantification of Silymarin
For researchers, scientists, and drug development professionals, the accurate quantification of Silymarin, a complex mixture of flavonolignans from milk thistle, is paramount for quality control and pharmacological studies. This guide provides a detailed comparison of two common analytical techniques: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography-Mass Spectrometry (LC-MS). We present a cross-validation perspective supported by experimental data to aid in the selection of the most appropriate method for your research needs.
The universal analytical method for identifying this compound components is HPLC with spectrometric detection (HPLC-UV).[1][2] Typically, a C18 stationary phase is used with various mobile phases, often a combination of acetonitrile and/or methanol with water under acidic conditions, in either isocratic or gradient modes.[1][2] While HPLC-UV is a robust and widely used technique, LC-MS offers enhanced sensitivity and selectivity, which can be crucial for complex matrices or when low-level quantification is required.[3][4]
Experimental Protocols
Detailed methodologies for both HPLC and LC-MS are crucial for reproducibility. Below are representative experimental protocols derived from validated methods.
High-Performance Liquid Chromatography (HPLC-UV)
A common approach for the separation and quantification of this compound components involves a reversed-phase HPLC method.[1][5][6]
-
Chromatographic System: A standard HPLC system equipped with a UV detector is sufficient.
-
Column: A C18 column is the most frequently used stationary phase.[1][5] For instance, a Kromasil C18 column (150 mm × 4.6 mm, 5 µm) can be employed.[5]
-
Mobile Phase: A gradient elution is often preferred for optimal separation of the various this compound components. A typical mobile phase consists of a mixture of methanol, water, and an acidifier like acetic acid or formic acid.[5] For example, a trinary gradient of methanol (A), water (B), and 1% aqueous acetic acid (C) can be used.[5] Another example utilizes a binary gradient with 5% acetonitrile and 0.1% formic acid as mobile phase A, and 80% methanol with 0.1% formic acid as mobile phase B.[1]
-
Flow Rate: A flow rate of around 1.0 mL/min is commonly used.[5][6]
-
Detection: UV detection is typically set at 285 nm or 290 nm, where the this compound components exhibit strong absorbance.[1][7]
-
Injection Volume: A 10 µL or 20 µL injection volume is standard.[5][6]
Liquid Chromatography-Mass Spectrometry (LC-MS)
LC-MS methods provide higher sensitivity and specificity, which is advantageous for complex sample matrices or for identifying and quantifying components at trace levels.[3][8][9]
-
Chromatographic System: A UHPLC or HPLC system coupled to a mass spectrometer, often a triple quadrupole or Q-TOF, is required.[7][9][10]
-
Column: Similar to HPLC, C18 columns are commonly used. For faster analysis, UHPLC columns with smaller particle sizes are employed.
-
Mobile Phase: The mobile phases are similar to those used in HPLC but must be compatible with mass spectrometry (e.g., using volatile buffers like ammonium acetate or formic acid).[8] For instance, a mobile phase of 51% methanol, 0.1% formic acid, and 10mM ammonium acetate has been reported.[8]
-
Ionization Source: Electrospray ionization (ESI) is the most common interface for LC-MS analysis of flavonoids like this compound, often operated in negative ion mode.[2][7][9]
-
Mass Spectrometry Analysis: For quantification, selected reaction monitoring (SRM) or multiple reaction monitoring (MRM) modes are typically used for their high selectivity and sensitivity.[10][11] This involves monitoring specific precursor-to-product ion transitions for each analyte.
Method Cross-Validation Workflow
The following diagram illustrates a typical workflow for the cross-validation of two analytical methods like HPLC and LC-MS.
Caption: Workflow for cross-validation of analytical methods.
Data Presentation: Performance Comparison
The performance of HPLC and LC-MS methods for this compound quantification can be evaluated based on several key validation parameters. The following table summarizes typical performance data collated from various studies.
| Validation Parameter | HPLC-UV | LC-MS/MS |
| Linearity (r²) | > 0.999[12] | > 0.99[8] |
| Limit of Detection (LOD) | 10 µg/mL[6] | Lower than HPLC, in the ng/mL range. |
| Limit of Quantification (LOQ) | 40 µg/mL[6] | 2 ng/mL for each constituent[8] |
| Accuracy (% Recovery) | 96.6% to 111.2%[12] | 91-106.5% (intra-day), 95.1-111.9% (inter-day)[8] |
| Precision (% RSD) | < 8.8%[12] | < 10.5%[8] |
| Specificity | Good, but potential for co-eluting interferences. | Excellent, due to mass-based detection. |
| Run Time | 15-20 minutes[6][12] | < 7 minutes (UHPLC-MS/MS)[11] |
Conclusion
Both HPLC-UV and LC-MS are suitable methods for the quantification of this compound. The choice between the two techniques depends on the specific requirements of the analysis.
-
HPLC-UV is a robust, cost-effective, and widely available technique that provides reliable quantification for quality control of bulk materials and pharmaceutical formulations where the concentration of this compound is relatively high.[6][13]
-
LC-MS/MS offers superior sensitivity and specificity, making it the method of choice for complex matrices such as plasma or tissue samples, for trace-level quantification, and for confirmatory analysis.[8][9] The use of UHPLC can also significantly reduce analysis time.[11]
For comprehensive quality evaluation, a combination of both techniques can be powerful: HPLC-UV for routine quantification and LC-MS for identification and characterization of individual flavonolignans and potential impurities.[14] Ultimately, the selection should be based on a thorough evaluation of the analytical needs, available resources, and the nature of the samples being analyzed.
References
- 1. mdpi.com [mdpi.com]
- 2. Simple and Rapid HPLC Separation and Quantification of Flavonoid, Flavonolignans, and 2,3-Dehydroflavonolignans in this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scienceopen.com [scienceopen.com]
- 4. Identification of flavonoids by HPLC-MS in fruit waste of Latin America: A systematic review [scielo.org.pe]
- 5. asianpubs.org [asianpubs.org]
- 6. NEW VALIDATED RP-HPLC METHOD FOR THE ESTIMATION OF this compound IN PHARMACEUTICAL FORMULATION | Semantic Scholar [semanticscholar.org]
- 7. tandfonline.com [tandfonline.com]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Chemical Standardization of Milk Thistle (Silybum marianum L.) Extract Using UHPLC-MS/MS and the Method of Standard Addition - PMC [pmc.ncbi.nlm.nih.gov]
- 11. A Validated UHPLC-Tandem Mass Spectrometry Method for Quantitative Analysis of Flavonolignans in Milk Thistle (Silybum marianum) Extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 12. A Simple HPLC Method for the Quantitative Determination of Silybin in Rat Plasma: Application to a Comparative Pharmacokinetic Study on Commercial this compound Products - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
Independent replication of published findings on Silymarin's anti-cancer effects
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of published findings on the anti-cancer effects of Silymarin, a flavonoid complex extracted from milk thistle (Silybum marianum). The data presented here is collated from multiple independent studies to offer a comprehensive overview of its efficacy and mechanisms of action across various cancer types. This guide is intended to serve as a resource for researchers interested in the potential of this compound as a therapeutic agent.
Data Presentation: Comparative Efficacy of this compound
The anti-proliferative activity of this compound has been evaluated in numerous cancer cell lines. The half-maximal inhibitory concentration (IC50), a measure of drug potency, varies depending on the cancer type and the specific experimental conditions. The following tables summarize the IC50 values and the effects of this compound on apoptosis and cell cycle progression as reported in independent studies.
Table 1: Comparative IC50 Values of this compound in Various Cancer Cell Lines
| Cancer Type | Cell Line | IC50 (µM) | Incubation Time (hours) | Reference |
| Lung Cancer | A549 | 58 | 24 | [1] |
| Hepatocellular Carcinoma | HepG2 | 58.46 | Not Specified | [2] |
| Hepatocellular Carcinoma | Hep3B | 45.71 | Not Specified | [2] |
| Prostate Cancer | DU145 | 70 | Not Specified | [2] |
| Colon Cancer | HCT116 | ~64 (30.94 µg/mL) | 24 | [3] |
| Colon Cancer | HCT116 | ~86 (41.50 µg/mL) | 48 | [3] |
| Colon Cancer | HCT116 | ~96 (46.41 µg/mL) | 72 | [3] |
Note: IC50 values can be influenced by factors such as cell density, serum concentration, and the specific formulation of this compound used.
Table 2: Comparative Effects of this compound on Apoptosis and Cell Cycle
| Cell Line | Concentration (µg/mL) | Incubation Time (hours) | Apoptosis Induction (% of apoptotic cells) | Cell Cycle Arrest | Reference |
| HepG2 | 50 | 24 | 14% | G1 phase reduction | [4] |
| HepG2 | 75 | 24 | 42% | G1 phase reduction | [4] |
| A549 | ~28 (58 µM) | Not Specified | 25.8% increase | G1 phase | [1] |
| Jurkat | ~192 (400 µM) | 48 | Significant cell death | G2/M phase | [5] |
| Jurkat | ~96-192 (200-400 µM) | 72 | Significant cell death | S/G2/M phase | [5] |
| HCT116 | ~86 (41.50 µg/mL) | 48 | Significant increase | Not specified | [3] |
| Ovarian (A2780s, PA-1) | 50 and 100 | 24 | Significant induction | G1/S phase | [6] |
Experimental Protocols: Methodologies for Key Experiments
The following are detailed methodologies for the key experiments commonly used to assess the anti-cancer effects of this compound, based on protocols reported in the cited literature.
Cell Viability and Cytotoxicity (MTT Assay)
This assay measures the metabolic activity of cells, which is an indicator of cell viability.
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 1 x 10^4 cells/well and allowed to adhere for 24 hours.[7]
-
Treatment: The culture medium is replaced with fresh medium containing various concentrations of this compound or a vehicle control (e.g., DMSO).
-
Incubation: Cells are incubated with this compound for specified periods (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO2 incubator.[4]
-
MTT Addition: After incubation, 50 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) is added to each well.[8]
-
Formazan Solubilization: The plate is incubated for another 3-4 hours at 37°C.[4][9] The medium is then removed, and 150 µL of a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.[7][8]
-
Absorbance Reading: The plate is shaken on an orbital shaker for 15 minutes to ensure complete dissolution.[8] The absorbance is measured at a wavelength of 570-590 nm using a microplate reader.[8]
-
Data Analysis: Cell viability is expressed as a percentage of the control, and the IC50 value is calculated.
Apoptosis Detection (Annexin V-FITC/Propidium Iodide Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Seeding and Treatment: Cells are seeded in 6-well plates and treated with this compound at the desired concentrations and for the specified time.
-
Cell Harvesting: Both floating and adherent cells are collected. Adherent cells are detached using trypsin-EDTA.
-
Washing: Cells are washed twice with cold PBS by centrifugation (e.g., 670 x g for 5 minutes).[10]
-
Resuspension: The cell pellet is resuspended in 1X Annexin-binding buffer at a concentration of approximately 1 x 10^6 cells/mL.[11]
-
Staining: 5 µL of Annexin V-FITC and 1 µL of Propidium Iodide (PI) working solution (100 µg/mL) are added to 100 µL of the cell suspension.[12]
-
Incubation: The cells are incubated for 15-20 minutes at room temperature in the dark.[11][12]
-
Flow Cytometry Analysis: After incubation, 400 µL of 1X Annexin-binding buffer is added to each tube, and the samples are analyzed by flow cytometry as soon as possible.[12] Healthy cells are Annexin V and PI negative, early apoptotic cells are Annexin V positive and PI negative, and late apoptotic/necrotic cells are positive for both stains.[11]
Cell Cycle Analysis (Propidium Iodide Staining)
This method uses propidium iodide to stain cellular DNA and analyze the distribution of cells in different phases of the cell cycle via flow cytometry.
-
Cell Seeding and Treatment: Cells are cultured and treated with this compound as described for the apoptosis assay.
-
Cell Harvesting: Cells are harvested, including both floating and adherent populations.
-
Fixation: The cell pellet (approximately 1 x 10^6 cells) is resuspended in 400 µL of PBS, and 1 mL of ice-cold 70% ethanol is added dropwise while vortexing to fix the cells.[13] The cells are then incubated on ice for at least 30 minutes.[13]
-
Washing: The fixed cells are washed twice with PBS.[13]
-
RNase Treatment: To ensure only DNA is stained, the cell pellet is treated with 50 µL of RNase A solution (100 µg/mL) to degrade RNA.[13]
-
PI Staining: 400 µL of propidium iodide solution (50 µg/mL) is added to the cells.[13]
-
Incubation: The cells are incubated at room temperature for 5-10 minutes in the dark.[13]
-
Flow Cytometry Analysis: The samples are analyzed by flow cytometry. The fluorescence intensity of PI is directly proportional to the DNA content, allowing for the quantification of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Western Blotting for Protein Expression
Western blotting is used to detect and quantify specific proteins involved in signaling pathways.
-
Cell Lysis: After treatment with this compound, cells are washed with cold PBS and lysed on ice using a RIPA buffer containing protease and phosphatase inhibitors.[14]
-
Protein Quantification: The total protein concentration in the cell lysates is determined using a BCA protein assay kit.[14]
-
SDS-PAGE: Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: The separated proteins are transferred from the gel to a polyvinylidene difluoride (PVDF) membrane.[14]
-
Blocking: The membrane is blocked with a solution of 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1-2 hours at room temperature to prevent non-specific antibody binding.[14]
-
Primary Antibody Incubation: The membrane is incubated with primary antibodies specific for the target proteins (e.g., Bax, Bcl-2, Akt, p-Akt) overnight at 4°C.[14]
-
Secondary Antibody Incubation: After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1.5 hours at room temperature.[14]
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. The band intensities are quantified using densitometry software, and protein expression levels are often normalized to a loading control such as β-actin or GAPDH.[15]
Mandatory Visualization
The following diagrams illustrate key signaling pathways implicated in this compound's anti-cancer effects and a typical experimental workflow.
Caption: A typical experimental workflow for evaluating the anti-cancer effects of this compound in vitro.
Caption: this compound induces apoptosis by modulating the Bcl-2 family of proteins.
Caption: this compound inhibits the pro-survival PI3K/Akt signaling pathway.
References
- 1. Exploring the anti-cancer and antimetastatic effect of this compound against lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. e-century.us [e-century.us]
- 3. researchgate.net [researchgate.net]
- 4. This compound inhibited proliferation and induced apoptosis in hepatic cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Effects of this compound on the spontaneous proliferation and cell cycle of human peripheral blood leukemia T cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. MTT (Assay protocol [protocols.io]
- 8. MTT assay protocol | Abcam [abcam.com]
- 9. cyrusbio.com.tw [cyrusbio.com.tw]
- 10. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 12. kumc.edu [kumc.edu]
- 13. techresources.dsfarm.unipd.it [techresources.dsfarm.unipd.it]
- 14. Nucleolin recognizing silica nanoparticles inhibit cell proliferation by activating the Bax/Bcl-2/caspase-3 signalling pathway to induce apoptosis in liver cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
Quantitative comparison of the antioxidant potential of Silymarin isomers
For Researchers, Scientists, and Drug Development Professionals
Silymarin, a complex extract from the seeds of the milk thistle plant (Silybum marianum), is a well-established hepatoprotective agent, with its therapeutic effects largely attributed to its potent antioxidant properties. This guide provides a quantitative comparison of the antioxidant potential of the major isomers of this compound, offering a valuable resource for researchers and professionals in drug development. The data presented is compiled from peer-reviewed studies to ensure an objective analysis.
This compound is primarily composed of seven major flavonolignans: silybin A, silybin B, isosilybin A, isosilybin B, silychristin, silydianin, and taxifolin.[1][2] While often considered a single entity, the antioxidant capacity of these isomers varies significantly. Understanding these differences is crucial for the development of targeted therapeutic strategies.
Quantitative Comparison of Antioxidant Activity
The antioxidant potential of this compound isomers has been evaluated using various in vitro assays, each measuring a different aspect of antioxidant action. The most common assays include the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay, the ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging assay, the Oxygen Radical Absorbance Capacity (ORAC) assay, and the Hydroxyl Radical Antioxidance Capacity (HORAC) assay.
The following tables summarize the quantitative data from key studies, providing a direct comparison of the antioxidant efficacy of each isomer.
Table 1: Free Radical Scavenging Activity (DPPH Assay)
The DPPH assay measures the ability of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical. The EC50 value represents the concentration of the antioxidant required to scavenge 50% of the DPPH radicals; a lower EC50 value indicates a higher antioxidant activity.
| Isomer | EC50 (µM)[1][2] |
| Taxifolin | 32 |
| Silychristin | 115 |
| Silydianin | 245 |
| Isosilybin B | 355 |
| Silybin B | 565 |
| Isosilybin A | 780 |
| Silybin A | 855 |
Data sourced from Anthony and Saleh, 2013.[1][2]
Table 2: Oxygen Radical Absorbance Capacity (ORAC)
The ORAC assay measures the ability of an antioxidant to quench peroxyl radicals. The results are often expressed as Trolox equivalents, a water-soluble analog of vitamin E.
| Isomer | Trolox Equivalents (µM TE/µM)[1] |
| Taxifolin | 2.43 |
| Silychristin | 1.89 |
| Silydianin | 1.54 |
| Isosilybin B | 1.32 |
| Silybin B | 1.15 |
| Isosilybin A | 1.08 |
| Silybin A | 1.02 |
Data sourced from Anthony and Saleh, 2013.[1]
Table 3: Hydroxyl Radical Antioxidant Capacity (HORAC)
The HORAC assay specifically measures the capacity of an antioxidant to neutralize hydroxyl radicals, one of the most reactive oxygen species. The results are expressed as gallic acid equivalents.
| Isomer | Gallic Acid Equivalents[1] |
| Silychristin | 0.62 |
| Taxifolin | 0.57 |
| Silydianin | 0.51 |
| Isosilybin B | 0.45 |
| Silybin B | 0.41 |
| Isosilybin A | 0.38 |
| Silybin A | 0.35 |
Data sourced from Anthony and Saleh, 2013.[1]
Table 4: ABTS Radical Scavenging Activity
Similar to the DPPH assay, the ABTS assay measures the ability of an antioxidant to scavenge the ABTS radical cation.
| Isomer | Radical Scavenging Activity (%) at 25 µg/mL[3] |
| Taxifolin | ~95% |
| Silydianin | ~60% |
| Silybin | ~40% |
| This compound (mixture) | ~50% |
Data adapted from Kim et al., 2024.[3]
From the compiled data, a clear trend emerges: taxifolin consistently demonstrates the highest antioxidant potential across multiple assays, particularly in scavenging free radicals as shown by its significantly lower EC50 value in the DPPH assay.[1][2][3][4][5] Silychristin and silydianin also exhibit strong antioxidant activities, often outperforming the silybin and isosilybin isomers.[4][5] Silybin A and B, which are the most abundant components of this compound, show comparatively lower antioxidant activity in these in vitro assays.[1]
Experimental Protocols
A brief overview of the methodologies for the key antioxidant assays is provided below.
DPPH Radical Scavenging Assay
This assay is based on the reduction of the stable DPPH radical by an antioxidant.
Oxygen Radical Absorbance Capacity (ORAC) Assay
This assay measures the inhibition of peroxyl radical-induced oxidation by the antioxidant.
Signaling Pathways in Antioxidant Action
The antioxidant effects of this compound and its isomers are not limited to direct radical scavenging. They also modulate intracellular signaling pathways that control the expression of antioxidant enzymes and inflammatory mediators.
One of the key pathways is the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway.[6][7] Under conditions of oxidative stress, this compound isomers can promote the translocation of Nrf2 to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter region of genes encoding for phase II detoxifying enzymes and antioxidant proteins, such as heme oxygenase-1 (HO-1) and NAD(P)H:quinone oxidoreductase 1 (NQO1).
Another important pathway influenced by this compound is the Nuclear Factor-kappa B (NF-κB) pathway.[6][7][8] NF-κB is a key regulator of inflammation. This compound isomers can inhibit the activation of NF-κB, thereby reducing the expression of pro-inflammatory cytokines and enzymes, which are also sources of reactive oxygen species.
Conclusion
The quantitative data clearly indicates that the antioxidant potential of this compound isomers is not uniform. Taxifolin stands out as the most potent antioxidant among the measured isomers, followed by silychristin and silydianin. While silybin A and B are the most abundant, their direct radical scavenging activity is less pronounced. This highlights the importance of considering the specific isomeric composition when evaluating the therapeutic potential of this compound-based products. For researchers and drug development professionals, focusing on formulations enriched with taxifolin, silychristin, or silydianin may offer enhanced antioxidant and, consequently, therapeutic benefits. Furthermore, the ability of these isomers to modulate key antioxidant and anti-inflammatory signaling pathways underscores their multifaceted mechanism of action.
References
- 1. Free Radical Scavenging and Antioxidant Activities of this compound Components - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. scholarworks.bwise.kr [scholarworks.bwise.kr]
- 4. Frontiers | Looking beyond silybin: the importance of other this compound flavonolignans [frontiersin.org]
- 5. Looking beyond silybin: the importance of other this compound flavonolignans - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. This compound as a Natural Antioxidant: An Overview of the Current Evidence and Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound: Unveiling its pharmacological spectrum and therapeutic potential in liver diseases—A comprehensive narrative review - PMC [pmc.ncbi.nlm.nih.gov]
Validating the specificity of Silymarin's interaction with target proteins
For Researchers, Scientists, and Drug Development Professionals
Silymarin, a complex of flavonolignans extracted from milk thistle (Silybum marianum), has garnered significant interest for its therapeutic potential, primarily attributed to its antioxidant, anti-inflammatory, and anticancer properties.[1][2][3] Its mechanism of action is believed to involve the modulation of multiple signaling pathways.[4][5] This guide provides a comparative analysis of the experimental data validating the specificity of this compound's interaction with its putative target proteins, offering a resource for researchers investigating its therapeutic applications.
Quantitative Analysis of this compound's Protein Interactions
The specificity of a drug is a critical determinant of its therapeutic window and potential off-target effects. For this compound, which is a mixture of compounds, and its primary active constituent, silibinin, the evidence points towards a multi-target profile rather than high specificity for a single protein.[1][6][7] The following tables summarize the available quantitative data on this compound's interaction with various protein targets.
Table 1: Binding Affinity and Functional Inhibition of Putative this compound Targets
| Target Protein | This compound Constituent | Method | Binding Affinity (Reported Value) | IC50 | Cell Line/System | Reference |
| JAK2 | This compound | Molecular Docking | -9.4 kcal/mol (Binding Energy) | - | In silico | [4] |
| STAT3 | Silibinin | Computational & Experimental | Binds to SH2 and DNA-binding domains | - | In vitro / In silico | [8] |
| OATP1B1 | This compound | Inhibition Assay | - | 1.3 µM | OATP-overexpressing cells | [9] |
| OATP1B3 | This compound | Inhibition Assay | - | 2.2 µM | OATP-overexpressing cells | [9] |
| OATP2B1 | This compound | Inhibition Assay | - | 0.3 µM | OATP-overexpressing cells | [9] |
| Human Serum Albumin (HSA) | Silibinin | Fluorescence Spectroscopy | Ka = 4.20 x 10^4 L/mol | - | In vitro | [10] |
| Lysozyme | This compound | Fluorescence Spectroscopy | Ka = 4.71 x 10^4 L/mol | - | In vitro | [10] |
Table 2: Comparative Functional Effects of this compound and Other Inhibitors
| Target Pathway/Effect | Compound | Dosage/Concentration | Model | Key Findings | Reference |
| Liver Fibrosis | This compound | 100 mg/kg | CCl4-induced rat model | Reduced hepatic collagen by 18% and 4-hydroxyproline by 28% | [11] |
| Liver Fibrosis | Imatinib | 10 mg/kg | CCl4-induced rat model | Reduced 4-hydroxyproline by 10% | [11] |
| Liver Fibrosis | Nilotinib | 20 mg/kg | CCl4-induced rat model | Reduced hepatic collagen by 49% and 4-hydroxyproline by 74% | [11] |
Signaling Pathways Modulated by this compound
This compound's broad therapeutic effects are a consequence of its ability to interact with multiple nodes in complex signaling networks. The diagram below illustrates the key pathways influenced by this compound and its components.
Caption: Key signaling pathways modulated by this compound/Silibinin.
Experimental Protocols for Target Validation
Validating the interaction between a small molecule like this compound and its target proteins requires a multi-faceted approach. Below are detailed methodologies for key experiments.
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful technique to confirm target engagement in a cellular context without the need for compound labeling.[12][13][14][15]
Caption: Workflow for the Cellular Thermal Shift Assay (CETSA).
Protocol:
-
Cell Culture and Treatment: Plate cells of interest and grow to desired confluency. Treat cells with various concentrations of this compound or a vehicle control for a specified duration.
-
Heat Treatment: Aliquot cell suspensions into PCR tubes. Heat the samples at a range of temperatures (e.g., 40-70°C) for 3 minutes, followed by cooling at room temperature for 3 minutes.
-
Cell Lysis: Lyse the cells by freeze-thaw cycles or using a suitable lysis buffer.
-
Separation of Soluble and Aggregated Proteins: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated proteins.
-
Analysis: Collect the supernatant (soluble protein fraction) and analyze the levels of the target protein by Western blotting or mass spectrometry. An increase in the amount of soluble target protein at higher temperatures in the this compound-treated samples compared to the control indicates thermal stabilization upon binding.[14]
In Vitro Kinase Assay
This assay directly measures the effect of a compound on the activity of a specific kinase.
Protocol:
-
Reaction Mixture Preparation: In a microcentrifuge tube, prepare a reaction mixture containing the purified active kinase (e.g., JAK2), a kinase-specific substrate (e.g., a peptide or protein), and kinase assay buffer.
-
Inhibitor Addition: Add varying concentrations of this compound or a known kinase inhibitor (positive control) to the reaction tubes. Include a no-inhibitor control.
-
Initiation of Reaction: Start the kinase reaction by adding ATP. Incubate the mixture at 30°C for a specified time (e.g., 30 minutes).
-
Termination of Reaction: Stop the reaction by adding an equal volume of stop buffer (e.g., containing EDTA) or by heating the samples.
-
Detection of Phosphorylation: Measure the amount of substrate phosphorylation. This can be done using various methods, such as:
-
Radiolabeling: Using [γ-³²P]ATP and quantifying the incorporated radioactivity in the substrate.
-
Antibody-based detection: Using a phospho-specific antibody that recognizes the phosphorylated substrate in an ELISA or Western blot format.
-
Luminescence-based assays: Using commercial kits that measure the amount of ATP remaining after the kinase reaction.
-
-
Data Analysis: Calculate the percentage of kinase inhibition for each this compound concentration and determine the IC50 value.
Isothermal Titration Calorimetry (ITC)
ITC directly measures the heat change that occurs upon binding of a ligand to a protein, allowing for the determination of binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH) and entropy (ΔS) of binding.[16][17]
Protocol:
-
Sample Preparation: Prepare a solution of the purified target protein in a suitable buffer and place it in the sample cell of the calorimeter. Prepare a solution of this compound (or a specific constituent) in the same buffer at a higher concentration and load it into the injection syringe. It is crucial that the buffer composition is identical for both protein and ligand to avoid heat of dilution effects.
-
Titration: Perform a series of small, sequential injections of the this compound solution into the protein solution while monitoring the heat change.
-
Data Acquisition: The instrument records the heat released or absorbed after each injection.
-
Data Analysis: Integrate the heat-change peaks to generate a binding isotherm, which plots the heat change per injection against the molar ratio of ligand to protein. Fit this curve to a suitable binding model to determine the thermodynamic parameters of the interaction.[18]
Conclusion
The available evidence suggests that this compound and its components exert their biological effects through the modulation of multiple signaling pathways and interaction with a range of protein targets. While computational studies and functional assays provide valuable insights into these interactions, there is a notable lack of direct, quantitative binding data from biophysical methods like SPR and ITC for many of the proposed targets, particularly in a comparative context with other known inhibitors. The data on inhibition of enzymes like OATPs and the direct binding to STAT3 provide a starting point for understanding its molecular mechanisms. However, its interaction with abundant proteins like HSA highlights the need to consider bioavailability and potential non-specific binding in cellular and in vivo studies. Future research employing rigorous biophysical techniques to compare the binding kinetics and affinity of this compound's constituents with selective inhibitors will be crucial for a more definitive validation of its target specificity.
References
- 1. researchgate.net [researchgate.net]
- 2. Metabolism, Transport and Drug–Drug Interactions of this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound as a Natural Antioxidant: An Overview of the Current Evidence and Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound induces multiple myeloma cell apoptosis by inhibiting the JAK2/STAT3 signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Identifying the differential effects of this compound constituents on cell growth and cell cycle regulatory molecules in human prostate cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. frontiersin.org [frontiersin.org]
- 8. Silibinin is a direct inhibitor of STAT3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Interaction of this compound Flavonolignans with Organic Anion-Transporting Polypeptides - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Comparison of imatinib, nilotinib and this compound in the treatment of carbon tetrachloride-induced hepatic oxidative stress, injury and fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. researchgate.net [researchgate.net]
- 14. The cellular thermal shift assay for evaluating drug target interactions in cells | Springer Nature Experiments [experiments.springernature.com]
- 15. Applications of the Cellular Thermal Shift Assay to Drug Discovery in Natural Products: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Isothermal Titration Calorimetry for Studying Protein–Ligand Interactions | Springer Nature Experiments [experiments.springernature.com]
- 17. mdpi.com [mdpi.com]
- 18. mdpi.com [mdpi.com]
Silymarin's Metabolic Impact on the Liver: A Comparative Analysis Against Placebo
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the metabolic effects of silymarin on liver tissue compared to a placebo, supported by experimental data and detailed methodologies.
This compound, a complex of flavonolignans extracted from milk thistle (Silybum marianum), has long been investigated for its hepatoprotective properties. This guide delves into the comparative metabolomics of liver tissue treated with this compound versus a placebo, offering insights into its mechanisms of action at a molecular level.
Quantitative Metabolomic Data
While comprehensive, quantitative untargeted metabolomics data directly comparing this compound to a placebo in liver tissue is still emerging in publicly available research, targeted analyses and studies on related lipid metabolism provide valuable insights. The following table summarizes key findings from studies investigating the effects of this compound on specific metabolites and liver parameters.
| Parameter | This compound Treatment Group | Placebo/Control Group | Fold Change/Significance | Reference Study Animal Model |
| Bile Acids | ||||
| 7-keto-deoxycholic acid (7-KDCA) | Significantly decreased | Increased in high-fat diet model | p < 0.05 | High-fat diet-induced obese mice |
| Liver Enzymes & Lipids | ||||
| Alanine Aminotransferase (ALT) | Significant reduction | No significant change | p < 0.004 | Meta-analysis of clinical trials in MASLD patients[1] |
| Aspartate Aminotransferase (AST) | Significant reduction | No significant change | p < 0.0001 | Meta-analysis of clinical trials in MASLD patients[1] |
| Triglycerides (TG) | Significant reduction | No significant change | p < 0.00001 | Meta-analysis of clinical trials in MASLD patients[1] |
| High-Density Lipoprotein (HDL) | Improved levels | No significant change | p < 0.01 | Meta-analysis of clinical trials in MASLD patients[1] |
Note: The lack of extensive untargeted metabolomics datasets highlights a crucial area for future research to fully elucidate the broad metabolic impact of this compound on the liver.
Experimental Protocols
The following outlines a general experimental protocol for untargeted metabolomics of liver tissue, based on established methodologies.
Animal Model and Treatment
-
Animal Model: Male C57BL/6 mice are often used as a model for diet-induced liver injury.
-
Acclimatization: Animals are acclimatized for at least one week under standard laboratory conditions (12-hour light/dark cycle, controlled temperature and humidity) with free access to standard chow and water.
-
Induction of Liver Injury (Optional): To study the protective effects of this compound, a high-fat diet (HFD) can be administered for a specified period (e.g., 8-12 weeks) to induce conditions like non-alcoholic fatty liver disease (NAFLD).
-
Treatment Groups:
-
Control Group: Fed a standard diet.
-
Placebo Group: Fed an HFD.
-
This compound Group: Fed an HFD supplemented with this compound (e.g., 80 mg/kg body weight).
-
-
Duration: Treatment is typically carried out for several weeks (e.g., 4-8 weeks).
-
Sample Collection: At the end of the treatment period, animals are euthanized, and liver tissues are immediately harvested, snap-frozen in liquid nitrogen, and stored at -80°C until analysis.
Metabolite Extraction from Liver Tissue
-
Homogenization: A small piece of frozen liver tissue (e.g., 50 mg) is homogenized in a pre-chilled solvent mixture. A common solvent is a methanol/acetonitrile/water (2:2:1, v/v/v) solution.
-
Protein Precipitation: The homogenate is vortexed and then centrifuged at a high speed (e.g., 14,000 g) at 4°C to precipitate proteins.
-
Supernatant Collection: The supernatant containing the extracted metabolites is carefully collected.
-
Drying and Reconstitution: The supernatant is dried under a vacuum. The dried extract is then reconstituted in a solvent suitable for the analytical platform, such as a 50:50 acetonitrile:water solution.
Untargeted Metabolomic Analysis (LC-MS/MS)
-
Chromatography: Ultra-high-performance liquid chromatography (UHPLC) is used to separate the metabolites. A reversed-phase C18 column is commonly employed.
-
Mass Spectrometry: The separated metabolites are detected using a high-resolution mass spectrometer, such as a Quadrupole Time-of-Flight (Q-TOF) mass spectrometer, capable of performing tandem mass spectrometry (MS/MS) for metabolite identification.
-
Data Acquisition: Data is acquired in both positive and negative ionization modes to cover a wide range of metabolites.
-
Data Processing: The raw data is processed using specialized software to perform peak picking, alignment, and normalization.
-
Metabolite Identification: Metabolites are identified by comparing their accurate mass, retention time, and MS/MS fragmentation patterns to spectral libraries and databases.
-
Statistical Analysis: Statistical methods, such as Principal Component Analysis (PCA) and Orthogonal Partial Least Squares-Discriminant Analysis (OPLS-DA), are used to identify metabolites that are significantly different between the this compound and placebo groups.
Key Signaling Pathway: Farnesoid X Receptor (FXR)
Recent studies suggest that this compound exerts some of its metabolic effects on the liver through the modulation of the Farnesoid X Receptor (FXR) signaling pathway.[2] FXR is a nuclear receptor that plays a critical role in regulating bile acid, lipid, and glucose metabolism.
In a state of high dietary fat, there is an increase in certain bile acids, such as 7-keto-deoxycholic acid (7-KDCA), which can act as antagonists to FXR. This antagonism can disrupt normal metabolic homeostasis. Research indicates that this compound treatment can decrease the levels of 7-KDCA.[2] This reduction in the FXR antagonist allows for the proper activation of FXR and its downstream target genes, contributing to the restoration of metabolic balance in the liver.
Conclusion
The available evidence suggests that this compound positively influences liver metabolism, at least in part, by modulating the Farnesoid X Receptor (FXR) signaling pathway and improving liver enzyme profiles. However, a significant gap exists in the literature regarding comprehensive, quantitative untargeted metabolomics data that directly compares the effects of this compound and a placebo on liver tissue. Such studies are crucial for a complete understanding of the metabolic reprogramming induced by this compound and for the identification of novel biomarkers and therapeutic targets. Future research employing untargeted metabolomics approaches will be instrumental in providing a more holistic view of this compound's hepatoprotective mechanisms.
References
Safety Operating Guide
Proper Disposal of Silymarin: A Guide for Laboratory Professionals
This document provides essential safety and logistical information for the proper handling and disposal of Silymarin in a laboratory setting. The following procedural guidance is intended for researchers, scientists, and drug development professionals to ensure safe and compliant waste management.
Immediate Safety and Handling Precautions
This compound is considered a hazardous substance under OSHA 29 CFR 1910.1200.[1] While not classified as "harmful by ingestion," it may cause skin, eye, and respiratory tract irritation.[1][2][3] Therefore, appropriate personal protective equipment (PPE) should always be used when handling this compound powder or solutions.
Recommended PPE:
-
Gloves: Protective gloves should be worn for prolonged or repeated contact.[2]
-
Eye Protection: Safety glasses or goggles to prevent eye contact.[3]
-
Respiratory Protection: For nuisance levels of dust, a type N95 (US) or type P1 (EN 143) dust mask is recommended.[2]
-
Lab Coat: To protect skin and clothing.[3]
Step-by-Step Disposal Procedures
All waste containing this compound must be handled in accordance with local, state, and federal regulations.[1] These regulations may differ by region, and it is the user's responsibility to be aware of and adhere to the laws in their area.[1]
Procedure for Unused or Uncontaminated this compound:
-
Assess for Recycling: If the material is unused and has not been contaminated, it may be suitable for recycling.[1]
-
Consult Manufacturer: Contact the manufacturer to inquire about recycling options or take-back programs.[1]
-
Disposal as Unused Product: If recycling is not an option, the material should be disposed of as an unused chemical product, following institutional and local guidelines for chemical waste.[2]
Procedure for Contaminated Lab Waste (e.g., PPE, glassware, consumables):
-
Segregation: Collect all this compound-contaminated solid waste (e.g., gloves, weigh boats, pipette tips) in a dedicated, clearly labeled, and sealed container. A suitable container would be a heavy-duty plastic bag or a closed container.[2][4]
-
Liquid Waste: Collect all wash water and solutions containing this compound. DO NOT allow this waste to enter drains.[1] Store in a sealed, properly labeled hazardous waste container.
-
Disposal: Arrange for disposal through your institution's hazardous waste management service or a certified Waste Management Authority.[1]
Procedure for Spills:
-
Minor Spills:
-
Ensure the area is well-ventilated.[3]
-
Wearing appropriate PPE, clean up the spill immediately.[1]
-
Use dry clean-up procedures. Avoid generating dust.[3] You can gently dampen the powder with water to prevent it from becoming airborne before sweeping.[3]
-
Sweep or vacuum the material. If using a vacuum, it must be fitted with an H-Class HEPA filter.[3]
-
Place the collected material into a suitable, sealed container labeled for disposal.[2][4]
-
Clean the contaminated surface thoroughly.[4]
-
-
Major Spills:
Disposal of Empty Containers
Empty containers may retain this compound dust residue, which can be an explosion hazard in the presence of an ignition source.[1]
-
DO NOT cut, drill, grind, or weld empty containers.[1]
-
If the container held a prescription or labeled material, scratch out all personal or identifying information.[5]
-
Dispose of the container as chemical-contaminated waste according to your institution's protocols.
Experimental Protocols Generating this compound Waste
The most common laboratory procedure that generates this compound waste is solvent extraction from milk thistle seeds. Understanding this process helps in planning for waste management.
Methodology: Pharmacopoeia-Recommended Soxhlet Extraction
The traditional European Pharmacopoeia method for this compound extraction is a two-step process that generates both solvent and solid waste.[6][7]
-
Defatting Step: Milk thistle fruits are first defatted for approximately 6 hours using a solvent like n-hexane in a Soxhlet apparatus.[6][7] The resulting n-hexane, now containing lipids, is considered hazardous waste.
-
Extraction Step: The defatted plant material is then extracted for an additional 5 hours with a polar solvent, typically methanol, to isolate the this compound complex.[6][7] This methanol extract contains the desired product, while the spent plant material and the used solvent are waste products.
-
Waste Handling: All solvent waste is considered hazardous and must be collected in appropriate, sealed containers for disposal. The solid plant matrix, now contaminated with solvents, should also be treated as hazardous waste.
Data Presentation: this compound Extraction Yields
The following table summarizes quantitative data on this compound yields from various extraction experiments. This data is relevant for estimating the concentration of this compound that may be present in waste streams from such processes.
| Extraction Method | Compound | Yield (mg/g of seed) | Reference |
| Hot Water Extraction (100°C for 210 min) | Taxifolin | 1.2 | [8][9] |
| Silychristin | 5.0 | [8][9] | |
| Silybinin A | 1.8 | [8][9] | |
| Silybinin B | 3.3 | [8][9] | |
| Pressurized Liquid Extraction (PLE) with Acetone (10 min) | Silychristin | 3.3 | [7] |
| Silydianin | 6.9 | [7] | |
| Silybin A | 3.3 | [7] | |
| Silybin B | 5.1 | [7] | |
| Isosilybin A | 2.6 | [7] | |
| Isosilybin B | 1.5 | [7] |
Mandatory Visualization: this compound Disposal Workflow
The following diagram illustrates the logical workflow for the proper disposal of this compound waste in a laboratory setting.
Caption: Workflow for this compound Waste Disposal in a Lab Setting.
References
- 1. datasheets.scbt.com [datasheets.scbt.com]
- 2. dept.harpercollege.edu [dept.harpercollege.edu]
- 3. us.cambridgecommodities.com [us.cambridgecommodities.com]
- 4. spectrumchemical.com [spectrumchemical.com]
- 5. Drug Disposal: Dispose "Non-Flush List" Medicine in Trash | FDA [fda.gov]
- 6. researchgate.net [researchgate.net]
- 7. Simplified procedure of this compound extraction from Silybum marianum L. Gaertner - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. "Extraction of this compound compounds from milk thistle (Silybum marianum)" by J. F. Alvarez Barreto, D. Julie Carrier et al. [scholarworks.uark.edu]
- 9. scholarworks.uark.edu [scholarworks.uark.edu]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
